4-Chloro-2-ethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVXNRFFMHYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184365 | |
| Record name | Aniline, 4-chloro-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30273-39-3 | |
| Record name | 4-Chloro-2-ethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 4-chloro-2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 4-chloro-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-ethylaniline (CAS Number: 30273-39-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethylaniline is a substituted aniline derivative that serves as a versatile and crucial building block in the synthesis of a wide range of complex organic molecules.[1] Its unique structural features, including a chlorinated and ethylated benzene ring attached to an amino group, make it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, toxicological data, and potential applications of this compound, with a focus on its relevance to research and drug development.
Physicochemical Properties
This compound is a liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30273-39-3 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1][3] |
| Physical State | Liquid | [2] |
| Boiling Point | ~249.9 °C | [1] |
| Melting Point | Data not available | |
| Density | 1.14 g/cm³ | |
| Flash Point | 104.9 °C | [1] |
| Solubility | Data not available. Expected to have limited solubility in water and be soluble in organic solvents. |
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves the reduction of a nitroaromatic precursor, 4-chloro-2-ethyl-1-nitrobenzene.[1] This precursor can be synthesized through the nitration of 1-chloro-3-ethylbenzene. The subsequent reduction of the nitro group to an amine is a critical step.[1]
Logical Synthesis Workflow
Caption: General synthetic pathway for this compound.
Proposed Experimental Protocol for Synthesis
Reaction: Chlorination of 2-ethylaniline.
Materials:
-
2-ethylaniline
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Lithium chloride hydrate (LiCl·H₂O)
-
Ethanol (EtOH)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, charge 2-ethylaniline (substrate), CuCl₂·2H₂O, and LiCl·H₂O in ethanol.
-
Stir the reaction mixture at reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add ammonium hydroxide and water to the residue.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on silica gel.
Purification and Characterization Workflow
Caption: Post-synthesis work-up and purification workflow.
Toxicological Profile
The toxicological data for this compound is not extensively documented. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered a hazardous substance.[3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Source:[3]
LD50 Data: Specific LD50 values for this compound are not available. For the related compound, 4-chloroaniline (CAS 106-47-8), the following data has been reported:
-
Oral LD50 (Rat): 300 mg/kg[6]
-
Dermal LD50 (Rabbit): 360 mg/kg[6]
-
Inhalation LC50 (Rat): 2340 mg/m³ (4 hours)[6]
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure is a precursor for pharmaceuticals such as certain analgesics, anti-inflammatory agents, and antihistamines.[1] In the agrochemical industry, it is used in the development of herbicides.[1]
Role as an Enzyme Inhibitor
Substituted anilines, including this compound, have been investigated for their potential as enzyme inhibitors.[1] The mechanism of action is believed to involve the binding of the aniline derivative to the active site of an enzyme, thereby blocking the binding of the natural substrate.[1] The electronic and steric effects of the substituents on the aniline ring play a crucial role in its binding affinity and inhibitory activity.[1]
Enzyme Inhibition Mechanism
Caption: Competitive inhibition of an enzyme by this compound.
Analytical Methods
A specific, validated analytical method for the determination of this compound is not described in the available literature. However, methods for the analysis of similar aniline derivatives can be adapted. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of anilines.
Proposed Analytical Method: Reverse-Phase HPLC
A reverse-phase HPLC method, similar to that used for other chloroanilines, could be developed.
Table 3: Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or formate) |
| Detection | UV spectrophotometry (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This method would need to be validated for linearity, precision, accuracy, and sensitivity for the quantitative analysis of this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals. While there are gaps in the publicly available data, particularly regarding its melting point, specific toxicity values, and detailed experimental protocols, this guide provides a comprehensive summary of its known properties and applications. Researchers and drug development professionals are encouraged to use this information as a foundation for further investigation and to develop specific, validated methods for its synthesis and analysis as required for their research. It is imperative to handle this compound with appropriate safety precautions due to its hazardous nature.
References
- 1. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 2. (4-Chloro-2-ethylphenyl)amine | 30273-39-3 [sigmaaldrich.com]
- 3. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-Depth Technical Guide to 4-Chloro-2-ethylaniline: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-ethylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, chemical formula, and physical properties, and outlines a common synthetic route. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering critical data and procedural insights.
Molecular Structure and Chemical Formula
This compound is an aromatic organic compound. Its structure consists of an aniline ring substituted with a chlorine atom at the fourth position and an ethyl group at the second position relative to the amino group.
Molecular Formula: C₈H₁₀ClN[1][2]
IUPAC Name: this compound[2]
CAS Number: 30273-39-3[2]
Canonical SMILES: CCC1=C(C=CC(=C1)Cl)N
InChI Key: FRZVXNRFFMHYFO-UHFFFAOYSA-N[2]
Below is a diagram representing the molecular structure of this compound.
Caption: Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for purification processes.
| Property | Value | Reference |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Boiling Point | Approximately 249.9°C | [1] |
| Flash Point | 104.9°C | [1] |
| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids. | [3] |
| Solubility | Not explicitly stated for this compound, but similar chloroanilines are sparingly soluble in water and more soluble in organic solvents like ethanol and ether. | [3] |
Synthesis Protocol
General Experimental Protocol (Adapted from the synthesis of 4-Chloro-2-methylaniline):
Reaction Scheme:
Caption: General synthesis route for this compound.
Materials:
-
4-Chloro-2-ethyl-1-nitrobenzene (precursor)
-
Palladium on carbon (Pd/C) or another suitable reduction catalyst[1]
-
Hydrogen gas (H₂) or a hydrogen donor
-
Ethanol or other suitable solvent
-
Sodium carbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Saturated saline solution (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve 4-chloro-2-ethyl-1-nitrobenzene in a suitable solvent such as ethanol in a reaction flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.
-
Reduction: Subject the reaction mixture to catalytic hydrogenation. This is typically done by purging the flask with hydrogen gas and maintaining a positive pressure of hydrogen while stirring vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Filtration: Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Workup: Dissolve the residue in ethyl acetate and wash with a saturated sodium carbonate solution to neutralize any acidic impurities, followed by washing with a saturated saline solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by techniques such as column chromatography or distillation under reduced pressure to yield the pure product.
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not available in the searched literature, predicted data based on its structure can be a useful guide for characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.2 | Multiplet |
| -NH₂ | Variable | Broad Singlet |
| -CH₂- (ethyl) | ~2.6 - 2.8 | Quartet |
| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C | 115 - 145 |
| C-Cl | ~125 |
| C-NH₂ | ~144 |
| -CH₂- (ethyl) | ~24 |
| -CH₃ (ethyl) | ~13 |
FT-IR (Fourier-Transform Infrared) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS):
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 155 and a prominent [M+2]⁺ peak at m/z 157 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects.[2]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. A respirator may be necessary for handling the solid material to avoid dust inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
In case of exposure, seek immediate medical attention. Refer to the material safety data sheet (MSDS) for detailed safety information.
References
Physical and chemical properties of 4-Chloro-2-ethylaniline
An In-depth Technical Guide to 4-Chloro-2-ethylaniline
Introduction
This compound is a versatile organic compound with the molecular formula C₈H₁₀ClN.[1] It serves as a crucial building block and intermediate in the synthesis of a wide range of more complex molecules.[1] With a substituted benzene ring containing a reactive amino group, a chloro substituent, and an ethyl group, its unique electronic and steric properties make it a valuable precursor in several key industries, including pharmaceuticals, agrochemicals, and materials science.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its applications.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 30273-39-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Appearance | - | - |
| Boiling Point | ~249.9 °C | [1] |
| Melting Point | - | - |
| Density | - | - |
| Flash Point | 104.9 °C | [1] |
| Solubility | - | - |
| InChI Key | FRZVXNRFFMHYFO-UHFFFAOYSA-N | [1][2] |
Chemical Reactivity and Applications
The chemical behavior of this compound is primarily dictated by the interplay of its three functional components: the amino group, the chlorine atom, and the ethyl group attached to the aromatic ring.
-
Amino Group Reactivity : The amino group (-NH₂) is basic and serves as the primary site for many chemical transformations. It can be diazotized and subsequently coupled with other aromatic compounds to form azo dyes.[1] This reactivity is fundamental to its application in the dye and pigment industry.
-
Aromatic Ring Substitution : The benzene ring can undergo further electrophilic substitution reactions. The existing substituents—the electron-donating amino and ethyl groups and the electron-withdrawing chloro group—direct the position of new substituents, influencing the regioselectivity of reactions.[1]
-
Applications :
-
Agrochemicals : It is a significant precursor for creating plant protection agents, including various herbicides.[1]
-
Pharmaceuticals : The compound is a building block in the synthesis of certain analgesics, anti-inflammatory agents, and antihistamines.[1] Its structural motifs are also of interest in enzyme inhibition studies.[1]
-
Dyes and Pigments : As mentioned, its ability to form diazonium salts makes it a key intermediate in the production of azo dyes.[1]
-
Experimental Protocols
Synthesis of this compound
A common and logical method for the synthesis of this compound is the reduction of a nitroaromatic precursor, specifically 4-chloro-2-ethyl-1-nitrobenzene.[1] This multi-step process begins with the nitration of 1-chloro-3-ethylbenzene.
Methodology: Synthesis via Reduction of a Nitroaromatic Precursor [1]
-
Nitration of 1-chloro-3-ethylbenzene:
-
A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared, typically in a cooled reaction vessel to manage the exothermic reaction.
-
1-chloro-3-ethylbenzene is added dropwise to the nitrating mixture with constant stirring, maintaining a low temperature (e.g., 0-10 °C).
-
After the addition is complete, the mixture is allowed to react for a specified period. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is poured onto ice, and the crude nitroaromatic product, 4-chloro-2-ethyl-1-nitrobenzene, is separated, washed, and dried.
-
-
Reduction of the Nitro Group:
-
The synthesized 4-chloro-2-ethyl-1-nitrobenzene is dissolved in a suitable solvent, such as ethanol.
-
A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.[1]
-
The mixture is then subjected to catalytic hydrogenation by introducing hydrogen gas under pressure.
-
The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group to an amino group is complete (monitored by TLC or GC).
-
After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by standard laboratory techniques such as vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound.
-
Caption: Synthetic pathway for this compound.
Logical Relationships in Application
The primary utility of this compound as an intermediate can be visualized through its role in producing other valuable chemicals. A prime example is its use in the synthesis of azo dyes, a process that hinges on the reactivity of the amino group.
Caption: Role of this compound in Azo Dye synthesis.
Safety and Hazards
According to safety data, this compound is classified with a "Warning" signal word.[1] The primary hazards associated with this compound include:
It is crucial to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. This product is intended for research use only and is not for human or veterinary use.[1]
References
An In-Depth Technical Guide to 4-Chloro-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique structural features, including a chlorine atom and an ethyl group on the aniline ring, make it a versatile building block in the development of agrochemicals, pharmaceuticals, and dyes.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methods, and a proposed metabolic pathway.
Chemical Identity
The nomenclature and key identifiers for this compound are summarized below.
IUPAC Name: this compound[2]
Synonyms: A comprehensive list of synonyms for this compound is provided in the table below for easy reference.
| Synonym | Reference |
| 2-Ethyl-4-chloroaniline | [2] |
| Benzenamine, 4-chloro-2-ethyl- | [2] |
| (4-Chloro-2-ethylphenyl)amine | [2] |
| ANILINE, 4-CHLORO-2-ETHYL- | [2] |
| 4-chloro-2-ethyl-aniline | [2] |
Molecular Formula: C₈H₁₀ClN[1][2]
Molecular Weight: 155.62 g/mol [1][2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the following table.
| Property | Value | Reference |
| Physical State | Not explicitly stated, likely liquid or low melting solid | |
| Boiling Point | Approximately 249.9 °C | [1] |
| Flash Point | 104.9 °C | [1] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| XLogP3-AA | 2.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 155.0501770 Da | [2] |
| Monoisotopic Mass | 155.0501770 Da | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound by Reduction of 4-Chloro-2-ethyl-1-nitrobenzene
A common and effective method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. The following is a general protocol for the reduction of 4-chloro-2-ethyl-1-nitrobenzene to this compound using a metal in an acidic medium, a widely used method for this type of transformation.
Materials:
-
4-chloro-2-ethyl-1-nitrobenzene
-
Tin (Sn) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 12 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-ethyl-1-nitrobenzene and tin powder.
-
Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling to control the temperature.
-
Once the initial reaction subsides, heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Slowly and carefully add a concentrated solution of sodium hydroxide to the cooled mixture to neutralize the excess acid and to precipitate tin salts. The mixture should be strongly basic.
-
Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Analytical Methods
Accurate and reliable analytical methods are essential for the quality control and characterization of this compound. Below are protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This method is adapted from a general procedure for the analysis of chloroanilines.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system. For Mass Spectrometry detection, a volatile buffer like formic acid should be used instead of phosphoric acid.[3] A common mobile phase for chloroanilines consists of a buffer and acetonitrile. For example, a buffer can be prepared by adding 2 mL of triethylamine to 1000 mL of water and adjusting the pH to 3.0 with orthophosphoric acid. This buffer is then mixed with acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 220 nm)
-
Temperature: 25 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
This protocol is based on general methods for the analysis of chloroaniline compounds in various matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-35MS or similar)
Reagents:
-
Helium (carrier gas)
-
This compound standard
-
Suitable solvent for sample and standard preparation (e.g., toluene, methylene chloride)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards.
-
Sample Preparation: The sample preparation will depend on the matrix. For a liquid sample, a liquid-liquid extraction with a solvent like methylene chloride at a basic pH (e.g., pH 11) may be necessary. The extract is then concentrated. For solid samples, a suitable extraction method should be employed.
-
GC-MS Conditions:
-
Injector Temperature: Set to an appropriate temperature to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature program should be developed to achieve good separation of the analyte from other components. An example program could be: start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.
-
-
-
Analysis: Inject the standards to create a calibration curve. Inject the prepared sample. The identification of this compound is confirmed by its retention time and the presence of characteristic ions in the mass spectrum. Quantification is performed using the calibration curve.
Proposed Metabolic Pathway
While the specific metabolic pathway of this compound has not been extensively studied, a plausible pathway can be proposed based on the known metabolism of similar compounds, such as 4-chloroaniline. The primary metabolic transformations are expected to involve N-oxidation and C-hydroxylation.
The proposed metabolic pathway is illustrated in the diagram below.
References
An In-depth Technical Guide to the Core Precursors for the Synthesis of 4-chloro-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and synthetic pathways for the production of 4-chloro-2-ethylaniline, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details the primary manufacturing routes, including experimental protocols and comparative data, to assist researchers and professionals in the development and optimization of its synthesis.
Introduction
This compound (CAS No: 30273-39-3) is a substituted aniline that serves as a vital building block in the synthesis of a variety of more complex molecules.[1] Its structural features, including a reactive amino group and a substituted benzene ring, make it a versatile precursor for the creation of plant protection agents, such as herbicides, as well as pharmaceuticals like analgesics, anti-inflammatory agents, and antihistamines.[1] The synthesis of this compound can be approached through several strategic pathways, primarily involving the direct chlorination of an aniline precursor or the reduction of a nitroaromatic compound.
Key Synthetic Pathways and Precursors
Two primary routes have been established for the synthesis of this compound, each with distinct advantages and challenges. The selection of a particular pathway often depends on the availability of starting materials, desired purity, and scalability of the process.
Route 1: Direct Chlorination of 2-Ethylaniline
This approach utilizes the readily available precursor, 2-ethylaniline. The direct chlorination of the aromatic ring is a common method for the synthesis of chloroanilines. To control the regioselectivity and prevent over-chlorination, the amino group is often protonated to form an anilinium salt, which directs the incoming electrophile to the para position.
Route 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene
This multi-step synthesis begins with the nitration of 1-chloro-3-ethylbenzene to yield the key intermediate, 4-chloro-2-ethyl-1-nitrobenzene.[1] Subsequent reduction of the nitro group affords the final product, this compound.[1] This route offers good control over the final substitution pattern.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound, based on analogous reactions reported in the literature.
| Parameter | Route 1: Direct Chlorination of 2-Ethylaniline (Analogous to 2-methylaniline) | Route 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene |
| Key Precursors | 2-Ethylaniline, Chlorinating Agent (e.g., CuCl₂, HCl/O₂) | 1-Chloro-3-ethylbenzene, Nitrating Agent (HNO₃/H₂SO₄), Reducing Agent (e.g., H₂, Pd/C) |
| Reaction Steps | 1 | 2 |
| Typical Yield | ~75-91% (based on 4-chloro-2-methylaniline synthesis)[2][3] | Nitration: High; Reduction: Typically >95% (catalytic hydrogenation) |
| Purity | ~96-97% (HPLC, based on 4-chloro-2-methylaniline synthesis)[2][3] | High, often requiring purification by distillation. |
| Key Reaction Conditions | 40-60°C, atmospheric pressure[2][3] | Nitration: 0-60°C; Reduction: 80-110°C, 5-50 atm H₂ (for similar nitroarenes)[1] |
Experimental Protocols
The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound.
Route 1: Chlorination of 2-Ethylaniline (Analogous Protocol)
This protocol is adapted from the synthesis of 4-chloro-2-methylaniline and provides a representative procedure.[2][3]
Materials:
-
2-Ethylaniline
-
Hydrochloric acid (36%)
-
Copper(II) chloride (CuCl₂)
-
Oxygen gas
-
Hydrogen chloride gas
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-ethylaniline (e.g., 10 mmol) in a 36% hydrochloric acid solution (e.g., 20 mL).
-
Add CuCl₂ (e.g., 20 mmol) to the solution.
-
Heat the reaction mixture to 60°C.
-
Introduce oxygen gas (e.g., at a rate of 0.02 moles/hour) and hydrogen chloride gas (e.g., at a rate of 0.01 moles/hour).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 6 hours).
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (e.g., 30 mL) with stirring.
-
Adjust the pH to 7 with a saturated sodium carbonate solution.
-
Separate the organic layer and wash it twice with a saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
The crude product can be analyzed by GC-MS.
-
Further purification can be achieved by solvent removal and recrystallization from a solvent such as petroleum ether to yield this compound.
Route 2: Multi-step Synthesis via Nitroaromatic Intermediate
Step 1: Nitration of 1-Chloro-3-ethylbenzene (General Protocol)
This protocol is based on the general procedure for the nitration of aromatic hydrocarbons.[4]
Materials:
-
1-Chloro-3-ethylbenzene
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Cold water
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid.
-
Cool the mixture in an ice bath.
-
Slowly add 1-chloro-3-ethylbenzene dropwise to the stirred nitrating mixture, maintaining the temperature below 55°C.
-
After the addition is complete, heat the mixture to 60°C for approximately 45 minutes.
-
Pour the reaction mixture into cold water.
-
Separate the organic layer and wash it sequentially with water and a sodium bicarbonate solution.
-
Dry the organic layer with anhydrous calcium chloride.
-
Purify the crude 4-chloro-2-ethyl-1-nitrobenzene by distillation.
Step 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene (General Protocol)
This protocol describes a standard catalytic hydrogenation procedure.[1]
Materials:
-
4-Chloro-2-ethyl-1-nitrobenzene
-
Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst
-
Ethanol or other suitable solvent
-
Hydrogen gas
Procedure:
-
In a hydrogenation apparatus, dissolve 4-chloro-2-ethyl-1-nitrobenzene in a suitable solvent like ethanol.
-
Add a catalytic amount of Pd/C or Pt/C.
-
Pressurize the vessel with hydrogen gas (e.g., 5-50 atm).
-
Heat the mixture (e.g., 80-110°C) with stirring.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Visualizing the Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and a general experimental workflow.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
An In-depth Technical Guide to the Core Synthesis Pathways for 4-Chloro-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental synthesis pathways for 4-Chloro-2-ethylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The following sections present the core synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in selecting and optimizing the most suitable method for their applications.
Core Synthesis Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The primary pathways involve the reduction of a corresponding nitroaromatic precursor and the hydrolysis of an acetanilide intermediate. An alternative, though potentially less regioselective, approach is the direct chlorination of 2-ethylaniline.
Reduction of 4-Chloro-2-ethyl-1-nitrobenzene
A common and reliable method for the synthesis of anilines is the reduction of the corresponding nitro compound. In this pathway, 4-chloro-2-ethyl-1-nitrobenzene serves as the direct precursor to this compound. This strategy is advantageous due to the often high yields and purity of the final product. The synthesis of the nitro precursor is typically achieved through the nitration of 1-chloro-3-ethylbenzene. Catalytic hydrogenation is a widely employed method for the reduction of the nitro group, utilizing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas.[1]
References
The Pivotal Role of 4-Chloro-2-ethylaniline as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethylaniline is a versatile chemical intermediate with the molecular formula C₈H₁₀ClN.[1][2] This substituted aniline serves as a crucial building block in the synthesis of a wide array of more complex molecules, finding significant applications in the agrochemical, pharmaceutical, and dye manufacturing industries.[1] Its chemical reactivity, primarily centered around the amino group and the substituted benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for numerous organic compounds.[1] The presence of both an electron-donating ethyl group and an electron-withdrawing chlorine atom on the aniline ring imparts unique electronic and steric properties, which govern its regioselectivity in chemical reactions.[1] This guide provides an in-depth technical overview of the synthesis, properties, and key applications of this compound, complete with experimental methodologies and data presentation for laboratory and industrial professionals.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control. The following tables summarize key data for this compound and a closely related compound, 4-Chloro-2-methylaniline, for comparative purposes.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Chloro-2-methylaniline | Source |
| CAS Number | 30273-39-3 | 95-69-2 | [1][3] |
| Molecular Formula | C₈H₁₀ClN | C₇H₈ClN | [1][3] |
| Molecular Weight | 155.62 g/mol | 141.60 g/mol | [1][3] |
| Boiling Point | ~249.9 °C | 241 °C | [1][4] |
| Melting Point | Not available | 24-27 °C | [4] |
| Density | Not available | 1.19 g/mL at 25 °C | [4] |
| Flash Point | 104.9 °C | 124 °C | [1] |
| Refractive Index (n20/D) | Not available | 1.583 | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Peak/Chemical Shift (ppm or cm⁻¹) | Description | Source |
| ¹H NMR | ~6.8 - 7.2 | Aromatic protons (multiplet) | [1] |
| ~3.5 - 4.0 | -NH₂ (broad singlet) | [1] | |
| ~2.6 - 2.8 | -CH₂- (quartet) | [1] | |
| ~1.2 - 1.4 | -CH₃ (triplet) | [1] | |
| ¹³C NMR (Predicted) | ~144 | C-NH₂ | [1] |
| ~125 | C-Cl | [1] | |
| ~24 | -CH₂- | [1] | |
| ~13 | -CH₃ | [1] | |
| UV-Vis | π → π* transitions | Bathochromic shift due to -NH₂ and Cl substituents | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Key Synthetic Routes
-
Electrophilic Chlorination of 2-Ethylaniline: This is a direct approach where 2-ethylaniline is treated with a chlorinating agent. Careful control of reaction conditions is necessary to achieve the desired regioselectivity and prevent the formation of di- and tri-chlorinated byproducts.[1] Protecting the amino group before chlorination can improve the yield of the target isomer.
-
Reduction of 4-Chloro-2-ethyl-1-nitrobenzene: This is a common and effective method for preparing anilines. The precursor, 4-chloro-2-ethyl-1-nitrobenzene, can be synthesized by the nitration of 1-chloro-3-ethylbenzene. The subsequent reduction of the nitro group to an amine can be accomplished using various methods, with catalytic hydrogenation (e.g., using Pd/C or Pt/C with H₂ gas) being a highly efficient option.[1]
Experimental Protocols
Protocol 1: Chlorination of 2-Methylaniline (Analogous to Chlorination of 2-Ethylaniline)
This protocol describes the synthesis of 4-Chloro-2-methylaniline from 2-methylaniline. A similar approach can be adapted for the synthesis of this compound from 2-ethylaniline.
Materials:
-
2-Methylaniline (1.07 g, 10 mmol)
-
36% Hydrochloric acid (20 mL)
-
Copper(II) chloride (CuCl₂, 2.68 g, 20 mmol)
-
Oxygen gas
-
Hydrogen chloride gas
-
Ethyl acetate (30 mL)
-
Saturated sodium carbonate solution
-
Saturated saline solution
-
Petroleum ether
Procedure:
-
Dissolve 1.07 g (10 mmol) of 2-methylaniline in 20 mL of 36% hydrochloric acid in a reaction flask.
-
Add 2.68 g (20 mmol) of CuCl₂ to the solution.
-
Heat the reaction mixture to 60°C.
-
Introduce oxygen gas at a rate of 0.02 mol/hour and hydrogen chloride gas at a rate of 0.01 mol/hour.
-
Monitor the reaction for 6 hours until the starting material is consumed (as indicated by a spot test).
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of ethyl acetate and stir.
-
Neutralize the mixture to pH 7 with a saturated sodium carbonate solution.
-
Perform an extraction with ethyl acetate.
-
Wash the organic phase twice with a saturated saline solution and then dry it.
-
Recover the solvent, add 2 mL of petroleum ether, and cool the solution to precipitate the product.
-
Filter the white crystalline solid to obtain 1.06 g of 4-Chloro-2-methylaniline.[5]
Expected Outcome:
-
Yield: 75%
-
Purity: 96% (by HPLC)[5]
Protocol 2: General Procedure for Azo Dye Synthesis (Application)
This protocol outlines the general steps for synthesizing an azo dye, a major application of chloroanilines.
Step 1: Diazotization of a Chloroaniline Derivative
-
Dissolve the chloroaniline derivative (e.g., 4-chloroaniline, 0.01 mol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.01 mol) in cold water.
-
Add the sodium nitrite solution dropwise to the cold chloroaniline solution, ensuring the temperature remains below 5°C.
-
Stir for an additional 15 minutes to ensure the complete formation of the diazonium salt.[6]
Step 2: Azo Coupling
-
Dissolve the coupling component (e.g., a phenol or another aromatic amine) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols).
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with continuous stirring.
-
Maintain the temperature below 5°C during the addition. A colored precipitate of the azo dye will form.
-
Continue stirring in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[6]
-
Isolate the dye by filtration.
Applications of this compound as a Chemical Intermediate
The utility of this compound is demonstrated in its application as a precursor in several key industries.
Agrochemicals
This compound and its derivatives are important intermediates in the production of various pesticides, particularly herbicides.[1] The specific substitution pattern on the aniline ring is crucial for the biological activity of the final agrochemical product. For instance, chloroacetanilide herbicides are synthesized from substituted anilines like 2,6-diethylaniline, highlighting the importance of the aniline core structure in this class of compounds.
Pharmaceuticals
In the pharmaceutical sector, chloroaniline derivatives are valuable intermediates in the synthesis of a range of therapeutic agents.[1] While specific examples for this compound are not detailed in the provided search results, the broader class of chloroanilines is used in the synthesis of analgesics, anti-inflammatory agents, and antihistamines.[1] The chlorine atom is a common feature in many approved drugs and can significantly influence the pharmacological properties of a molecule.
Dyes and Pigments
A primary application of this compound is in the synthesis of azo dyes and pigments.[1] The amino group of the aniline can be readily diazotized and then coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of these dyes.[1] The substituents on the aniline and the coupling partner determine the final color and properties of the dye, such as its lightfastness and solubility.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also suspected of causing genetic defects and cancer.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate of significant industrial importance. Its versatile reactivity allows for its use as a foundational building block in the synthesis of a diverse range of products, from life-saving pharmaceuticals to vibrant dyes and essential agrochemicals. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and professionals working in the field of organic synthesis and chemical manufacturing. While detailed experimental data for this specific compound can be limited in publicly available literature, analogous procedures for closely related compounds provide a solid foundation for its synthetic applications. Future research may focus on optimizing synthetic routes to improve yields and minimize byproducts, as well as exploring novel applications of this versatile intermediate.
References
Unraveling the Metabolic Fate of 4-Chloro-2-ethylaniline: A Technical Guide
Disclaimer: Direct experimental studies on the metabolic pathways of 4-Chloro-2-ethylaniline are not extensively available in the public domain. This guide is constructed based on established principles of xenobiotic metabolism and by drawing strong analogies from the well-documented biotransformation of structurally similar compounds, such as 4-chloro-2-methylaniline and other chloroaniline derivatives. The pathways and enzyme interactions described herein are therefore putative and intended to provide a robust framework for research and drug development professionals.
Introduction
This compound is an aniline derivative with industrial applications, including as an intermediate in the synthesis of dyes and agrochemicals.[1] Its chemical structure, featuring a halogenated aromatic ring and an amino group, suggests that it is subject to extensive metabolism in biological systems. Understanding the metabolic fate of this compound is critical for assessing its toxicological profile, as metabolic activation can lead to the formation of reactive intermediates capable of binding to macromolecules and inducing cellular damage. This guide outlines the predicted metabolic pathways, key enzyme interactions, and provides detailed experimental protocols for their investigation.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, these reactions are likely catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[2][3]
-
N-Hydroxylation: The amino group is a primary target for oxidation, leading to the formation of a hydroxylamine derivative. This is a critical step, as N-hydroxy metabolites of aromatic amines are often unstable and can be further oxidized to highly reactive nitroso compounds, which are implicated in toxicity and carcinogenicity.[4][5]
-
Ring Hydroxylation: The aromatic ring can be hydroxylated, likely at positions ortho or para to the activating amino group, to form phenolic metabolites.
-
Ethyl Group Oxidation: The ethyl substituent on the ring may undergo hydroxylation to form an alcohol, which can be further oxidized to a carboxylic acid.
These oxidative processes are dependent on cofactors such as NADPH and molecular oxygen.[6][7]
Phase II Metabolism
The functionalized metabolites from Phase I are typically conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion.
-
Glucuronidation: Hydroxyl groups (both phenolic and alcoholic) and the N-hydroxy metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8][9]
-
Sulfation: Phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs).
-
N-Acetylation: The primary amino group of the parent compound or its metabolites can be acetylated by N-acetyltransferases (NATs), a common pathway for aromatic amines.[4][10]
The interplay of these pathways determines the rate of detoxification versus metabolic activation.
Enzyme Interactions
The metabolism of this compound is predicted to be mediated by a range of drug-metabolizing enzymes.
-
Cytochrome P450 Isoforms: While the specific isoforms have not been identified for this compound, studies on similar molecules suggest the involvement of CYP1A2, CYP2E1, and CYP3A4, which are known to metabolize aromatic amines and other xenobiotics.[11][12][13][14] CYP2E1, in particular, is known for its role in activating small molecular weight compounds.[11]
-
Flavin-containing Monooxygenases (FMOs): FMOs can also contribute to the N-oxidation of aromatic amines.
-
Transferases (UGTs, SULTs, NATs): The activity of these Phase II enzymes is crucial for the detoxification and clearance of the metabolites. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in metabolic profiles and susceptibility to toxicity.
Quantitative Data Summary
As direct experimental data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be generated from the experimental protocols outlined in Section 5.0. These parameters are essential for building pharmacokinetic models and performing risk assessments.
Table 1: In Vitro Metabolic Stability of this compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Half-Life (t½, min) | To be determined | To be determined |
| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined | To be determined |
Table 2: Enzyme Kinetics of Putative Metabolic Reactions
| Metabolic Pathway | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| N-Hydroxylation | Recombinant Human CYP Isoform | To be determined | To be determined |
| Ring Hydroxylation | Recombinant Human CYP Isoform | To be determined | To be determined |
| Ethyl Group Oxidation | Recombinant Human CYP Isoform | To be determined | To be determined |
Experimental Protocols
The following are detailed methodologies for investigating the metabolic pathways of this compound.
In Vitro Metabolic Stability in Liver Microsomes
This experiment determines the rate at which the compound is metabolized by liver enzymes.
Materials:
-
This compound
-
Pooled human or rat liver microsomes (e.g., 20 mg/mL stock)[8]
-
100 mM Phosphate buffer (pH 7.4)[8]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution[8][9]
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator/water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
On ice, prepare incubation mixtures in microcentrifuge tubes. For a final volume of 200 µL:
-
Include control incubations: a negative control without NADPH and a positive control with a compound known to be metabolized (e.g., verapamil).
-
Pre-incubate the mixtures at 37°C for 5 minutes with gentle shaking.[8]
-
Initiate the reaction by adding 10 µL of 20 mM NADPH (or the NADPH regenerating system).[8][9]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing 2-3 volumes of cold acetonitrile with the internal standard to terminate the reaction.[6][7]
-
Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.[9]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[7]
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the remaining compound versus time plot.
Metabolite Identification and Profiling
This experiment identifies the structures of the metabolites formed.
Procedure:
-
Follow the incubation procedure described in Section 5.1, but use a higher concentration of the test compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection.
-
Collect samples at a time point where significant metabolism has occurred (e.g., 60 minutes).
-
Analyze the supernatant by high-resolution LC-MS/MS.[15]
-
Process the data using metabolite identification software. This involves extracting potential metabolite peaks based on predicted mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Confirm the identity of metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of authentic standards if available, or by interpreting the fragmentation to deduce the structure.[16]
Identification of Specific CYP450 Isoforms
This experiment pinpoints which CYP enzymes are responsible for the metabolism.
Methods:
-
Recombinant Human CYPs: Incubate this compound separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 2E1) using the protocol in 5.1. The formation of metabolites by a specific isoform indicates its involvement.[12]
-
Chemical Inhibition: Incubate the compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of an inhibitor points to the role of that specific CYP.[12]
Visualizations
The following diagrams illustrate the proposed metabolic pathways and a typical experimental workflow.
Caption: Proposed metabolic pathways of this compound.
Caption: Workflow for in vitro metabolite identification.
References
- 1. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 2. purdue.edu [purdue.edu]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 5. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. oyc.co.jp [oyc.co.jp]
- 10. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of chloroform in the human liver and identification of the competent P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. masspec.scripps.edu [masspec.scripps.edu]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety Hazards of 4-Chloro-2-ethylaniline Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.
Executive Summary
4-Chloro-2-ethylaniline is a substituted aniline derivative with limited publicly available toxicological data. However, based on its chemical structure and data from analogous compounds such as 4-chloroaniline and 4-chloro-2-methylaniline, it is classified as a hazardous substance with significant health risks. This guide synthesizes the available information to provide a comprehensive overview of the potential health and safety hazards associated with this compound exposure, including its physicochemical properties, toxicological profile, and recommendations for safe handling. The primary hazards include acute toxicity via oral, dermal, and inhalation routes, and it is suspected of being a mutagen and a carcinogen.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for absorption, distribution, and environmental fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Appearance | Not explicitly stated; related anilines are often liquids or solids. | |
| Boiling Point | Approximately 249.9°C | [2] |
| Flash Point | 104.9°C | [2] |
| XLogP3-AA | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
Toxicological Profile
Due to the scarcity of specific toxicological studies on this compound, this section draws heavily on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from structurally similar compounds.
Acute Toxicity
Table 2: Acute Toxicity Data for 4-Chloroaniline
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 300 mg/kg | [3] |
| LD50 | Mouse | Oral | 100 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 360 mg/kg | [3] |
| LD50 | Rat | Dermal | 3200 mg/kg | [3] |
| LC50 | Rat | Inhalation | 2340 mg/m³ (4 hours) | [3] |
Clinical Signs of Acute Exposure: Based on studies of related chloroanilines, acute exposure may lead to:
-
Methemoglobinemia: A hallmark of aniline toxicity, characterized by a reduced oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin and lips), headache, fatigue, dizziness, and in severe cases, respiratory distress, collapse, and death.[4]
-
Skin and Eye Irritation: Direct contact can cause irritation and burns.[4]
-
Gastrointestinal Effects: If ingested, it may cause nausea, vomiting, and diarrhea.
-
Neurological Effects: High levels of exposure can lead to confusion, convulsions, and unconsciousness.
Genotoxicity
This compound is suspected of causing genetic defects.[1] While specific mutagenicity data for this compound is limited, studies on related chloroanilines have shown mixed results in various assays. For instance, 4-chloroaniline has demonstrated mutagenic activity in some bacterial reverse mutation assays (Ames test) and in mammalian cells, though results can be inconsistent.
The proposed mechanism of genotoxicity for many aromatic amines involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.
Carcinogenicity
This compound is suspected of causing cancer.[1] Long-term carcinogenicity bioassays on 4-chloroaniline and 4-chloro-2-methylaniline have provided evidence of their carcinogenic potential in animal models.
-
4-Chloroaniline: Studies have shown that it can cause tumors of the spleen in male rats.[5]
-
4-Chloro-2-methylaniline: This compound is reasonably anticipated to be a human carcinogen based on evidence from animal studies, which have shown an increased incidence of vascular tumors (hemangiomas and hemangiosarcomas).
The carcinogenic activity of these compounds is thought to be linked to their genotoxic effects and the formation of DNA adducts.
Reproductive and Developmental Toxicity
There is no specific data available on the reproductive and developmental toxicity of this compound. For the related compound 4-chloro-2-methylaniline, one study in mice did not find significant reproductive effects. However, due to the overall toxicity profile of substituted anilines, potential effects on reproduction and development cannot be ruled out and would require further investigation.
Metabolism and Toxicokinetics
Specific toxicokinetic data for this compound is not available. However, the metabolism of structurally similar anilines has been studied and likely follows similar pathways.
Proposed Metabolic Pathway for Substituted Anilines: The metabolism of chloroanilines is complex and can lead to both detoxification and bioactivation. Key pathways include:
-
N-oxidation: This is a critical activation pathway where the amino group is oxidized to form N-hydroxy metabolites. These metabolites can be further oxidized to nitroso compounds, which are highly reactive and can bind to macromolecules like hemoglobin (leading to methemoglobinemia) and DNA (leading to genotoxicity and carcinogenicity).
-
C-hydroxylation (Ring hydroxylation): Hydroxylation of the aromatic ring is generally a detoxification pathway, leading to the formation of phenolic metabolites that can be conjugated and excreted.
-
N-acetylation: Acetylation of the amino group is another important metabolic route. The rate of acetylation can vary between species and individuals due to genetic polymorphisms in the N-acetyltransferase enzymes. N-acetylation is often a detoxification step, but the acetylated metabolites can also undergo further biotransformation.[6]
The interplay between these metabolic pathways determines the overall toxicity of the compound.
Caption: Proposed metabolic pathways of this compound.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be employed for its toxicological evaluation.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Caption: General workflow for the Ames Test (OECD 471).
Signaling Pathways
Specific signaling pathways disrupted by this compound have not been elucidated. However, based on the known effects of related compounds, several pathways are likely to be involved.
The genotoxic and carcinogenic effects of substituted anilines are mediated by the metabolic activation to reactive intermediates that form DNA adducts. This can lead to the activation of DNA damage response pathways. If the damage is not properly repaired, it can result in mutations in critical genes that regulate cell growth and proliferation, such as tumor suppressor genes and proto-oncogenes, potentially leading to the initiation of cancer.
Caption: Putative signaling pathway disruption by this compound.
Safe Handling and Exposure Control
Given the acute toxicity and suspected carcinogenicity and mutagenicity of this compound, stringent safety precautions are necessary when handling this compound.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Avoid skin contact.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spill and Waste Disposal: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical cleanup. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
While specific toxicological data for this compound is limited, the available information and data from structurally related compounds strongly indicate that it is a hazardous substance with significant acute toxicity and potential for long-term effects, including genotoxicity and carcinogenicity. Professionals in research and drug development must handle this compound with extreme caution, implementing rigorous safety protocols to minimize exposure and mitigate potential health risks. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.
References
- 1. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. nj.gov [nj.gov]
- 5. Carcinogenicity of p-chloroaniline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
GHS classification and handling precautions for 4-Chloro-2-ethylaniline
This technical guide provides a detailed overview of the GHS classification, handling, and safety precautions for 4-Chloro-2-ethylaniline (CAS No: 30273-39-3). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.
GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity, suspected mutagenicity and carcinogenicity, and high toxicity to aquatic life.[1]
Signal Word: Danger [1]
GHS Pictograms:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Toxicological Data
Detailed experimental protocols and specific quantitative toxicity values (e.g., LD50, LC50) for this compound are not available in the aggregated public safety data. The hazard classification is based on data from analogous compounds and computational models. For similar chloroaniline compounds, high acute toxicity is well-documented. For example, p-Chloroaniline has an oral LD50 of 300 mg/kg in rats and a dermal LD50 of 360 mg/kg in rabbits.[2][3][4]
Note: Detailed experimental protocols for the toxicological endpoints listed are not provided in publicly available safety data sheets. This information is typically proprietary to the entities that conducted the original toxicology studies.
Handling and Safety Precautions
Due to the high acute toxicity and suspected long-term health effects, stringent safety measures are required when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Use a closed system to minimize the release of dust or vapor.[5]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
A summary of required PPE is presented in the workflow diagram below.
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[3][6] | Prevents dermal absorption, as the substance is toxic in contact with skin. |
| Eye/Face Protection | Safety goggles or a face shield.[3][6] | Protects eyes from splashes or dust. |
| Skin/Body Protection | Lab coat or chemical-resistant suit.[3][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use an approved/certified respirator or equivalent in case of insufficient ventilation.[3] | Prevents inhalation of toxic dust or vapors. |
Hygiene Measures
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Wash hands thoroughly after handling the substance.
-
Remove contaminated clothing immediately and wash it before reuse.[6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4][5]
Hazard Response and Spill Management
The following diagrams outline the logical workflows for responding to hazards and managing accidental spills.
References
- 1. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. gestis-database.dguv.de [gestis-database.dguv.de]
Solubility of 4-Chloro-2-ethylaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-ethylaniline in organic solvents. Due to the limited availability of precise quantitative data for this specific compound in public literature, this guide also offers a detailed experimental protocol for determining its solubility. Furthermore, qualitative solubility information and data for the closely related compound, 4-chloroaniline, are presented for reference and comparison.
Introduction to this compound
This compound is a substituted aniline derivative with the chemical formula C₈H₁₀ClN. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Understanding its solubility is crucial for process development, formulation, and various research applications. The molecular structure, featuring a polar amino group and a nonpolar ethyl and chloro-substituted benzene ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
Qualitative Solubility Profile
General observations indicate that this compound exhibits low solubility in aqueous solutions. For experimental purposes, it is recommended to dissolve it in organic solvents such as ethanol or dimethyl sulfoxide (DMSO).
Quantitative Solubility Data (Analog Compound)
| Solvent | Chemical Formula | Solubility of 4-chloroaniline |
| Ethanol | C₂H₅OH | Freely soluble |
| Methanol | CH₃OH | Soluble |
| Acetone | C₃H₆O | Freely soluble |
| Ether | (C₂H₅)₂O | Freely soluble |
| Carbon Disulfide | CS₂ | Freely soluble |
Note: "Freely soluble" generally implies that less than 1 part of solvent is required to dissolve 1 part of solute. "Soluble" typically means 1 to 10 parts of solvent are needed.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric "shake-flask" method, a standard and reliable technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Glassware (pipettes, beakers, volumetric flasks)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed, dry container to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the container with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) in grams per 100 mL ( g/100 mL) can be calculated using the following formula: S ( g/100 mL) = [(mass of container with solute) - (mass of empty container)] / (volume of aliquot withdrawn in mL) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a substituted aniline, such as this compound, which often involves the reduction of a corresponding nitro compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Herbicides Using 4-Chloro-2-ethylaniline as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethylaniline is a key aromatic amine intermediate utilized in the synthesis of various agrochemicals, particularly herbicides.[1] Its substituted aniline structure serves as a crucial building block for creating active molecules that can effectively control unwanted vegetation in agricultural settings. This document provides detailed application notes and a representative experimental protocol for the synthesis of a chloroacetamide herbicide, a class of herbicides for which substituted anilines like this compound are precursors.
While specific, commercially named herbicides directly synthesized from this compound are not readily found in publicly available literature, the following protocols are based on established synthetic routes for analogous chloroacetanilide herbicides derived from similar substituted anilines.
Representative Synthesis: N-(4-chloro-2-ethylphenyl)-2-chloroacetamide
A common synthetic route for producing chloroacetamide herbicides involves the acylation of a substituted aniline with chloroacetyl chloride. This reaction creates the N-aryl chloroacetamide moiety responsible for the herbicidal activity.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(4-chloro-2-ethylphenyl)-2-chloroacetamide.
Experimental Protocol
This protocol is a representative example for the laboratory-scale synthesis of a chloroacetamide herbicide precursor.
Materials:
-
This compound (98% purity)
-
Chloroacetyl chloride (98% purity)
-
Triethylamine (99% purity)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 64.2 mmol) and triethylamine (7.1 g, 70.6 mmol) in 100 mL of anhydrous toluene.
-
Addition of Acylating Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (7.9 g, 70.6 mmol) in 20 mL of anhydrous toluene from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-(4-chloro-2-ethylphenyl)-2-chloroacetamide.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chloroacetamide herbicides based on similar reported procedures.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (64.2 mmol) |
| Chloroacetyl chloride | 7.9 g (70.6 mmol) |
| Triethylamine | 7.1 g (70.6 mmol) |
| Product | |
| Theoretical Yield | 14.9 g |
| Actual Yield | 12.7 g |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 0-10 °C then RT |
| Reaction Time | 2 hours |
| Analytical Data | |
| Melting Point | 85-88 °C (representative) |
| Purity (by HPLC) | >98% |
| Calculated Values | |
| Molar Mass (Product) | 232.11 g/mol |
| Yield (%) | 85% |
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases
Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This is a crucial metabolic pathway for plant growth and development.
Caption: Simplified signaling pathway illustrating the mechanism of action of chloroacetamide herbicides.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of a herbicide derived from this compound.
References
Application Notes and Protocols for 4-Chloro-2-ethylaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-2-ethylaniline as a versatile starting material for the synthesis of various pharmaceutical intermediates. The protocols outlined below are based on established synthetic methodologies for analogous aniline derivatives and are intended to serve as a foundational guide for the development of novel therapeutics, including analgesics, anti-inflammatory agents, and antihistamines.
Overview of this compound in Drug Discovery
This compound is a substituted aniline that serves as a valuable building block in medicinal chemistry. Its chemical structure, featuring a reactive amino group and a substituted aromatic ring, allows for a variety of chemical transformations. The presence of the chloro and ethyl groups influences the reactivity and regioselectivity of its reactions, as well as the pharmacokinetic and pharmacodynamic properties of the resulting pharmaceutical compounds.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Approx. 249.9°C | [2] |
| Flash Point | 104.9°C | [2] |
Synthesis of a Potential COX-2 Inhibitor Intermediate
The diarylheterocycle scaffold is a common feature in selective COX-2 inhibitors used as anti-inflammatory drugs. The following protocol describes a plausible pathway to a key intermediate for such compounds, starting from this compound. This is a representative synthesis adapted from general procedures for the acylation of anilines.[3][4][5][6][7]
Experimental Protocol: N-Acetylation of this compound
Objective: To synthesize N-(4-chloro-2-ethylphenyl)acetamide, a key intermediate for further elaboration into a diarylheterocyclic system.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, beakers, Buchner funnel, etc.)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a 250 mL Erlenmeyer flask, suspend 10.0 g (64.2 mmol) of this compound in 100 mL of deionized water.
-
While stirring, slowly add concentrated hydrochloric acid dropwise until the aniline derivative completely dissolves, forming the hydrochloride salt.
-
In a separate beaker, dissolve 10.5 g (128 mmol) of sodium acetate in 50 mL of deionized water.
-
To the aniline hydrochloride solution, add 7.2 mL (77 mmol) of acetic anhydride.
-
Immediately and carefully add the sodium acetate solution to the reaction mixture with vigorous stirring.
-
A white precipitate of N-(4-chloro-2-ethylphenyl)acetamide should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure N-(4-chloro-2-ethylphenyl)acetamide.
-
Dry the purified crystals in a desiccator.
-
Determine the yield, melting point, and characterize by spectroscopy (¹H NMR, ¹³C NMR, IR).
Expected Results (Representative Data)
The following table summarizes representative data for the N-acetylation of an aniline derivative, which can be expected to be similar for this compound.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | Specific to the product, to be determined |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (multiplet, ~7.0-7.5 ppm), NH proton (broad singlet, ~7.8-8.2 ppm), ethyl group (quartet, ~2.6 ppm; triplet, ~1.2 ppm), acetyl group (singlet, ~2.2 ppm) |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (~168 ppm), aromatic carbons (~120-140 ppm), ethyl group carbons (~24, 14 ppm), acetyl carbon (~24 ppm) |
| IR (KBr, cm⁻¹) | N-H stretch (~3250-3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |
Signaling Pathway of Diarylheterocyclic COX-2 Inhibitors
Pharmaceuticals derived from intermediates like N-(4-chloro-2-ethylphenyl)acetamide can be designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade.
Caption: Mechanism of COX-2 inhibition by a potential drug candidate.
Synthesis of a Potential Antihistamine Intermediate
Many H1-antihistamines belong to the triarylethylene class of compounds. A plausible synthetic route towards an intermediate for such antihistamines can be initiated from this compound through a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize (4-chloro-2-ethylphenyl)(phenyl)methanone, a diaryl ketone intermediate.
Materials:
-
This compound
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment for anhydrous reactions
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend 12.8 g (96.3 mmol) of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 10.0 g (64.2 mmol) of this compound and 9.0 g (64.2 mmol) of benzoyl chloride in 50 mL of anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly pouring the mixture into 200 mL of an ice-water mixture containing 50 mL of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diaryl ketone.
-
Characterize the product by its melting point and spectroscopic methods.
Expected Results (Representative Data)
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by GC-MS) | >97% |
| Melting Point | Specific to the product, to be determined |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (multiplets, ~7.2-7.8 ppm), ethyl group (quartet, ~2.7 ppm; triplet, ~1.2 ppm) |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (~196 ppm), aromatic carbons (~128-145 ppm), ethyl group carbons (~29, 15 ppm) |
| IR (KBr, cm⁻¹) | C=O stretch (~1650-1670 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |
Logical Workflow for Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates from this compound typically follows a structured workflow, from initial reaction to the final purified compound.
Caption: General workflow for synthesizing pharmaceutical intermediates.
Bioisosteric Replacement Strategies
The synthesized intermediates can be further modified using the principles of bioisosterism to optimize their biological activity, selectivity, and pharmacokinetic properties.[2][8][9][10][11] For instance, the amide linkage in the N-acetylated intermediate could be replaced with other functional groups that mimic its size, shape, and electronic properties.
Potential Bioisosteric Replacements for the Amide Group:
| Original Group | Bioisosteric Replacement | Rationale |
| Amide (-NHCO-) | Reverse Amide (-CONH-) | Alters hydrogen bonding pattern. |
| Sulfonamide (-SO₂NH-) | Can improve metabolic stability and act as a hydrogen bond acceptor/donor.[8] | |
| Tetrazole | A non-classical bioisostere that can mimic the electronic properties of a carboxylic acid (if the amide were to be hydrolyzed) and improve oral bioavailability.[9] | |
| 1,2,4-Oxadiazole | A heterocyclic ring that can act as a metabolically stable amide isostere.[11] |
This strategic modification allows for the fine-tuning of the drug candidate's properties to enhance its therapeutic potential.
Disclaimer: The experimental protocols provided are intended for guidance and should be adapted and optimized by qualified researchers in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed chemicals.
References
- 1. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ctppc.org [ctppc.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 11. drughunter.com [drughunter.com]
Application Notes: Synthesis of Azo Dyes and Pigments from 4-Chloro-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of azo dyes and pigments derived from 4-Chloro-2-ethylaniline. The synthesis is a two-step process involving the diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. Azo dyes are a significant class of compounds with wide-ranging applications in textiles, printing, and as bioactive scaffolds in medicinal chemistry.[1]
Core Principles
The synthesis of azo dyes from a primary aromatic amine like this compound follows a well-established two-stage reaction sequence:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0–5 °C) to form a diazonium salt. This low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then immediately reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or aromatic amines). This electrophilic aromatic substitution reaction forms the stable azo compound, which is often a brightly colored dye or pigment. The pH of the coupling medium is a critical parameter; coupling with phenols is generally carried out in mildly alkaline conditions, while coupling with amines is performed in acidic to neutral media.
Experimental Protocols
The following protocols detail the synthesis of an exemplary azo dye by coupling diazotized this compound with β-naphthol.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 4-chloro-2-ethylbenzenediazonium chloride salt. Due to their inherent instability, diazonium salts are prepared in situ and used immediately in the subsequent coupling reaction.[2]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5–3.0 equivalents) and distilled water.
-
Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous and vigorous stirring. It is imperative to maintain this low temperature throughout the reaction to prevent the premature decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0–1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of this compound. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization reaction is complete.
-
The resulting pale-yellow solution containing the 4-chloro-2-ethylbenzenediazonium chloride is now ready for immediate use in the coupling reaction.
Protocol 2: Azo Coupling with β-Naphthol
This protocol describes the synthesis of the azo dye by reacting the freshly prepared diazonium salt with β-naphthol.
Materials:
-
Freshly prepared 4-chloro-2-ethylbenzenediazonium chloride solution (from Protocol 1)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve β-naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide (10%).
-
Cool this alkaline solution of β-naphthol to 0–5 °C in an ice bath with efficient stirring.
-
Slowly add the cold, freshly prepared 4-chloro-2-ethylbenzenediazonium chloride solution (from Protocol 1) to the cold β-naphthol solution with continuous and vigorous stirring.
-
A colored precipitate of the azo dye will form immediately. The color can range from orange to red or brown.
-
Maintain the temperature of the reaction mixture below 5 °C throughout the addition process.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30–60 minutes to ensure the coupling reaction proceeds to completion.
-
Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Dry the purified azo dye in a vacuum oven at a low temperature (e.g., 40–50 °C).
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of an azo dye from this compound and β-naphthol.
| Parameter | Value | Unit | Notes |
| Diazotization | |||
| This compound | 1.0 | Molar Equivalent | Starting aromatic amine. |
| Concentrated HCl | 2.5 - 3.0 | Molar Equivalent | To form the amine salt and generate nitrous acid. |
| Sodium Nitrite | 1.0 - 1.1 | Molar Equivalent | For in situ generation of nitrous acid. |
| Reaction Temperature | 0 - 5 | °C | Critical for the stability of the diazonium salt. |
| Reaction Time | 30 | minutes | Post-addition stirring to ensure complete reaction. |
| Azo Coupling | |||
| β-Naphthol | 1.0 | Molar Equivalent | Coupling component. |
| Sodium Hydroxide | (to dissolve) | - | To prepare the nucleophilic phenoxide of β-naphthol. |
| Reaction Temperature | 0 - 5 | °C | To control the coupling reaction and prevent side reactions. |
| Reaction Time | 30 - 60 | minutes | Post-addition stirring for complete coupling. |
| Expected Yield | Variable | % | Dependent on reaction conditions and purity of reagents. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of azo dyes from this compound.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene is a critical chemical transformation for the synthesis of 4-chloro-2-ethylaniline. This aniline derivative serves as a valuable intermediate in the production of various agrochemicals, pharmaceuticals, and dyes. The reduction of the nitro group in the presence of a chlorine substituent requires a catalyst with high chemoselectivity to prevent dehalogenation, a common side reaction. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly effective catalysts for this transformation, offering excellent yields and selectivity under optimized conditions.[1] This document provides detailed protocols for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene, along with data presentation and a visual representation of the experimental workflow.
Data Presentation
The following table summarizes representative quantitative data for the catalytic hydrogenation of substituted chloronitrobenzenes, which can be adapted for 4-chloro-2-ethyl-1-nitrobenzene. The selection of catalyst and reaction conditions is crucial for achieving high yield and selectivity.
| Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) | Reference |
| p-Chloronitrobenzene | Pt/ZrO₂/ZSM-5 | Ethanol | 40 | 7 | 1.5 | >99 | [2] |
| p-Chloronitrobenzene | Pt/Al₂O₃@NC | Not Specified | Not Specified | Not Specified | Not Specified | 100 | [1] |
| 1-Chloro-2,4-dinitrobenzene | 5% Pt/C | Methanol | 60 | 10 | Not Specified | Not Specified | |
| Halogenated Nitroarenes | 5% Pd/C | Methanol | 80 | Hydrazine Hydrate | 0.08 | 95 |
Signaling Pathway and Reaction Mechanism
The catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene to this compound on a palladium or platinum surface proceeds through a series of intermediate steps. Initially, molecular hydrogen is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The nitro group of the substrate is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.
Caption: Reaction pathway for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene.
Experimental Protocols
The following protocols provide detailed methodologies for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
4-chloro-2-ethyl-1-nitrobenzene
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Ethanol (or other suitable solvent like methanol or ethyl acetate)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Pressurized hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a clean and dry pressurized hydrogenation vessel, add 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq) and ethanol to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5 mol%).
-
System Purge: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any residual air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 atm). Commence vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 25-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analytical techniques such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent and disposed of appropriately.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)
Materials:
-
4-chloro-2-ethyl-1-nitrobenzene
-
5% Platinum on Carbon (Pt/C) (1-5 mol%)
-
Methanol (or other suitable solvent like ethanol or an aromatic solvent)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Pressurized hydrogenation vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Charge the hydrogenation vessel with 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq) and methanol.
-
Catalyst Addition: Under an inert atmosphere, add 5% Pt/C (1-5 mol%).
-
System Purge: Seal the vessel and perform 3-5 cycles of vacuum and inert gas backfill.
-
Hydrogenation: Introduce hydrogen gas to a pressure of 5-50 atm. Begin stirring and heat the reaction to 80-110 °C.[1]
-
Reaction Monitoring: Monitor the reaction until the theoretical amount of hydrogen has been consumed or until analysis indicates complete conversion of the starting material.
-
Work-up: After cooling and venting the reactor, purge with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter to remove the catalyst, ensuring the filter cake remains wet.
-
Product Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the desired this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. Pt/Al2O3 coated with N-doped carbon as a highly selective and stable catalyst for catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Trace Analysis of 4-Chloro-2-ethylaniline using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and selective method for the trace analysis of 4-Chloro-2-ethylaniline in environmental samples using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation using liquid-liquid extraction, followed by GC-MS analysis. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound at low levels.
Introduction
This compound is an aniline derivative that may be present as an impurity or a metabolite in various industrial and environmental matrices. Its detection at trace levels is crucial for quality control and safety assessment. Gas chromatography-mass spectrometry offers high sensitivity and specificity for the analysis of such semi-volatile organic compounds. The methodology presented here is based on established protocols for aniline derivatives and provides a robust framework for the analysis of this compound.[1][2]
Experimental Protocol
Sample Preparation (Aqueous Matrix)
A liquid-liquid extraction (LLE) procedure is employed to isolate and concentrate this compound from aqueous samples.[3][4]
Reagents and Materials:
-
Toluene (Pesticide residue grade)
-
Sodium sulfate (Anhydrous)
-
Deionized water (18 MΩ·cm)
-
This compound standard
-
Internal Standard (e.g., 3-Chloro-4-fluoroaniline)[1]
-
Separatory funnels (250 mL)
-
Glass vials with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 20 mL of toluene to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer into a beaker.
-
Collect the upper organic layer (toluene) in a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh 20 mL portion of toluene.
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and should be optimized for the specific instrument used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[5] |
| Inlet Temperature | 250 °C[5] |
| Injection Volume | 1 µL[5] |
| Injection Mode | Splitless (60:1 split ratio after 1 min)[5] |
| Oven Program | Initial: 80 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 160 °C | |
| Ramp 2: 14 °C/min to 300 °C, hold for 5 min[5] | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Transfer Line Temp. | 280 °C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of a pure standard |
| Qualifier Ions | To be determined from the mass spectrum of a pure standard |
Quantitative Data
The following table summarizes representative quantitative data for chloroanilines based on similar analytical methods.[2][6] These values should be experimentally determined for this compound during method validation.
Table 2: Representative Quantitative Performance Data
| Parameter | Expected Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |
| Recovery | 85 - 110 % |
| Precision (%RSD) | < 15% |
Experimental Workflow
The overall analytical workflow from sample receipt to final data analysis is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the trace analysis of this compound in aqueous samples. The sample preparation is straightforward, and the GC-MS parameters can be adapted for various instruments. Method validation should be performed to establish specific performance characteristics such as LOD, LOQ, linearity, and recovery for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Chloroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroaniline isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) are important industrial chemicals and are often present as impurities in the synthesis of pharmaceuticals and other chemical products. The accurate determination of the purity of individual chloroaniline isomers and the quantification of isomeric impurities are critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the separation and quantification of these closely related isomers.
This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) method for the purity determination of chloroaniline isomers. The method described offers excellent resolution and peak shape for the baseline separation of 2-, 3-, and 4-chloroaniline.
Experimental Protocols
This section details the methodology for the HPLC analysis of chloroaniline isomers.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.[1]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Triethylamine
-
Phosphoric acid
-
Reference standards for 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline
-
Chromatographic Conditions
A reversed-phase HPLC method is highly effective for the separation of chloroaniline isomers.[1] The following conditions have been demonstrated to provide successful separation:[1][2]
| Parameter | Condition |
| Column | Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm[1][2] |
| Mobile Phase | A mixture of an aqueous buffer and acetonitrile (70:30 v/v). The aqueous buffer consists of 2 mL of triethylamine in 1000 mL of water, with the pH adjusted to 3.0 with phosphoric acid.[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 25 °C[1][2] |
| Detection | UV at 220 nm[1][2] |
| Injection Volume | 10 µL[1][2] |
Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of the primary chloroaniline isomer (e.g., 4-chloroaniline) at a concentration of 500 ppm in the mobile phase.[1] Prepare stock solutions of the other two isomers (e.g., 2-chloroaniline and 3-chloroaniline) at a concentration of 1 ppm each in the mobile phase.[1] A mixed standard solution can be prepared by combining appropriate volumes of the individual stock solutions.
-
Sample Solution: Accurately weigh and dissolve the chloroaniline sample in the mobile phase to a known concentration, typically within the linear range of the method. For routine analysis, a concentration of approximately 1 mg/mL can be a starting point, followed by appropriate dilutions.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.
Data Presentation
The following table summarizes the quantitative data obtained from the separation of chloroaniline isomers using the described HPLC method.
| Analyte | Retention Time (min)[1][2] | Resolution (Rs)[1][2] | Theoretical Plates (N)[1][2] |
| 4-Chloroaniline | 12.7 | - | 12490 |
| 3-Chloroaniline | 18.6 | 12.3 | 22606 |
| 2-Chloroaniline | 22.7 | 7.7 | 24143 |
This method demonstrates excellent separation and peak efficiency for the three chloroaniline isomers, making it suitable for purity analysis.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of chloroaniline isomers.
References
Application Note: Interpreting the ¹H NMR Spectrum of 4-Chloro-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethylaniline is a substituted aniline that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an electron-donating ethyl group and an electron-withdrawing chloro group on the aniline ring, gives rise to a distinct pattern in its proton Nuclear Magnetic Resonance (¹H NMR) spectrum. A thorough understanding of this spectrum is crucial for structural verification and purity assessment during the synthesis and development of novel chemical entities. This application note provides a detailed interpretation of the ¹H NMR spectrum of this compound, a standard experimental protocol for sample preparation, and a summary of the expected spectral data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the protons of the ethyl group, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The expected chemical shifts, multiplicities, and integrations for the protons of this compound are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-3 | ~ 6.8 – 7.2 | Doublet (d) | 1H | |
| H-5 | ~ 6.8 – 7.2 | Doublet of Doublets (dd) | 1H | |
| H-6 | ~ 6.8 – 7.2 | Doublet (d) | 1H | |
| -NH₂ | Variable | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent. |
| -CH₂- | ~ 2.6 – 2.8 | Quartet (q) | 2H | Coupled to the -CH₃ protons. |
| -CH₃ | ~ 1.2 – 1.4 | Triplet (t) | 3H | Coupled to the -CH₂- protons. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.
Interpretation of the Spectrum
The aromatic region of the spectrum, typically between 6.8 and 7.2 ppm, is expected to show signals for the three protons on the benzene ring.[1] The ethyl group gives rise to two distinct signals: a quartet around 2.6–2.8 ppm for the methylene (-CH₂) protons, resulting from coupling with the three adjacent methyl protons, and a triplet around 1.2–1.4 ppm for the methyl (-CH₃) protons, due to coupling with the two adjacent methylene protons.[1] The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the experimental conditions.
Experimental Protocol
A standard protocol for the preparation and acquisition of a ¹H NMR spectrum for a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the this compound sample.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely and label it clearly.
2. NMR Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline corrections.
Visualization of Proton Assignments
The following diagram illustrates the structure of this compound with the assignment of the different proton environments.
Caption: Structure of this compound and its proton assignments.
This application note serves as a practical guide for the interpretation of the ¹H NMR spectrum of this compound, providing valuable information for chemists involved in organic synthesis and drug discovery.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-2-ethylaniline. Understanding these fragmentation pathways is critical for the unambiguous identification and characterization of this compound in complex matrices, which is essential in pharmaceutical research and development, as well as in environmental analysis. This note outlines a standard protocol for acquiring the mass spectrum and presents the anticipated fragmentation data in a clear, tabular format. A schematic of the primary fragmentation pathway is also provided.
Introduction
This compound (C₈H₁₀ClN) is a substituted aniline that may be encountered as an intermediate or impurity in the synthesis of pharmaceuticals and other specialty chemicals.[1] Mass spectrometry is a powerful analytical technique for the sensitive and selective detection and identification of such compounds. Electron ionization (EI) is a widely used technique that generates reproducible fragmentation patterns, which serve as a molecular fingerprint. The interpretation of these patterns is key to structural elucidation. The fragmentation of substituted anilines and halogenated aromatic compounds follows predictable pathways, primarily involving cleavages alpha to the amino group and loss of the halogen or related species.[2][3][4][5]
Experimental Protocol
Objective: To acquire the electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: 5% Phenyl Methyl Siloxane (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
-
Scan Rate: 2 scans/second
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject 1 µL of the solution into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Analyze the isotopic pattern for chlorine to confirm its presence.
Predicted Fragmentation Pattern
The electron ionization of this compound (molecular weight: 155.05 g/mol for the ³⁵Cl isotope) is expected to produce a molecular ion ([M]⁺˙) at m/z 155.[1] The presence of a chlorine atom will result in a characteristic isotopic peak at m/z 157 ([M+2]⁺˙) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[4][5]
The primary fragmentation pathways are anticipated to be:
-
Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation for alkyl-substituted anilines is the cleavage of the C-C bond beta to the aromatic ring (alpha to the amino group and the aromatic ring). This results in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized ion.
-
Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl).
-
Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is another possible fragmentation pathway for chloro-substituted aromatic compounds.
Quantitative Data Summary
The following table summarizes the predicted major ions, their relative abundances, and the proposed fragmentation for this compound.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 157 | [C₈H₁₀³⁷ClN]⁺˙ | - | Moderate |
| 155 | [C₈H₁₀³⁵ClN]⁺˙ (Molecular Ion) | - | High |
| 140 | [M - CH₃]⁺ | •CH₃ | Base Peak |
| 120 | [M - Cl]⁺ | •Cl | Moderate |
| 119 | [M - HCl]⁺ | HCl | Low |
| 91 | [C₇H₇]⁺ | C₂H₄NCl | Low |
Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The anticipated mass spectrum of this compound under electron ionization is characterized by a prominent molecular ion peak at m/z 155 and a base peak at m/z 140, resulting from the loss of a methyl radical. The presence of chlorine is confirmed by the isotopic peak at m/z 157. This application note provides a foundational protocol and expected fragmentation data that can be utilized for the identification and characterization of this compound in various analytical applications. Researchers can adapt the provided experimental parameters to their specific instrumentation and analytical needs.
References
Application of 4-Chloro-2-ethylaniline in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethylaniline is a versatile substituted aniline that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a chlorine atom and an ethyl group on the aniline ring, influences the regioselectivity of cyclization reactions and imparts specific physicochemical properties to the resulting heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of novel quinoline and dihydropyridine derivatives using this compound, highlighting its utility in generating scaffolds of interest for medicinal chemistry and drug development.
Application 1: Synthesis of 7-Chloro-9-ethyl-4-hydroxyquinoline Derivatives via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical and reliable method for the synthesis of 4-hydroxyquinolines. By employing this compound as the starting aniline, a 7-chloro-9-ethyl-4-hydroxyquinoline scaffold can be constructed. This scaffold is a key intermediate that can be further functionalized to generate a library of compounds for biological screening.
Reaction Scheme
Caption: Gould-Jacobs reaction pathway for the synthesis of 7-Chloro-9-ethyl-4-hydroxyquinoline.
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the key steps in the Gould-Jacobs synthesis of 7-Chloro-9-ethyl-4-hydroxyquinoline, based on analogous reactions.[1][2][3][4]
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Condensation | This compound, Diethyl ethoxymethylenemalonate | Neat | 100-130 | 1-2 | >90 (crude) |
| 2. Thermal Cyclization | Anilinomethylenemalonate intermediate | Dowtherm A or Diphenyl ether | ~250 | 0.5-1 | 85-95 |
| 3. Saponification | Ethyl 7-Chloro-9-ethyl-4-hydroxyquinoline-3-carboxylate | 10% aq. NaOH | Reflux (~100) | 1-2 | >95 |
| 4. Decarboxylation | 7-Chloro-9-ethyl-4-hydroxyquinoline-3-carboxylic acid | Diphenyl ether or Mineral oil | 230-250 | 1-2 | >90 |
Experimental Protocol: Gould-Jacobs Synthesis
This protocol is adapted from a well-established procedure for the synthesis of 4,7-dichloroquinoline.[1]
Step 1: Condensation to form Diethyl ((4-chloro-2-ethylphenyl)amino)methylene)malonate
-
In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Add a few boiling chips and heat the mixture on a steam bath or in an oil bath at 100-130 °C for 1-2 hours, allowing the ethanol byproduct to evaporate.
-
The resulting warm, crude anilinomethylenemalonate intermediate is used directly in the next step.
Step 2: Thermal Cyclization to form Ethyl 7-Chloro-9-ethyl-4-hydroxyquinoline-3-carboxylate
-
In a separate large, round-bottom flask equipped with an air condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to a vigorous boil (approx. 250 °C).
-
Carefully and slowly pour the warm anilinomethylenemalonate intermediate from Step 1 into the boiling solvent through the condenser.
-
Continue heating at reflux for 30-60 minutes, during which the cyclized product will begin to crystallize.
-
Cool the mixture to room temperature, which will cause further precipitation of the product.
-
Filter the solid product and wash with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
Step 3: Saponification to 7-Chloro-9-ethyl-4-hydroxyquinoline-3-carboxylic acid
-
Transfer the air-dried filter cake from Step 2 to a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until all the solid ester has dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (test with Congo red paper or a pH meter).
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with cold water.
Step 4: Decarboxylation to 7-Chloro-9-ethyl-4-hydroxyquinoline
-
Suspend the dried carboxylic acid from Step 3 in a high-boiling solvent like diphenyl ether or mineral oil in a flask equipped with a reflux condenser.
-
Heat the mixture to 230-250 °C for 1-2 hours, or until the evolution of CO2 ceases.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the final product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Application 2: Multicomponent Synthesis of Dihydropyridines (Hantzsch-type Reaction)
This compound can be utilized in a Hantzsch-type multicomponent reaction to generate novel dihydropyridine scaffolds. This one-pot synthesis offers an efficient route to complex molecules from simple starting materials.
Reaction Scheme
Caption: Hantzsch-type synthesis of a dihydropyridine derivative.
Quantitative Data
The following table presents a hypothetical but plausible set of reaction conditions and expected yields for a Hantzsch-type synthesis using this compound, based on general procedures for this reaction.[5]
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound, Benzaldehyde, 2 eq. Ethyl acetoacetate | Acetic acid (cat.) | Ethanol | Reflux (~78) | 6-12 | 60-80 |
| This compound, 4-Nitrobenzaldehyde, 2 eq. Ethyl acetoacetate | Acetic acid (cat.) | Ethanol | Reflux (~78) | 6-12 | 65-85 |
| This compound, Cyclohexanecarboxaldehyde, 2 eq. Methyl acetoacetate | Proline (cat.) | Methanol | Reflux (~65) | 8-16 | 55-75 |
Experimental Protocol: Hantzsch-type Dihydropyridine Synthesis
This is a generalized protocol for the one-pot synthesis of a dihydropyridine derivative.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalytic amount of acetic acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and this compound (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux with stirring for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Experimental Workflows
Caption: General experimental workflows for the synthesis of quinoline and dihydropyridine derivatives.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of diverse heterocyclic compounds. The protocols provided herein for the synthesis of quinoline and dihydropyridine derivatives demonstrate its utility in both classical and multicomponent reaction strategies. The resulting scaffolds can serve as valuable platforms for further chemical exploration and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies to generate libraries of novel compounds for biological evaluation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 4-Chloro-2-ethylaniline, a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are outlined below, offering a starting point for the synthesis of a diverse range of substituted aniline derivatives.
Introduction
This compound is a valuable starting material in organic synthesis due to the presence of three key functional handles: a reactive amino group, a halogenated aromatic ring amenable to cross-coupling, and an ethyl group that can influence the steric and electronic properties of the molecule. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds at the chloro-position, enabling the construction of complex molecular architectures. This document details generalized protocols for four major classes of palladium-catalyzed cross-coupling reactions, based on established methodologies for similar chloro-aryl substrates. Researchers are advised to optimize these conditions for their specific coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction allows for the synthesis of various biaryl structures.
Reaction Scheme:
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-4-fluoro-2-methoxy-N-methylaniline with 4-methoxyphenylboronic acid has been reported, which can be adapted for this compound. To a 100 mL round-bottom flask, add the aryl halide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (2.0 mmol, 2.0 eq). Add the palladium catalyst, for instance, palladium(II) acetate (0.03 mmol, 3 mol%), and a suitable ligand like triphenylphosphine (0.06 mmol, 6 mol%). The flask is then evacuated and backfilled with an inert gas like nitrogen or argon three times. A degassed solvent mixture, for example, of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL), is added. The reaction mixture is stirred at room temperature for 10 minutes before being heated to 90 °C for 12-24 hours.
Work-up and Purification:
After cooling to room temperature, 20 mL of water is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with 20 mL of ethyl acetate. The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | PPh₃, PCy₃, SPhos, XPhos |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of N-aryl or N-heteroaryl derivatives of this compound.
Reaction Scheme:
Experimental Protocol:
A well-established protocol for the Buchwald-Hartwig amination of aryl chlorides can be adapted for this compound. In a 2-necked flask under a nitrogen atmosphere, bis(dibenzylideneacetone)palladium(0) (1.5 mol%), a suitable ligand such as XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) are combined in a solvent like toluene (5 mL). The mixture is stirred at room temperature for 5 minutes. Then, this compound (1.0 equiv.) and the desired amine (e.g., morpholine, 1.5 equiv.) are added. The resulting mixture is heated to reflux for 6 hours.
Work-up and Purification:
After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 h |
Table 2: Generalized Conditions for Buchwald-Hartwig Amination of this compound.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 4-position of this compound.
Reaction Scheme:
Experimental Protocol:
A general procedure for the Heck reaction involves mixing the aryl halide (e.g., this compound, 1.0 equiv.), an alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand if necessary (e.g., P(o-tol)₃), and a base like triethylamine (1.5-2.0 equiv.) in a suitable solvent like DMF or NMP. The mixture is degassed and heated at 100-140 °C for several hours until the reaction is complete as monitored by TLC or GC.
Work-up and Purification:
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over a drying agent, and concentrated. The crude product is then purified by column chromatography.
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C |
| Ligand | PPh₃, P(o-tol)₃, or ligandless |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 100-140 °C |
| Reaction Time | 4-24 h |
Table 3: Generalized Conditions for the Heck Reaction with this compound.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl halide. This allows for the introduction of an alkynyl group onto the this compound scaffold.
Reaction Scheme:
Experimental Protocol:
A general procedure for the Sonogashira coupling involves dissolving this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a solvent such as THF or DMF. A palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are added, followed by a base, typically an amine such as triethylamine or diisopropylamine. The reaction is usually carried out under an inert atmosphere and can often proceed at room temperature, although heating may be required for less reactive substrates.
Work-up and Purification:
Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the catalyst. The filtrate is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Copper Co-catalyst | CuI |
| Ligand | PPh₃ or other phosphines |
| Base | Et₃N, i-Pr₂NH, K₂CO₃ |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-12 h |
Table 4: Generalized Conditions for Sonogashira Coupling of this compound.
Application Notes and Protocols for the Chlorination of 2-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the electrophilic chlorination of 2-ethylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The protocols outlined below describe methods using common chlorinating agents, offering flexibility in reagent choice and reaction conditions.
Introduction
The chlorination of substituted anilines is a fundamental transformation in organic synthesis. The resulting chloroanilines are valuable building blocks, with the position of the chlorine atom significantly influencing the properties of the final product.[1][3] Direct chlorination of anilines can be challenging due to the high reactivity of the aromatic ring, which can lead to over-chlorination and the formation of multiple isomers.[4][5] The protocols presented here aim to provide reliable methods for the selective chlorination of 2-ethylaniline.
Experimental Protocols
Two primary methods for the chlorination of 2-ethylaniline are detailed below, utilizing N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agents.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a versatile and relatively safe chlorinating agent for activated aromatic rings like anilines.[6][7] The reaction can be performed under mild conditions.
Materials:
-
2-Ethylaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-ethylaniline (1 equivalent) in acetonitrile.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution portion-wise at room temperature while stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired chlorinated 2-ethylaniline isomers.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful chlorinating agent that can be used for the chlorination of various aromatic compounds.[8][9] Reactions with sulfuryl chloride are often rapid and require careful control of the reaction temperature.
Materials:
-
2-Ethylaniline
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (or other inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-ethylaniline (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise from a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the described chlorination protocols.
Table 1: Reagent Quantities for Chlorination of 2-Ethylaniline (10 mmol scale)
| Reagent | Protocol 1 (NCS) | Protocol 2 (SO₂Cl₂) |
| 2-Ethylaniline | 1.21 g (10 mmol) | 1.21 g (10 mmol) |
| Chlorinating Agent | 1.47 g (11 mmol) | 1.42 g (10.5 mmol) |
| Solvent | Acetonitrile (50 mL) | Dichloromethane (50 mL) |
Table 2: Expected Products and Analytical Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Techniques |
| 4-Chloro-2-ethylaniline | C₈H₁₀ClN | 155.62 | GC-MS, ¹H NMR, ¹³C NMR[1] |
| 6-Chloro-2-ethylaniline | C₈H₁₀ClN | 155.62 | GC-MS, ¹H NMR, ¹³C NMR |
| 2,4-Dichloro-6-ethylaniline | C₈H₉Cl₂N | 190.07 | GC-MS, ¹H NMR, ¹³C NMR |
Visualizations
Experimental Workflow
The general workflow for the chlorination of 2-ethylaniline, followed by workup and purification, is depicted below.
Caption: General experimental workflow for the chlorination of 2-ethylaniline.
Regioselectivity of Chlorination
The amino (-NH₂) and ethyl (-CH₂CH₃) groups on the aniline ring are ortho-, para-directing activators. The expected major monosubstituted products from the electrophilic chlorination of 2-ethylaniline are this compound and 6-chloro-2-ethylaniline, with the para-substituted product often being the major isomer due to reduced steric hindrance.
Caption: Expected regioselectivity in the electrophilic chlorination of 2-ethylaniline.
References
- 1. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 6. Chlorination - Common Conditions [commonorganicchemistry.com]
- 7. A New Age for Chlorination - GalChimia [galchimia.com]
- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for FT-IR Spectroscopy in the Functional Group Analysis of 4-Chloro-2-ethylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This application note provides a detailed protocol for the functional group analysis of 4-chloro-2-ethylaniline using FT-IR spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure comprises a substituted benzene ring with an amino group, a chloro group, and an ethyl group, each giving rise to characteristic vibrational modes in the infrared spectrum.
Molecular Structure of this compound
The chemical structure of this compound is C₈H₁₀ClN. The key functional groups are the primary amine (-NH₂), the aromatic ring (C=C), the alkyl group (-CH₂CH₃), and the carbon-chlorine bond (C-Cl).
Experimental Protocol
This section details the methodology for acquiring an FT-IR spectrum of this compound.
1. Materials and Equipment
-
This compound (liquid)
-
FT-IR spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal
-
Alternatively, potassium bromide (KBr) or sodium chloride (NaCl) salt plates for thin-film analysis
-
Pipettes
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
2. Sample Preparation (ATR Method)
The ATR method is often preferred for liquid samples due to its simplicity and minimal sample preparation.
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the FT-IR spectrum of the sample.
3. Sample Preparation (Thin Film Method)
-
Place a single drop of this compound onto one salt plate (KBr or NaCl).[1]
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Mount the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum.
4. Instrument Parameters
-
Spectral Range: 4000 - 400 cm⁻¹[2]
-
Resolution: 4 cm⁻¹[2]
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[2]
-
Apodization: Happ-Genzel
5. Data Processing
-
Perform a background subtraction using the previously recorded background spectrum.
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Identify and label the major absorption peaks in the spectrum.
Data Presentation: Expected FT-IR Absorption Bands for this compound
The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound, based on data from similar aromatic amines.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3450 - 3300 | -NH₂ (Amino) | Asymmetric and Symmetric Stretching | Medium to Strong |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to Weak |
| 2975 - 2850 | C-H (Alkyl) | Asymmetric and Symmetric Stretching | Medium to Strong |
| 1650 - 1580 | -NH₂ (Amino) | Bending (Scissoring) | Medium to Strong |
| 1600 - 1450 | C=C (Aromatic) | Ring Stretching | Medium to Strong |
| 1470 - 1440 | C-H (Alkyl) | Bending (Scissoring) | Medium |
| 1335 - 1250 | C-N (Aromatic Amine) | Stretching | Strong |
| 850 - 750 | C-H (Aromatic) | Out-of-plane Bending | Strong |
| 800 - 600 | C-Cl (Aromatic) | Stretching | Medium to Strong |
Visualization of Workflows and Relationships
Experimental Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of this compound.
Relationship between Functional Groups and IR Peaks
Caption: Correlation of functional groups and expected IR peaks.
Interpretation of the Spectrum
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.
-
N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[3]
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[4] The aliphatic C-H stretching from the ethyl group will be observed between 2975 and 2850 cm⁻¹.
-
N-H Bending: The scissoring vibration of the primary amine group is expected to produce a band in the 1650-1580 cm⁻¹ range.[3]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will result in one or more bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is anticipated to be a strong band between 1335 and 1250 cm⁻¹.[3]
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 850-750 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations of the substituted benzene ring. The exact position of these bands can provide information about the substitution pattern.
-
C-Cl Stretching: A medium to strong absorption band in the 800-600 cm⁻¹ range is expected for the C-Cl stretching vibration.
FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for the functional group analysis of this compound. By following the detailed protocol provided in this application note, researchers can obtain a high-quality FT-IR spectrum. The interpretation of this spectrum, guided by the table of expected absorption bands, allows for the confirmation of the presence of key functional groups, thereby verifying the identity and structural integrity of the compound. This method is invaluable for quality control, reaction monitoring, and structural elucidation in research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-ethylaniline
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2-ethylaniline for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main strategies for synthesizing this compound are:
-
Reduction of a Nitroaromatic Precursor : This widely used method involves the reduction of 4-chloro-2-ethyl-1-nitrobenzene. Catalytic hydrogenation is a common and effective technique for this transformation.[1]
-
Direct Chlorination of 2-ethylaniline : This approach involves the direct chlorination of 2-ethylaniline. However, this method can be challenging due to the potential for multiple chlorinations and the need for careful control of reaction conditions to achieve the desired regioselectivity.
Q2: What are the key applications of this compound?
A2: this compound is a versatile intermediate in organic synthesis.[1] It is a crucial building block for agrochemicals, particularly herbicides, as well as pharmaceuticals like analgesics, anti-inflammatory agents, and antihistamines.[1] It is also used in the synthesis of dyes and pigments.[1]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer. It is also very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Synthesis Workflow Overview
Caption: Primary synthesis routes for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors depending on the chosen synthesis route.
For the Reduction of 4-Chloro-2-ethyl-1-nitrobenzene:
-
Cause: Inactive or Insufficient Catalyst. The catalyst (e.g., Palladium on Carbon - Pd/C, or Platinum on Carbon - Pt/C) may be old, poisoned, or used in insufficient quantity.[1]
-
Cause: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and reaction time are critical.
-
Cause: Improper Solvent or pH. The choice of solvent and the pH of the reaction medium can significantly impact the reaction rate and yield.
For the Direct Chlorination of 2-Ethylaniline:
-
Cause: Formation of Multiple Isomers and Dichlorinated Products. The amino group is a strong activating group, which can lead to chlorination at multiple positions on the aromatic ring.
-
Solution 1: Amino Group Protection. A common strategy is to protect the amino group as an acetanilide before chlorination. This moderates the activating effect and directs chlorination primarily to the para position. The protecting group is then removed by hydrolysis.
-
Solution 2: Regioselective Chlorination. Use a regioselective chlorinating system. For the similar synthesis of 4-chloro-2-methylaniline, a system of CuCl₂ with oxygen and hydrogen chloride gas has been used to achieve good selectivity.[4]
-
Issue 2: Presence of Significant Impurities in the Product
Q: My final product is contaminated with significant impurities. How can I minimize their formation and purify the product?
A: The nature of the impurities will depend on the synthetic route.
-
Impurity: Dichlorinated Byproducts (from chlorination route). Over-chlorination is a common side reaction.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent slowly and at a controlled temperature can help minimize the formation of dichlorinated products. Monitoring the reaction closely with TLC or GC is crucial to stop the reaction once the starting material is consumed but before significant di-substitution occurs.
-
-
Impurity: Unreacted Starting Material. Incomplete conversion is a common source of impurities.
-
Solution: Increase the reaction time or temperature, but be cautious as this may also promote side reactions.[5] Ensure efficient stirring to maintain a homogeneous reaction mixture. For the reduction route, ensure the hydrogen pressure is maintained throughout the reaction.
-
-
Purification: The crude product can often be purified by column chromatography on silica gel.[6][7] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is also a common and effective purification method.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocols & Data
Protocol 1: Synthesis via Reduction of 4-Chloro-2-ethyl-1-nitrobenzene
This protocol is based on general procedures for catalytic hydrogenation of nitroaromatic compounds.[1][3]
Methodology:
-
Setup: To a high-pressure hydrogenation vessel, add 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq), a suitable solvent (e.g., ethanol, 5-10 volumes), and a catalyst such as 5-10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) (1-5 mol%).
-
Inerting: Seal the vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-20 atm) and heat the mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by TLC or GC.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Condition Range | Reference/Analogy |
| Catalyst | Pd/C or Pt/C | [1] |
| Temperature | 80 - 110 °C | [3] |
| H₂ Pressure | 5 - 50 atm | [3] |
| Solvent | Ethanol, Methanol, Toluene, Xylene | [1][3] |
Table 1: Optimized Conditions for Nitro Group Reduction (based on similar compounds).
Protocol 2: Synthesis via Direct Chlorination of 2-Ethylaniline
This protocol is adapted from the synthesis of 4-Chloro-2-methylaniline.[4]
Methodology:
-
Preparation: Dissolve 2-ethylaniline (1.0 eq) in 36% hydrochloric acid.
-
Catalyst Addition: Add Copper(II) chloride (CuCl₂, 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60°C. Introduce a slow stream of oxygen and hydrogen chloride gas into the mixture.
-
Monitoring: Monitor the disappearance of the starting material using TLC. The reaction typically takes several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and neutralize the mixture to pH 7 with a saturated sodium carbonate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with saturated saline solution and dry over anhydrous sodium sulfate.
-
Isolation & Purification: Remove the solvent under reduced pressure. The resulting crude product, containing a mixture of isomers, can be purified by column chromatography to isolate this compound.
| Reactant/Condition | Molar Ratio / Value | Purpose |
| 2-Ethylaniline | 1.0 eq | Starting Material |
| CuCl₂ | 2.0 eq | Catalyst/Chlorine Source |
| Temperature | 60 °C | Reaction Temperature |
| Gases | O₂ and HCl | Re-oxidize Cu(I) to Cu(II) |
| Reported Yield (for 4-Cl-2-Me-aniline) | 75% | [4] |
Table 2: Reaction Conditions for Direct Chlorination (adapted from 2-methylaniline synthesis).
References
- 1. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 2. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Byproduct Formation in Aniline Chlorination Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chlorination of aniline and its derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your aniline chlorination experiments.
Problem 1: Formation of Multiple Halogenated Products (Di-, Tri-substituted Anilines)
Q: My reaction is yielding a mixture of mono-, di-, and even tri-chlorinated anilines. How can I improve the selectivity for mono-chlorination?
A: The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and leading to polyhalogenation.[1] To achieve selective mono-chlorination, the activating effect of the amino group must be temporarily reduced.
Possible Causes & Solutions:
-
Over-activation of the Aniline Ring: The high electron-donating nature of the amino group promotes multiple chlorination events.
-
Solution: Protect the Amino Group: The most common and effective strategy is to protect the amino group by acetylation to form acetanilide.[1] The acetyl group moderates the reactivity of the ring, allowing for controlled, selective halogenation, primarily at the para position due to steric hindrance. The protecting group can be subsequently removed by hydrolysis to yield the desired mono-halogenated aniline.[1]
-
-
Harsh Reaction Conditions: High temperatures and highly reactive chlorinating agents can lead to a lack of selectivity.
-
Choice of Catalyst and Solvent: The catalytic system and solvent can significantly influence regioselectivity.
-
Solution: Advanced Catalytic Systems: For specific regioselectivity, such as ortho-chlorination, specialized organocatalysts like secondary ammonium salts can be employed.[4][5] The use of copper(II) chloride in ionic liquids has also been shown to provide high regioselectivity for para-chlorination under mild conditions.[6][7]
-
Problem 2: Dark Discoloration and Tar/Resin Formation
Q: My reaction mixture is turning dark brown or black, and a tar-like substance is forming. What is causing this and how can I prevent it?
A: Dark discoloration and the formation of resinous materials are typically signs of oxidation of the aniline starting material or the chlorinated products.[1][8] This is a common issue, especially under acidic conditions or in the presence of strong oxidizing agents.[1]
Possible Causes & Solutions:
-
Oxidation: Aniline and its derivatives are susceptible to oxidation, which can be initiated by air, strong acids, or the chlorinating agent itself. The formation of aniline dyes can also contribute to the discoloration.[8]
-
Solution 1: Use Purified Reagents and Anhydrous Conditions: Ensure your aniline is freshly distilled and colorless. The presence of water can exacerbate oxidation.[8] Using anhydrous solvents is also recommended.
-
Solution 2: Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[1]
-
Solution 3: Amino Group Protection: Acetylation of the amino group not only controls halogenation but also makes the substrate less prone to oxidation.[1]
-
Solution 4: Control Temperature: Running the reaction at lower temperatures can help minimize oxidation side reactions.[3]
-
Problem 3: Low Yield of the Desired Chloroaniline Product
Q: I am experiencing a very low yield of my target chloroaniline. What are the potential reasons and how can I improve it?
A: Low yields can result from a combination of factors including incomplete reactions, product degradation, and loss during workup and purification.[9][10]
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the Reaction and Adjust Stoichiometry: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material. Ensure you are using a sufficient excess of the chlorinating agent and allow for adequate reaction time.[9]
-
-
Product Degradation: The desired product may be degrading under the reaction or workup conditions.
-
Solution 1: Careful Workup: The workup procedure, which often involves quenching with water, must be done carefully to avoid a violent reaction and potential degradation of the product.[9] Neutralization steps should also be performed cautiously.
-
Solution 2: Temperature Control: Overheating can lead to decomposition and the formation of tarry byproducts.[9] Maintain the recommended temperature throughout the reaction.
-
-
Loss During Purification: Significant amounts of product can be lost during extraction and purification.
-
Solution: Optimize Purification: Ensure efficient extraction with an appropriate solvent. During recrystallization or distillation, ensure the apparatus is set up correctly to minimize losses.[10] For discolored products, treatment with activated carbon during recrystallization can help remove colored impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aniline chlorination?
A1: Besides the desired mono-chlorinated product, several byproducts can form. These include:
-
Polychlorinated anilines: Di- and tri-chlorinated anilines are common due to the high reactivity of the aniline ring.[3]
-
Oxidation products: These often appear as dark, tar-like, or resinous substances.[1][8]
-
Disinfection Byproducts (in water treatment contexts): These can include haloacetonitriles, trihalomethanes, (chloro)hydroxyanilines, and (chloro)benzoquinone imines.[11][12]
Q2: How can I achieve selective ortho- or meta-chlorination?
A2: Standard electrophilic chlorination of aniline or acetanilide strongly favors the para position. Achieving high selectivity for other positions requires specific strategies:
-
ortho-Selectivity: The use of certain organocatalysts, such as secondary ammonium salts, has been shown to direct chlorination to the ortho position with high selectivity.[4]
-
meta-Selectivity: Directing chlorination to the meta position is challenging. Palladium-catalyzed C-H activation using specific ligands has been developed for the meta-chlorination of anilines.[13]
Q3: Is it necessary to protect the amino group for all aniline chlorination reactions?
A3: While not always mandatory, protecting the amino group is a highly recommended and widely used strategy to prevent poly-chlorination and oxidation, thereby increasing the yield and purity of the desired mono-chloroaniline.[1][6] Direct chlorination of unprotected aniline is possible but often requires carefully controlled conditions, such as using CuCl₂ in an ionic liquid, to achieve good selectivity.[6][7]
Q4: What is the role of the solvent in aniline chlorination?
A4: The solvent can significantly influence the reaction's outcome.
-
Polarity: Solvents like acetonitrile are often effective for chlorinations using NCS.[2]
-
Acidity: Trifluoroacetic acid can be used as a solvent to promote chlorination with N-chloroamines, showing high selectivity for the 4-position.[14]
-
Ionic Liquids: Ionic liquids have been used as solvents for the direct chlorination of unprotected anilines with copper halides, offering high yields and regioselectivity under mild conditions.[6][7]
Data Presentation
Table 1: Yields of Dichloroacetonitrile (DCAN) from Chlorination of Various Anilines
| Aniline Compound | DCAN Yield (%) |
| 4-Nitroaniline | 2.3 |
| 3-Chloroaniline | 1.6 - 2.3 |
| 4-(Methylsulfonyl)aniline | 1.6 |
| Other anilines | > 0.50 |
| Source: Data compiled from studies on disinfection byproduct formation.[11][12] |
Table 2: Comparison of Regioselectivity in Chlorination of Unprotected Anilines
| Chlorinating System | Predominant Isomer | Reported Yield of Desired Isomer | Reference |
| CuCl₂ in Ionic Liquid | para | 85-96% | [6] |
| Secondary Ammonium Salt Catalyst with SO₂Cl₂ | ortho | 95% | [15] |
| Pd-Catalyst with Pyridone Ligand | meta | ~70% | [13] |
| N-Chlorosuccinimide (NCS) in Acetonitrile | 2,4,6-trichloro | 88% | [2] |
Experimental Protocols
Protocol 1: Selective para-Chlorination of Aniline via Acetylation
This two-step protocol is a standard method to achieve selective mono-chlorination at the para-position.
Part A: Acetylation of Aniline to Acetanilide [1]
-
Setup: In a 250 mL flask, dissolve 10 mL of aniline in 30 mL of glacial acetic acid. In a separate beaker, prepare a solution of 12 mL of acetic anhydride in 20 mL of glacial acetic acid.
-
Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring.
-
Heating: After the initial exothermic reaction subsides, gently warm the mixture on a water bath for 10-15 minutes.
-
Isolation: Pour the warm mixture into 250 mL of cold water with vigorous stirring to precipitate the acetanilide.
-
Purification: Collect the solid acetanilide by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.
Part B: Chlorination of Acetanilide
-
Setup: Dissolve the dried acetanilide in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Chlorination: Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., a solution of chlorine in acetic acid or N-chlorosuccinimide) to the cooled solution while stirring. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction by TLC.
-
Isolation: Pour the reaction mixture into cold water to precipitate the crude p-chloroacetanilide.
-
Hydrolysis: Collect the p-chloroacetanilide and hydrolyze it back to p-chloroaniline by refluxing with aqueous HCl.
-
Final Workup: Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the p-chloroaniline. Collect the product by filtration, wash with water, and purify by recrystallization or distillation.
Visualizations
Caption: Troubleshooting workflow for common aniline chlorination issues.
Caption: Workflow for selective para-chlorination of aniline via protection.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 7. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Recrystallization techniques for purifying crude 4-Chloro-2-ethylaniline
Technical Support Center: Recrystallization of 4-Chloro-2-ethylaniline
Welcome to the technical support center for the purification of crude this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound through recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Dissolve in Hot Solvent | 1. Insufficient solvent volume.2. Inappropriate solvent choice. | 1. Add small increments of hot solvent until the solid dissolves.2. Consult the solvent selection guide (see FAQs) and re-attempt with a more suitable solvent or a mixed solvent system. |
| "Oiling Out" (Formation of an oil instead of crystals upon cooling) | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point.[1] | 1. Select a lower-boiling point solvent.2. Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling (e.g., by insulating the flask).[1][2]3. Consider a preliminary purification step like column chromatography if the starting material is highly impure.[3] |
| No Crystal Formation Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated.2. The solution has cooled too rapidly, preventing nucleation. | 1. Reduce the solvent volume by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and allow the solution to cool again.[1]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] |
| Low Recovery of Purified Product | 1. A large volume of solvent was used, leaving a significant amount of product in the mother liquor.[4]2. Premature crystallization occurred during hot filtration.3. Excessive washing of the collected crystals. | 1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals.[2]2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystal formation.[3]3. Wash the crystals with a minimal amount of ice-cold solvent.[2] |
| Colored Crystals | 1. Presence of colored, oxidized impurities.[3] | 1. Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that excessive charcoal can adsorb the desired product.[2][3] |
| Broad Melting Point Range of Recrystallized Product | 1. Incomplete removal of impurities.2. Presence of residual solvent in the crystals. | 1. A second recrystallization may be necessary to achieve higher purity.[2]2. Ensure the crystals are thoroughly dried under vacuum or in a drying oven at a temperature below the compound's melting point.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, related compounds such as 4-chloro-2-methylaniline and 4-chloroaniline are soluble in organic solvents like ethanol, methanol, and acetone, with limited solubility in water.[5][6] A mixed solvent system, such as ethanol/water or methanol/water, is often effective for anilines.[7] The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[8]
Q2: How do I choose a suitable solvent system?
A2: To select an appropriate solvent system, small-scale solubility tests are recommended. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, dissolve the compound in a "good" solvent (one in which it is highly soluble) and add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[2]
Q3: How can I obtain larger, purer crystals?
A3: The formation of large, pure crystals is favored by slow cooling.[9] After dissolving the crude product in the hot solvent, allow the solution to cool to room temperature undisturbed. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[10] Rapid cooling can lead to the formation of smaller, less pure crystals by trapping impurities within the crystal lattice.[9]
Q4: My starting material is a dark oil. How will this affect recrystallization?
A4: A dark color often indicates the presence of oxidized impurities, which are common in anilines.[3] These impurities can be removed by adding a small amount of activated charcoal to the hot solution before the cooling and crystallization step.[3] The charcoal adsorbs the colored impurities and is then removed by hot filtration.
Q5: What are the expected impurities in crude this compound?
A5: Impurities can include unreacted starting materials, byproducts from the synthesis, and oxidation products. The nature of the impurities will depend on the synthetic route used to prepare the this compound.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility characteristics of similar aniline derivatives to guide solvent selection.
| Compound | Solvent(s) | Solubility Profile | Reference(s) |
| 4-Chloro-2-methylaniline | Ethanol, Acetone | Soluble | [5] |
| Water | Limited solubility | [5] | |
| 4-Chloroaniline | Ethanol, Methanol, Acetone | Generally soluble | [6] |
| Hot Water | More soluble at higher temperatures | [6] | |
| Cold Water | Limited solubility | [6] | |
| Aniline | Water | Slightly soluble (3.6 g/100 mL at 20°C) | [8] |
| Organic Solvents | Readily miscible | [8] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The specific solvent and volumes may need to be optimized based on the purity of the crude material.
Materials:
-
Crude this compound
-
Selected solvent or solvent system (e.g., ethanol/water)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot filtrate until a persistent turbidity is observed. Add a few drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly to room temperature.
-
Cooling: Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a suitable temperature to remove any residual solvent.
Visualization
Caption: Workflow for the recrystallization of crude this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 4-Chloro-2-ethylaniline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-2-ethylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Category 1: Reaction-Related Issues
Q1: The reaction shows poor conversion at a larger scale compared to the lab-scale experiment. What are the potential causes?
A1: Several factors can contribute to decreased conversion during scale-up:
-
Inadequate Mixing and Mass Transfer: In larger reactors, achieving efficient mixing of reactants, especially in heterogeneous mixtures, can be challenging. Poor agitation can lead to localized concentration gradients and reduced reaction rates.
-
Insufficient Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making efficient heat transfer more difficult. This can result in lower-than-optimal reaction temperatures, slowing down the reaction rate.
-
Catalyst Deactivation: On a larger scale, the catalyst may be more susceptible to deactivation by impurities present in larger quantities of starting materials or solvents.
-
Solubility Issues: The solubility of reactants or intermediates might change with variations in solvent volume and temperature at a larger scale, potentially causing precipitation and hindering the reaction.
Q2: I am observing significant amounts of by-products, such as di-chlorinated or other isomeric impurities. How can I minimize these?
A2: By-product formation is often related to reaction kinetics and conditions:
-
Poor Temperature Control: Exothermic reactions can lead to localized hot spots if not managed properly, which can promote the formation of side products.
-
Incorrect Stoichiometry: Inaccurate addition of reagents on a larger scale can lead to an excess of one reactant, favoring side reactions.
-
Reaction Time: Both insufficient and excessive reaction times can lead to the formation of impurities. It is crucial to monitor the reaction progress closely.
Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the exotherm?
A3: Managing exothermic reactions is critical for safety and product quality during scale-up:
-
Controlled Reagent Addition: Add the reactive agent (e.g., chlorinating agent) slowly and at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated.
-
Semi-Batch or Continuous Flow Processing: For highly exothermic reactions, transitioning from a batch process to a semi-batch or continuous flow process can significantly improve heat management by reducing the volume of the reacting mixture at any given time.[1]
-
Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat.
Category 2: Work-up and Purification Issues
Q1: I am experiencing difficulties in separating the product from the reaction mixture during work-up.
A1: Challenges during work-up can often be attributed to:
-
Emulsion Formation: Vigorous mixing during extraction with immiscible solvents can lead to stable emulsions, making phase separation difficult.
-
Product Precipitation: The product may prematurely precipitate out of the solution during extraction or washing steps if the solvent polarity or temperature is not optimal.
Q2: The purity of the isolated this compound is consistently low, even after purification.
A2: Low purity can result from several factors:
-
Inefficient Crystallization: The choice of solvent, cooling rate, and seeding are critical for obtaining high-purity crystals.
-
Co-precipitation of Impurities: Isomeric and other structurally similar impurities may co-precipitate with the desired product.
-
Thermal Degradation: The product may degrade during purification steps that involve high temperatures, such as distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Common synthesis routes include:
-
Direct Chlorination of 2-Ethylaniline: This method involves the direct chlorination of 2-ethylaniline. However, controlling the regioselectivity to favor the 4-chloro isomer can be challenging and may lead to a mixture of isomers. Protecting the amino group before chlorination can improve selectivity but adds extra steps to the process.[2]
-
Reduction of 4-Chloro-2-ethyl-1-nitrobenzene: This is a widely used method where 4-chloro-2-ethyl-1-nitrobenzene is reduced to the corresponding aniline.[3] The nitro precursor can be synthesized by the nitration of 1-chloro-3-ethylbenzene.[3] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common reduction method.[3]
Q2: What are the typical impurities found in this compound production?
A2: Common impurities can include:
-
Isomeric Chloro-2-ethylanilines: Such as 6-Chloro-2-ethylaniline.
-
Di-chlorinated products: For example, 2,4-Dichloro-6-ethylaniline.
-
Unreacted Starting Materials: Residual 2-ethylaniline or 4-chloro-2-ethyl-1-nitrobenzene.
-
By-products from side reactions: Depending on the specific synthesis route and conditions.
Q3: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A3: Several analytical techniques are suitable:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is effective for monitoring the reaction progress and quantifying the product and impurities.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and can be used to separate non-volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the disappearance of starting materials and the formation of the product during the reaction.[5]
Q4: What are the key safety considerations when scaling up the production of this compound?
A4: Safety is paramount during scale-up. Key considerations include:
-
Handling of Hazardous Materials: this compound and its precursors can be toxic and hazardous.[6][7] Ensure proper personal protective equipment (PPE) is used, and operations are conducted in a well-ventilated area or under a fume hood.[8]
-
Thermal Runaway Prevention: As discussed in the troubleshooting section, managing exothermic reactions is crucial to prevent thermal runaway.[1]
-
Pressure Management: Reactions involving gas evolution or conducted at elevated temperatures can lead to pressure build-up in the reactor. Ensure reactors are equipped with appropriate pressure relief systems.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Conditions for Chloroanilines
| Parameter | Method 1: Chlorination of 2-Methylaniline[2] | Method 2: Chlorination of Substrate in EtOH[5] |
| Starting Material | 2-Methylaniline (1.07 g, 10 mmol) | Substrate (2 mmol) |
| Chlorinating Agent | CuCl₂ (2.68 g, 20 mmol) | CuCl₂·2H₂O (6 mmol) |
| Solvent | 36% Hydrochloric acid (20 mL) | Ethanol (4 mL) |
| Additional Reagents | Oxygen (0.02 moles/hour), HCl gas (0.01 moles/hour) | LiCl·H₂O (2 mmol) |
| Temperature | 60°C | Reflux |
| Reaction Time | 6 hours | Not specified (monitored by TLC) |
| Yield | 75% (of 4-Chloro-2-methylaniline) | 82% (of 4-Chloro-2-methylaniline) |
| Purity | 96% (HPLC) | Not specified |
Note: The data presented is for the synthesis of a closely related compound, 4-Chloro-2-methylaniline, and is provided as a reference for typical reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methylaniline via Chlorination of 2-Methylaniline[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1.07 grams (10 millimoles) of 2-methylaniline in 20 milliliters of 36% (by weight) hydrochloric acid solution.
-
Reagent Addition: Add 2.68 grams (20 millimoles) of CuCl₂ to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60°C. Introduce oxygen gas at a rate of 0.02 moles/hour and hydrogen chloride gas at a rate of 0.01 moles/hour.
-
Reaction Monitoring: Monitor the reaction for 6 hours, checking for the disappearance of the starting material using a suitable analytical method like TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 30 milliliters of ethyl acetate with stirring.
-
Adjust the pH to 7 with a saturated sodium carbonate solution.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases twice with a saturated saline solution and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Add 2 milliliters of petroleum ether to the crude product and cool to induce crystallization.
-
Filter the precipitated white crystalline solid to obtain 4-Chloro-2-methylaniline.
-
Protocol 2: Purification by Crystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. Seeding with a small crystal of pure product can aid in crystallization.
-
Filtration: Filter the crystals and wash with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
Technical Support Center: Optimizing the Reduction of Nitroaromatics
Welcome to the technical support center for the reduction of nitroaromatics. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My nitroaromatic reduction is sluggish or incomplete. What are the common causes and how can I troubleshoot this?
A1: Incomplete or slow reactions are a frequent issue in nitroaromatic reductions. Several factors can contribute to this, ranging from reagent and catalyst activity to reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst/Reagent Activity:
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or poisoning.[1][2] Ensure you are using a fresh or recently purchased catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading.[1] For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are crucial. Use finely powdered metals and consider activation if necessary. The concentration of the acid is also a critical factor for the reaction rate.[1]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose during storage.[1] Always use fresh, high-quality reagents.
-
-
Solubility: Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[1] Ensure your starting material is fully dissolved. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water.[1]
-
Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[1] However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]
-
Agitation: In heterogeneous reactions, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen source.[2]
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?
A2: The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. To improve selectivity for the amine, consider the following:
-
Choice of Reducing Agent: The selection of the reducing agent is critical for chemoselectivity. For instance, catalytic hydrogenation with Pd/C is highly efficient but can also reduce other functional groups.[3] Raney Nickel is often used to avoid dehalogenation.[3] Metal/acid systems like Fe/HCl or SnCl₂ can be milder and more selective.[3]
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may have formed.[1]
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Proper temperature control is crucial.
-
Catalyst Modifiers: In some cases, adding a catalyst modifier can improve selectivity. For example, the addition of dimethylaminopyridine (DMAP) has been shown to enhance the selectivity for N-phenylhydroxylamine in Pt/C-catalyzed hydrogenations.[4]
Q3: How can I selectively reduce a nitro group in the presence of other reducible functional groups?
A3: Achieving chemoselectivity is a primary concern when other reducible functional groups are present in the molecule. The choice of reducing agent and reaction conditions is paramount.[5]
-
Ketones and Aldehydes: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a Pd/C catalyst can be a very mild and effective method for selective nitro group reduction in the presence of carbonyls.[1] Iron powder with an acid (like HCl or acetic acid) is another robust and selective method.[5]
-
Esters and Amides: These are generally less reactive than nitro groups. Most standard reduction conditions for nitro groups, such as catalytic hydrogenation or metal/acid reductions, will not affect esters or amides.
-
Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is known to cause dehalogenation, especially with aryl halides.[5] To avoid this, consider using Raney Nickel as the catalyst or non-catalytic methods like SnCl₂ or Fe/HCl.[3][5]
-
Nitriles: Nitriles can be reduced to amines under similar conditions as nitro groups. Selective reduction is challenging, but some methods have been developed. For example, a combination of sodium iodide and triphenylphosphine under photoredox conditions can selectively reduce nitroarenes in the presence of nitriles.[5]
Troubleshooting Guides
Guide 1: Incomplete Reaction
This guide provides a step-by-step approach to diagnosing and resolving incomplete nitroaromatic reductions.
Caption: Troubleshooting workflow for incomplete nitroaromatic reductions.
Guide 2: Poor Chemoselectivity
This guide helps in selecting the appropriate reducing agent when other reducible functional groups are present.
Caption: Decision tree for selecting a chemoselective reducing agent.
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitroaromatics
| Reduction Method | Typical Catalyst/Reagent | Typical Solvent(s) | Temperature (°C) | Pressure (psi) | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | Ethanol, Methanol, Ethyl Acetate, THF | 25 - 80 | 15 - 1000 | High efficiency, clean reaction.[6] | Can reduce other functional groups, potential for dehalogenation.[3] |
| Transfer Hydrogenation | Pd/C with Ammonium Formate | Methanol, Ethanol | 25 - 80 | Atmospheric | Mild conditions, good for sensitive substrates.[1] | Stoichiometric hydrogen donor required. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂·2H₂O, Zn/AcOH | Ethanol, Water, Acetic Acid | 25 - 110 | Atmospheric | Cost-effective, good chemoselectivity.[3] | Requires stoichiometric metal and acid, workup can be tedious.[1] |
| Sulfide Reduction | Na₂S, (NH₄)₂S | Water, Ethanol | 25 - 100 | Atmospheric | Can selectively reduce one nitro group in dinitro compounds.[3] | Often incomplete reduction, generation of sulfur byproducts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the reduction of a nitroaromatic compound using H₂ gas and a Pd/C catalyst.[6]
-
Setup: In a suitable pressure vessel, dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 5-10 wt% of 10% Pd/C catalyst to the solution.
-
Purging: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: Purify the product by crystallization or column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This protocol provides a method for the reduction of aromatic nitro compounds using SnCl₂ in ethanol.[6]
-
Setup: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully add a cold solution of sodium hydroxide to precipitate tin salts.
-
Filtration: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude amine.
-
Purification: Purify the resulting amine if necessary.
Signaling Pathways and Logical Relationships
Nitro Group Reduction Pathway
The reduction of a nitro group to an amine proceeds through a series of intermediates. Understanding this pathway is crucial for troubleshooting the formation of side products.
Caption: Stepwise reduction pathway of a nitroaromatic to an aniline.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Aromatic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing when analyzing aromatic amines using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[2] Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[3]
Q2: Why are aromatic amines particularly prone to peak tailing in reversed-phase HPLC?
A2: Aromatic amines are basic compounds that can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4] This secondary interaction, in addition to the primary hydrophobic interaction, is a major cause of peak tailing.[4][5] At a mobile phase pH above 3, these silanol groups can become ionized (Si-O-), further increasing their interaction with the positively charged amine analytes.[2][5]
Q3: What are the main causes of peak tailing for aromatic amines?
A3: The primary causes can be categorized as follows:
-
Chemical Interactions: Strong secondary interactions between the basic aromatic amines and acidic silanol groups on the column's stationary phase.[1][4]
-
Mobile Phase pH: A mobile phase pH close to the pKa of the aromatic amine can lead to the presence of both ionized and unionized forms of the analyte, causing peak distortion.[2][4]
-
Column Issues: Degradation of the column, contamination, or the use of older, less inert "Type A" silica columns with a high concentration of active silanols.[3][6]
-
Instrumental Effects: Issues such as extra-column dead volume from tubing and connections, or a slow detector response time can contribute to peak broadening and tailing.[3][4]
Q4: Can column overload cause peak tailing?
A4: Yes, injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion that often appears as tailing.[4][7] If all peaks in the chromatogram are tailing, column overload is a possible cause.[1]
Q5: How can I quickly determine if my column is the source of the peak tailing?
A5: A simple way to check if the column is the issue is to replace it with a new, equivalent column.[1] If the peak shape improves significantly with the new column, it is likely that the original column was contaminated, degraded, or had developed a void.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing Specific to Aromatic Amines
This guide provides a step-by-step approach to diagnose and resolve peak tailing issues commonly encountered with aromatic amines.
Step 1: Evaluate the Mobile Phase pH
-
Problem: The mobile phase pH may be promoting strong interactions between your aromatic amine and the stationary phase.
-
Solution:
-
Determine the pKa of your aromatic amine.
-
Adjust the mobile phase pH to be at least 2 units below the pKa of the amine. This ensures the amine is fully protonated and minimizes variability in ionization.
-
Operating at a low pH (e.g., 2.5-3.0) can also suppress the ionization of silanol groups, reducing their interaction with the basic analytes.[3][8]
-
Step 2: Utilize Mobile Phase Additives
-
Problem: Even with pH adjustment, residual silanol interactions can persist.
-
Solution: Introduce a "silanol suppressor" or a competing base into the mobile phase.
-
Triethylamine (TEA): Add a small concentration of TEA (e.g., 5-25 mM) to the mobile phase.[8] TEA is a small, basic molecule that competes with the aromatic amine for binding to the active silanol sites, thereby masking them and improving peak shape.[9][10]
-
Inorganic Additives: Certain inorganic salts can also improve peak shape by altering the analyte's interaction with the stationary phase.[11]
-
Step 3: Assess and Select the Appropriate HPLC Column
-
Problem: The column chemistry may not be suitable for analyzing basic compounds.
-
Solution:
-
Use End-capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, leading to better peak shapes for basic compounds.[1][2]
-
Consider Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns are specifically designed to provide alternative interaction sites and shield the silanol groups, resulting in improved peak symmetry for basic analytes.[3]
-
Guide 2: General Troubleshooting for Peak Tailing in HPLC
This guide addresses broader instrumental and methodological issues that can cause peak tailing for any type of analyte, including aromatic amines.
Step 1: Check for Column Overload
-
Problem: Injecting too high a concentration or volume of the sample.
-
Solution:
Step 2: Minimize Extra-Column Volume
-
Problem: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening.
-
Solution:
-
Inspect all tubing between the injector, column, and detector. Use the shortest possible lengths of narrow internal diameter tubing (e.g., 0.005").[2]
-
Ensure all fittings are properly connected and not contributing to dead volume.
-
Step 3: Address Potential Column Contamination and Degradation
-
Problem: Accumulation of contaminants or the formation of a void at the column inlet.
-
Solution:
-
Flush the column: Use a strong solvent to wash the column. For reversed-phase columns, this could be 100% acetonitrile or methanol.[3]
-
Back-flush the column: If permitted by the manufacturer, disconnect the column from the detector and flush it in the reverse direction to remove particulates from the inlet frit.[4]
-
Use a guard column: A guard column can help protect the analytical column from contaminants.[12]
-
If these steps do not resolve the issue, the column may need to be replaced.[3]
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor for a Model Aromatic Amine
| Mobile Phase pH | Tailing Factor (Tf) |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 3.0 | 1.3 |
| 2.5 | 1.1 |
Note: This is example data to illustrate the trend. Actual results will vary depending on the specific analyte, column, and other chromatographic conditions.
Table 2: Comparison of Column Chemistries for Aromatic Amine Analysis
| Column Type | Typical Tailing Factor (Tf) for Aromatic Amines |
| Traditional (Type A) Silica C18 | > 2.0 |
| End-capped (Type B) Silica C18 | 1.2 - 1.5 |
| Polar-Embedded C18 | 1.1 - 1.3 |
| Charged Surface Hybrid (CSH) C18 | < 1.2 |
Note: This table provides a general comparison. Performance can vary between manufacturers.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Determine Analyte pKa: Find the pKa of the aromatic amine from literature or software prediction.
-
Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values. For example, to target a pH of 3.0, a phosphate buffer is a common choice.[8] Ensure the buffer has sufficient capacity (typically 10-50 mM).[4]
-
Equilibrate the System: For each pH to be tested, flush the column with the new mobile phase for at least 10-15 column volumes to ensure full equilibration.
-
Inject Sample: Inject the aromatic amine standard and record the chromatogram.
-
Analyze Peak Shape: Calculate the tailing factor for the peak at each pH condition.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry (Tf closest to 1.0) while maintaining adequate retention.
Protocol 2: Using a Competing Base (Triethylamine)
-
Prepare Stock Solution: Prepare a stock solution of triethylamine (TEA) in the organic modifier (e.g., acetonitrile or methanol).
-
Prepare Mobile Phase: Add the TEA stock solution to the mobile phase to achieve a final concentration in the range of 5-25 mM.
-
Equilibrate the System: Thoroughly equilibrate the column with the TEA-containing mobile phase.
-
Inject Sample: Inject the aromatic amine standard.
-
Evaluate Peak Shape: Compare the tailing factor with and without TEA in the mobile phase.
-
Optimize Concentration: If necessary, adjust the TEA concentration to achieve the best peak shape without excessively long retention times.
Visualizations
Caption: Troubleshooting workflow for aromatic amine peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. maxisci.com [maxisci.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Identifying and characterizing impurities in 4-Chloro-2-ethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4-Chloro-2-ethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the manufacturing process or degradation.
-
Process-Related Impurities: These are substances that are part of the synthesis process.
-
Starting Materials: Unreacted starting materials such as 2-ethylaniline or 4-chloro-2-ethyl-1-nitrobenzene may be present.
-
Isomers: Positional isomers, like 2-chloro-4-ethylaniline and other chloroethylaniline isomers, can be formed during the chlorination step.
-
Over-chlorinated Products: Dichloro-2-ethylaniline species can be generated if the chlorination reaction is not adequately controlled.
-
-
Degradation Products: These can form during storage or handling.
-
Oxidation Products: The aniline functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric impurities.
-
Dimerization Products: Aniline derivatives can undergo dimerization to form azo or hydrazo compounds, especially when exposed to light or oxidizing agents.
-
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical methods.[1][2][3] Typical stress conditions include:
-
Acidic Hydrolysis: Treat a solution of this compound in a suitable solvent (e.g., acetonitrile/water) with an acid like 0.1 M HCl at elevated temperatures (e.g., 60-80 °C) for a defined period.[3]
-
Basic Hydrolysis: Treat a solution of the analyte with a base such as 0.1 M NaOH at elevated temperatures.[3]
-
Oxidative Degradation: Expose a solution of the analyte to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or slightly elevated temperatures.[1]
-
Photolytic Degradation: Expose a solid or solution of the analyte to UV and visible light. A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid analyte to dry heat at a temperature below its melting point for a specified duration.
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.[1]
Q3: What are the key parameters to consider for developing an HPLC method for impurity profiling?
A3: Key parameters for developing a robust HPLC method include:
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography of aromatic amines.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic aniline compounds.
-
Detection: UV detection is commonly used for aromatic compounds. The detection wavelength should be chosen to maximize the response for both the main component and potential impurities. A photodiode array (PDA) detector is highly recommended to obtain spectral information for peak purity assessment and impurity identification.
-
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities from the main peak in a reasonable time.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For anilines, a slightly acidic pH (e.g., 3-5) is often beneficial. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition. 3. Temperature variations. 4. Pump malfunction or leaks. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks in the system and perform pump maintenance if necessary. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong solvent. 2. Implement a robust needle wash program on the autosampler. 3. Extend the gradient run time to ensure all components are eluted. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Analyte degradation at high temperatures. | 1. Use a deactivated liner and a high-quality, low-bleed GC column. 2. Optimize the injector and oven temperature programs to minimize thermal stress on the analyte. |
| Low Response/Sensitivity | 1. Improper injection technique. 2. Leaks in the system. 3. Inefficient ionization in the MS source. | 1. Optimize injection volume and split ratio. 2. Perform a leak check of the GC system. 3. Clean and tune the MS source according to the manufacturer's recommendations. |
| Mass Spectrum Mismatch | 1. Co-eluting peaks. 2. Background interference. 3. Incorrect library search parameters. | 1. Improve chromatographic separation by optimizing the temperature program or using a different column. 2. Check for column bleed or other sources of contamination. 3. Ensure you are using an appropriate and well-maintained mass spectral library. |
Data Presentation
Table 1: Representative Impurity Profile of this compound (Illustrative Example)
| Impurity Name | Structure | Retention Time (HPLC) | Typical Level (%) |
| 2-Ethylaniline | C8H11N | Shorter than main peak | ≤ 0.1 |
| 2-Chloro-4-ethylaniline | C8H10ClN | Close to main peak | ≤ 0.2 |
| Dichloro-2-ethylaniline | C8H9Cl2N | Longer than main peak | ≤ 0.1 |
| Oxidative Impurity (e.g., Nitroso derivative) | C8H9ClN2O | Varies | ≤ 0.05 |
| Dimerization Impurity | C16H18Cl2N2 | Significantly longer | ≤ 0.05 |
Note: The retention times and typical levels are illustrative and may vary depending on the specific analytical method and manufacturing process.
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a starting point and should be validated for your specific application.
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 30 70 31 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
GC-MS Method for Identification of Volatile Impurities
This method can be adapted from established methods for chloroanilines.[4][5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Characterization
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
1H NMR: Acquire standard proton NMR spectra to observe the chemical shifts and coupling patterns of the aromatic and ethyl group protons.
-
13C NMR: Acquire proton-decoupled carbon NMR spectra to determine the number of unique carbon atoms and their chemical environments.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, which is crucial for the unambiguous structural elucidation of unknown impurities.
Visualizations
Caption: Experimental workflow for impurity analysis.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 4-Chloro-2-methylaniline(95-69-2) 13C NMR spectrum [chemicalbook.com]
4-Chloro-2-ethylaniline stability and degradation under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Chloro-2-ethylaniline under common experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in the laboratory?
A1: The stability of this compound can be compromised by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis). It is also incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain stability, this compound should be stored at 4°C, protected from light in a tightly sealed container. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q3: My analytical results for this compound are inconsistent. What could be the potential causes?
A3: Inconsistent analytical results can stem from the degradation of the compound during storage or sample preparation. Ensure that the compound has been stored correctly and that solutions are prepared fresh. Degradation can occur in solution, especially if exposed to light or non-neutral pH for extended periods. It is also important to verify the calibration of your analytical instruments and the purity of the reference standard.
Q4: I suspect my this compound sample has degraded. What are the likely degradation products?
A4: While specific degradation products for this compound are not extensively documented, based on related chloroanilines, degradation can lead to dehalogenation (loss of the chlorine atom), oxidation of the ethyl group, and polymerization. Under photolytic conditions, hydroxylated and quinone-like species may form. Hydrolysis under basic conditions can lead to the formation of the corresponding aminophenol.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Solid this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The typically off-white to light brown solid has darkened significantly. | Oxidation and/or Photodegradation: Prolonged exposure to air and light can cause degradation. | 1. Verify the storage conditions. The compound should be in a tightly sealed, light-protected container at 4°C. 2. If the material is old, consider purchasing a new batch. 3. For sensitive experiments, purify a small amount of the material by recrystallization or column chromatography. |
Issue 2: Poor Recovery or Multiple Peaks in HPLC Analysis of a Freshly Prepared Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| A single peak is expected, but multiple, smaller peaks are observed, or the main peak area is significantly lower than anticipated. | Degradation in Solution: The solvent, pH, or exposure to light during sample preparation may be causing degradation. | 1. Solvent Choice: Use high-purity HPLC-grade solvents. Ensure the solvent is compatible and does not react with the aniline. 2. pH of Mobile Phase: Chloroanilines can be sensitive to pH. A neutral to slightly acidic mobile phase is generally recommended. Hydrolysis can occur under basic conditions.[1] 3. Light Exposure: Prepare samples under reduced light conditions and use amber vials for the autosampler. 4. Temperature: Avoid heating the solution during preparation. |
Issue 3: Reaction Failure or Low Yield When Using this compound as a Reagent
| Symptom | Possible Cause | Troubleshooting Steps |
| A chemical synthesis using this compound results in a low yield of the desired product or the formation of unexpected byproducts. | Purity of the Starting Material: The reagent may have degraded over time, reducing its effective concentration and introducing impurities. Reaction Conditions: The reaction conditions (e.g., strong oxidizing agents, high temperature) may be degrading the this compound. | 1. Assess Purity: Check the purity of the this compound by a suitable analytical method like HPLC or GC-MS before use. 2. Review Reaction Compatibility: Ensure that the reaction conditions are not known to degrade aromatic amines. Avoid strong oxidizers unless they are part of the intended reaction mechanism. 3. Control Temperature: If the reaction is exothermic or requires heating, monitor and control the temperature carefully to prevent thermal degradation. |
Quantitative Stability Data (Data from related compounds as estimates)
The following tables summarize stability data for compounds structurally related to this compound, which can serve as a guideline for experimental design.
Table 1: Estimated Photodegradation Rates of Chloroanilines in Aqueous Solution
| Compound | Conditions | Half-life | Reference |
| 4-Chloroaniline | Aqueous solution, UV irradiation with TiO₂ | ~2-7 hours | [2] |
| 2-Chloroaniline | Aqueous solution, UV irradiation with TiO₂/Fe₂O₃ nanocomposites | Complete degradation in 300 mins | [3] |
Table 2: General Thermal Stability of Aromatic Amines
| Compound Class | Decomposition Temperature Range | Notes |
| Chloroanilines | 250 - 300 °C | Decomposition temperature can be influenced by the substitution pattern on the aromatic ring.[2] |
Table 3: pH Stability of Chloroanilines
| pH Range | Stability | Observations |
| Acidic (pH < 4) | Generally stable | Protonation of the amino group can increase solubility and stability against oxidation. |
| Neutral (pH 6-8) | Moderately stable | Optimal for storage of aqueous solutions to minimize hydrolysis. |
| Basic (pH > 9) | Susceptible to hydrolysis | Hydrolysis of the chloro group can occur, especially at elevated temperatures.[1] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general method for determining the thermal stability of this compound.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina).
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss is considered the decomposition temperature.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer to maintain a slightly acidic pH).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to prepare a stock solution.
-
Prepare working standards and samples by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject standards and samples. Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Safe quenching procedures for reactions involving 4-Chloro-2-ethylaniline
Technical Support Center: 4-Chloro-2-ethylaniline Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe quenching and handling of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a halogenated aromatic amine with the molecular formula C8H10ClN.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The primary hazards associated with this compound include:
-
Toxicity : It is toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Sensitization : It may cause an allergic skin reaction.[3]
-
Environmental Hazard : It is very toxic to aquatic life with long-lasting effects.
-
Reactivity : As an amine, it is a chemical base and can react exothermically with acids.[1][4] Upon intense heating, it can form explosive mixtures with air.
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with a range of materials, and contact should be avoided to prevent hazardous reactions. These include:
-
Acids and acid halides.[4]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Due to its toxicity and potential for skin sensitization, a comprehensive PPE setup is required. This includes:
-
Eye/Face Protection : Chemical safety goggles with side shields or a full-face shield.[6]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or PVC rubber).[6]
-
Body Protection : A flame-resistant lab coat and appropriate chemical-resistant clothing.[6]
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Troubleshooting Guide for Quenching Procedures
Q4: My reaction is complete. How do I safely quench unreacted this compound?
A4: Since this compound is a basic compound, the most common and effective method to quench it is by neutralization with a dilute acidic solution. This converts the amine into a water-soluble ammonium salt, facilitating its removal from the organic product layer.
-
Cool the Reaction : Before quenching, cool the reaction mixture to 0-5 °C using an ice bath to manage the exothermic nature of the acid-base neutralization.[7]
-
Slow Addition of Acid : Slowly add a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous copper sulfate) to the cooled, stirring reaction mixture.[8] Monitor the temperature closely.
-
Phase Separation : The resulting ammonium salt of this compound will partition into the aqueous layer, which can then be separated from the organic layer containing your desired product.[8][9]
Q5: The quenching process is becoming too exothermic and the temperature is rising rapidly. What should I do?
A5: An uncontrolled exotherm is a serious safety risk.
-
Immediate Action : If it is safe to do so, immediately increase external cooling by adding more ice or using a colder cooling bath (e.g., ice/brine).
-
Pause Addition : Stop adding the quenching agent immediately.
-
Alert Personnel : Inform others in the lab of the situation.
-
Do Not Seal the Vessel : Ensure the reaction vessel is not sealed to prevent pressure buildup from any gas evolution or boiling.[10]
Q6: After quenching with acid and separating the layers, how can I be sure all the aniline has been removed from my organic product layer?
A6: To ensure complete removal, perform multiple washes and check the pH.
-
Multiple Washes : Wash the organic layer two or three more times with fresh dilute acid solution.[8][11]
-
Check Aqueous Layer pH : After the final wash, test the pH of the aqueous layer. If it is still acidic, it indicates that the acid is no longer being consumed by the aniline, suggesting a complete quench.[9]
-
TLC Analysis : Spot a sample of the organic layer on a TLC plate against a reference spot of this compound to confirm its absence.
Q7: I need to quench a reaction that is sensitive to acid. What is an alternative to acidic quenching?
A7: While acidic quenching is most common for amines, if your product is acid-sensitive, alternative workup strategies are necessary. These typically involve careful solvent extraction and chromatography without an initial acid wash. The unreacted aniline will be removed during the purification step (e.g., column chromatography), though this may be more challenging due to similar polarities.
Data Summary
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to brown solid or liquid | [4][12] |
| Melting Point | 67 - 70 °C | |
| Boiling Point | 232 °C | |
| Flash Point | 104.9 °C | [1] |
| Solubility | Insoluble in water. | [4] |
| Signal Word | Danger | |
| Key Hazard Statements | H301+H311+H331 (Toxic), H317 (Skin Sensitizer), H350 (May cause cancer) | [3] |
Experimental Protocols
Protocol 1: Standard Quenching of a Reaction Mixture Containing this compound
This protocol assumes the desired product is stable to dilute acid and resides in a water-immiscible organic solvent.
-
Preparation and Safety : Before starting, ensure you are wearing all required PPE (safety goggles, lab coat, gloves). Perform the entire procedure in a chemical fume hood. Prepare a pre-chilled solution of 1 M Hydrochloric Acid (HCl).
-
Cooling : Once the reaction is deemed complete, place the reaction flask in an ice-water bath and allow the contents to cool to 0-5 °C with gentle stirring.
-
Slow Addition of Quenching Agent : Using an addition funnel, add the chilled 1 M HCl solution dropwise to the cold reaction mixture. Continuously monitor the internal temperature to ensure it does not rise significantly.
-
Transfer to Separatory Funnel : Once the addition is complete and the mixture has stirred for 10-15 minutes, transfer the entire contents to a separatory funnel.
-
Extraction and Washing : a. Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated aniline salt. b. Add a fresh portion of 1 M HCl to the organic layer in the funnel, shake gently (venting frequently), and separate the layers again. Repeat this wash one more time. c. To remove any residual acid from the organic layer, wash it with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Observe for any gas evolution, which indicates neutralization of excess acid. Finally, wash with brine (saturated NaCl solution) to aid in drying.[9]
-
Drying and Solvent Removal : a. Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][11] b. Swirl the flask until the drying agent no longer clumps together.[11] c. Filter the solution to remove the drying agent and collect the dried organic solution. d. Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified.
Visual Workflows
Caption: Decision workflow for selecting a quenching strategy.
Caption: Step-by-step workflow for safe quenching and work-up.
References
- 1. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. 4-Chloro-2-methylaniline CAS#: 95-69-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. guidechem.com [guidechem.com]
Overcoming poor regioselectivity in the synthesis of substituted anilines
Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide answers to frequently asked questions.
Troubleshooting Guides
Poor regioselectivity is a frequent challenge in the synthesis of substituted anilines, leading to mixtures of ortho-, meta-, and para-isomers. This guide addresses specific issues and provides actionable solutions.
Issue 1: Low Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution (EAS)
-
Scenario: You are performing a nitration or halogenation reaction on a protected aniline (e.g., acetanilide) and obtaining a significant amount of the ortho-isomer, reducing the yield of the desired para-product.
-
Potential Causes:
-
Solutions:
-
Choice of Protecting Group: Employ a bulkier protecting group, such as a pivaloyl or benzoyl group, to increase steric hindrance at the ortho positions.[1]
-
Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.[1]
-
Solvent Effects: The choice of solvent can influence selectivity. For instance, in Friedel-Crafts acylations, a change from carbon disulfide to nitrobenzene can alter the isomer distribution.[1]
-
Issue 2: Uncontrolled Polysubstitution in Halogenation
-
Scenario: Attempting to mono-halogenate aniline results in the formation of di- or tri-substituted products. For example, the bromination of aniline can rapidly lead to tribromoaniline.
-
Potential Cause: The amino group is a very strong activating group, making the aromatic ring highly reactive towards electrophiles.[2]
-
Solution:
-
Protection of the Amino Group: To avoid polysubstitution, it is standard practice to protect the amino group by converting it to an N-acyl derivative, i.e., an amide like acetanilide. The amide is still an ortho, para-director but is a less powerful activating group than the amino group, which can prevent over-substitution.[2] The protecting group can be removed later by hydrolysis.
-
Issue 3: Predominant meta-Isomer Formation During Nitration
-
Scenario: Nitration of aniline with a mixture of nitric acid and sulfuric acid yields a significant amount of the meta-nitroaniline, contrary to the expected ortho and para products.
-
Potential Cause: In strongly acidic conditions, the basic amino group is protonated to form the anilinium ion (-NH3+).[3] This group is electron-withdrawing and a meta-director.[1][3]
-
Solution:
-
Protection of the Amino Group: The most effective solution is to protect the amino group as an amide (e.g., acetanilide) before nitration.[1] The amide group is still an ortho-, para- director but is less basic and will not be protonated under the reaction conditions.[1] The protecting group can be removed by hydrolysis after the substitution reaction.[1]
-
Issue 4: Lack of Selectivity in Friedel-Crafts Reactions
-
Scenario: Attempting a Friedel-Crafts alkylation or acylation on aniline results in no reaction or a complex mixture of products.[1]
-
Potential Cause: Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3) used in Friedel-Crafts reactions.[1] This deactivates the ring and prevents the desired reaction from occurring.[1]
-
Solution:
-
N-Acylation: Convert the aniline to an acetanilide before the Friedel-Crafts reaction. The amide is less basic and allows the reaction to proceed. The protecting group can be subsequently removed.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in aniline considered an ortho, para-directing group?
A: The amino group (-NH2) is an activating group that donates electron density to the aromatic ring through resonance.[1] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1]
Q2: How can I achieve meta-substitution on an aniline derivative?
A: While direct meta-substitution is challenging due to the directing effect of the amino group, several strategies can be employed:
-
Anilinium Ion Formation: As mentioned in the troubleshooting guide, performing electrophilic substitution under strongly acidic conditions can lead to the formation of the meta-directing anilinium ion.[1]
-
Directed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed reactions, can achieve meta-selective C-H functionalization. For example, a pyridone-based ligand has been shown to promote meta-C–H chlorination of anilines.[4]
Q3: What is the purpose of using a protecting group in aniline synthesis?
A: Protecting groups serve several key functions:
-
To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho.[1]
-
To prevent unwanted side reactions: They can prevent reactions at the nitrogen atom, such as N-alkylation or oxidation.[1]
-
To modulate reactivity: They can reduce the activating effect of the amino group to prevent polysubstitution.
Q4: How can I achieve selective ortho-substitution on an aniline?
A: Achieving high ortho-selectivity can be challenging. Some modern methods have shown promise:
-
Organocatalysis: A secondary ammonium chloride salt has been used as an organocatalyst for highly regioselective ortho-chlorination of anilines.[5]
-
Directed C-H Borylation: Iridium-catalyzed C-H borylation of anilines using bis(ethylene glycolato)diboron (B2eg2) as the borylating reagent has shown high ortho-selectivity.[6][7]
Data Presentation
Table 1: Regioselectivity in the Nitration of Aniline under Different Conditions
| Starting Material | Reaction Conditions | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Reference |
| Aniline | HNO₃, H₂SO₄ | ~2 | ~47 | ~51 | [8] |
| Acetanilide | HNO₃, H₂SO₄, low temp. | Minor | - | Major | [1] |
Table 2: Comparison of C-N Coupling Methods for Aniline Synthesis
| C-N Coupling Method | Typical Catalyst/Reagent | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | Sodium tert-butoxide | Toluene | 100 | 12 | High | Broad substrate scope, high functional group tolerance.[9][10] | Cost of palladium and ligands, sensitivity to air and moisture. |
| Ullmann Condensation | CuI | L-proline | K₂CO₃ | DMSO | 120 | 24 | Good to High | Lower cost catalyst (copper). | Harsher reaction conditions, limited substrate scope compared to Buchwald-Hartwig.[10] |
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | - | Dichloromethane | Room Temp | 24 | Moderate to Good | Mild reaction conditions (room temperature, open to air). | Primarily for coupling with boronic acids. |
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
-
Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.[1]
-
Procedure:
-
Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Prepare a solution of 16 g of sodium acetate in 50 mL of water.
-
Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.
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Immediately add the sodium acetate solution and stir vigorously.
-
The acetanilide will precipitate as a white solid.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize from an ethanol/water mixture to obtain pure acetanilide.[1]
-
Protocol 2: Regioselective para-Nitration of Acetanilide
-
Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ice, water.[1]
-
Procedure:
-
Add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool in an ice bath.
-
Slowly add 10 mL of concentrated sulfuric acid while stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
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After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice.
-
The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize from ethanol to obtain the pure para-isomer.[1]
-
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
-
Materials: Pd₂(dba)₃, XPhos, sodium tert-butoxide, 4-bromoanisole, aniline, anhydrous toluene.[10]
-
Procedure:
-
Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-bromoanisole (187 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol), followed by 5 mL of anhydrous toluene.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling, the reaction can be worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration. The crude product is then purified by column chromatography.
-
Visualizations
Caption: Directing effects of amino and anilinium groups in EAS.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Catalyst deactivation problems in catalytic hydrogenation of chloro-nitro aromatics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the catalytic hydrogenation of chloro-nitro aromatics.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction has stalled or is showing low conversion. What are the primary causes?
A1: A stalled or incomplete reaction is often a result of catalyst deactivation. The most common causes include:
-
Catalyst Poisoning: Impurities present in the starting material, solvent, or hydrogen gas can adsorb onto the active sites of the catalyst, rendering them inactive. Common poisons for palladium and platinum catalysts include sulfur and certain nitrogen compounds.[1]
-
Insufficient Catalyst Activity: The catalyst may be old, have been stored improperly, or may not be inherently active enough for the specific reaction conditions.[1]
-
Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, the chloro-nitro aromatic substrate, and the catalyst surface.[1]
-
Product Inhibition: The resulting chloroaniline product can sometimes adsorb onto the catalyst surface, blocking active sites and inhibiting further reaction.[1]
-
Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites and pores.[2][3]
Q2: I'm observing a significant amount of hydrodechlorination, leading to undesired byproducts. How can I improve selectivity towards the chloroaniline?
A2: Hydrodechlorination is a common side reaction. To enhance selectivity:
-
Catalyst Choice: Consider using a catalyst known for high selectivity, such as certain platinum-based catalysts modified with promoters. For instance, the addition of iron to a Pt/AC catalyst has been shown to suppress hydrodechlorination.[4][5]
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of hydrodechlorination relative to the hydrogenation of the nitro group.[5]
-
Catalyst Modifiers: The use of catalyst modifiers or promoters can alter the electronic properties of the active metal, thus improving selectivity.
Q3: What are the visible signs of catalyst deactivation during my experiment?
A3: Indicators of catalyst deactivation include:
-
A noticeable decrease in the rate of hydrogen uptake.
-
The reaction failing to proceed to completion, as monitored by techniques like TLC or GC.
-
An increase in the formation of byproducts.
-
A change in the appearance of the catalyst, such as clumping or a change in color.
Q4: Can I reuse my catalyst? If so, how should I handle it between runs?
A4: Catalyst reusability depends on the specific catalyst and the extent of deactivation. For robust catalysts like palladium on carbon (Pd/C), recycling is often possible. After the reaction, the catalyst can be filtered, washed with a solvent (e.g., ethanol, ethyl acetate) to remove adsorbed products and byproducts, and then dried under vacuum. It is crucial to store the recovered catalyst under an inert atmosphere to prevent oxidation of the active metal. However, a gradual loss of activity with each cycle is common.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the catalytic hydrogenation of chloro-nitro aromatics.
Issue 1: Low or No Catalytic Activity
dot
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Poor Selectivity (High Hydrodechlorination)
dot
Caption: Troubleshooting workflow for poor selectivity.
Data on Catalyst Performance and Deactivation
Quantitative data is crucial for understanding and mitigating catalyst deactivation. Below are tables summarizing the impact of various factors on catalyst performance.
Table 1: Effect of Reaction Temperature on p-Chloronitrobenzene (p-CNB) Hydrogenation over 0.3% Pt–4% Fe/AC Catalyst [5]
| Temperature (K) | p-CNB Conversion (%) | p-Chloroaniline (p-CAN) Selectivity (%) |
| 303 | 65 | 94.2 |
| 333 | 100 | 100 |
Table 2: Performance Comparison of Pt/AC and Fe-Promoted Pt/AC in p-CNB Hydrogenation [5]
| Catalyst | p-CNB Conversion (%) | p-CAN Selectivity (%) | Notes |
| 0.3% Pt/AC | ~100 | Low (significant dechlorination) | - |
| 0.3% Pt–4% Fe/AC | 100 | 100 | Hydrodechlorination fully suppressed |
Table 3: Characterization of Fresh and Spent Au/Al2O3 Catalyst in p-CNB Hydrogenation [2]
| Property | Fresh Catalyst | Spent Catalyst | Implication of Change |
| Au Particle Size (nm) | 3.6 (mean) | No significant change | Sintering is not the primary deactivation cause |
| Carbon Content (% w/w) | - | 6.3 | Carbon deposition (fouling) is significant |
| H2 Chemisorption | - | Hindered | Carbon deposit blocks active sites |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results.
Protocol 1: Preparation of Fe-Promoted Pt/AC Catalyst (0.3% Pt, 4% Fe)[4]
-
Support Pre-treatment: Crush activated carbon (AC) to 220-250 mesh powder.
-
Iron Impregnation: Add 2.0 g of AC to 50 mL of an aqueous solution of Fe(NO₃)₃ (0.03 mol L⁻¹). Stir the suspension for 24 hours.
-
Platinum Addition: Add 1.58 mL of an aqueous H₂PtCl₆ solution (3.8 × 10⁻³ mol L⁻¹) dropwise to the mixture while stirring continuously for 24 hours.
-
Reduction: Add a stoichiometric excess of aqueous NaBH₄ solution (0.5 mol L⁻¹) dropwise to the mixture to reduce the metal precursors. Continue stirring for an additional 5 hours.
-
Washing and Drying: Filter the catalyst, wash it thoroughly with deionized water, and dry it.
Protocol 2: Catalytic Hydrogenation of p-Chloronitrobenzene (p-CNB)[4][5]
-
Reactor Setup: Place 1.0 g of p-CNB, 8.0 mL of ethanol (solvent), and 20.0 mg of the catalyst into a 60 mL Teflon-lined stainless steel autoclave equipped with a magnetic stirrer.
-
Purging: Seal the autoclave and purge it with hydrogen gas three times to remove air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the target temperature (e.g., 333 K). Maintain vigorous stirring (e.g., 900 rpm).
-
Monitoring: Monitor the reaction progress by taking samples at intervals and analyzing them by GC or HPLC.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst from the reaction mixture.
Protocol 3: Regeneration of a Deactivated Catalyst by Oxidative/Reductive Treatment[2]
This protocol is a general guideline for regenerating catalysts deactivated by carbon deposition.
-
Oxidative Treatment: Place the spent catalyst in a tube furnace. Heat the catalyst in a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂) to a temperature sufficient to burn off the carbon deposits (e.g., 300-400 °C). The exact temperature and time will depend on the nature of the catalyst and the extent of fouling.
-
Purging: After the oxidative treatment, purge the system with an inert gas (e.g., N₂ or Ar) to remove all traces of oxygen.
-
Reductive Treatment: Reduce the catalyst by heating it in a flow of hydrogen gas. The reduction temperature should be sufficient to reduce the metal oxides formed during the oxidative step without causing thermal degradation (e.g., 200-300 °C).
-
Cooling: Cool the catalyst to room temperature under an inert gas flow before use.
Visualizing Deactivation and Workflows
Understanding the mechanisms of deactivation and the logical flow of troubleshooting can be enhanced with visual diagrams.
dot
Caption: Common mechanisms of catalyst deactivation.
dot
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Selective hydrogenation of p -chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04700B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Aniline Synthesis with Machine Learning
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals leveraging machine learning to optimize aniline synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory and industrial methods for synthesizing aniline and its derivatives?
A1: The two most prevalent methods are the catalytic hydrogenation of nitroaromatics and the Buchwald-Hartwig amination. Catalytic hydrogenation, often using a metal catalyst like palladium on carbon (Pd/C), is a highly efficient industrial process for producing aniline from nitrobenzene.[1] For more complex or functionalized anilines, particularly in pharmaceutical and fine chemical synthesis, the Palladium-catalyzed Buchwald-Hartwig amination is a widely used and versatile method for forming the crucial C-N bond.[1]
Q2: What key parameters should I focus on when optimizing aniline synthesis using machine learning?
A2: For catalytic hydrogenation, critical parameters to monitor and optimize include reaction temperature, hydrogen pressure, catalyst type and loading, solvent, and substrate residence time (especially in flow chemistry).[1] In Buchwald-Hartwig amination, important features for your machine learning model will include the choice of palladium precatalyst, ligand, base, solvent, temperature, and reaction time, as well as the electronic and steric properties of the aryl halide and amine.
Q3: My machine learning model for yield prediction has a high error rate. What are the common causes?
A3: High error rates in yield prediction models can stem from several factors:
-
Poor Data Quality: Inaccurate or inconsistent data is a primary culprit. Ensure your experimental data is recorded meticulously.
-
Insufficient Data: Machine learning models require a sufficient amount of high-quality data to learn the underlying relationships between reaction parameters and yield.
-
Inadequate Feature Engineering: The way you represent your molecules and reaction conditions to the model is crucial. Simple representations may not capture the complex interactions governing the reaction.
-
Inappropriate Model Selection: Not all machine learning models are suited for every problem. It's essential to try different algorithms and evaluate their performance.
-
Overfitting: The model may be learning the noise in your training data instead of the actual trends. This can be addressed by using techniques like cross-validation and regularization.
Q4: How can I improve the accuracy of my machine learning model?
A4: To improve model accuracy, consider the following:
-
Data Preprocessing: Thoroughly clean your dataset to handle missing values and remove outliers. Standardize units and ensure consistency.
-
Feature Engineering: Develop more descriptive features. For molecules, this could include quantum chemical descriptors, molecular fingerprints, or graph-based representations. For reaction conditions, ensure all relevant parameters are included and properly encoded.
-
Model Selection and Hyperparameter Tuning: Experiment with various machine learning algorithms such as Random Forest, Gradient Boosting, Support Vector Machines, and Neural Networks.[2] Optimize the hyperparameters of your chosen model using techniques like grid search or Bayesian optimization.
-
Ensemble Methods: Combining the predictions of multiple models can often lead to better performance than any single model.
Q5: What are some common side reactions in aniline synthesis that my model might not be capturing?
A5: In catalytic hydrogenation, over-hydrogenation of the aromatic ring can occur, leading to cyclohexylamine derivatives.[1] In Buchwald-Hartwig amination, side reactions can include hydrodehalogenation of the aryl halide and formation of undesired dimeric products. It is important to analyze your reaction mixtures thoroughly (e.g., by GC-MS) to identify byproducts and potentially include them as outputs for your machine learning model to predict.
Troubleshooting Guides
Issue 1: Low Yield in Aniline Synthesis Experiments
Symptoms:
-
The experimentally observed yield is significantly lower than the model's prediction.
-
Incomplete conversion of starting materials.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | - Use a fresh batch of catalyst. - Ensure all reagents and solvents are of high purity and free from catalyst poisons (e.g., sulfur compounds).[1] - Handle air-sensitive catalysts under an inert atmosphere. |
| Poor Reagent Purity | - Purify starting materials (e.g., aniline, aryl halide) before use. - Use anhydrous solvents, as water can interfere with many coupling reactions. |
| Suboptimal Reaction Conditions | - Systematically vary temperature, pressure, and reaction time around the predicted optimum to create more data points for model refinement. - Ensure adequate mixing/stirring to overcome mass transfer limitations.[1] |
| Incorrect Stoichiometry | - Verify the molar ratios of all reactants, catalysts, and reagents. An excess of one reactant may be necessary to drive the reaction to completion. |
Issue 2: Machine Learning Model Fails to Generalize to New Substrates
Symptoms:
-
The model performs well on the training data but poorly on new, unseen molecules.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Limited Diversity in Training Data | - Expand the training dataset to include a wider variety of substrates with diverse electronic and steric properties. - Employ a design of experiments (DoE) approach to systematically explore the chemical space. |
| Inadequate Molecular Representation | - Move beyond simple molecular descriptors. Utilize more sophisticated representations like Morgan fingerprints or graph-based neural network embeddings that can better capture the nuances of molecular structure.[3] |
| Model Overfitting | - Implement cross-validation to get a more robust estimate of the model's performance. - Use regularization techniques (e.g., L1 or L2 regularization) to prevent the model from becoming too complex. - Increase the size of your training dataset. |
Quantitative Data on Machine Learning Model Performance
The performance of machine learning models in predicting reaction yields can vary significantly based on the reaction type, dataset size, and features used. Below is a summary of reported performance metrics for different models in reaction yield prediction, which can serve as a benchmark for your own experiments.
| Machine Learning Model | Reaction Type | Performance Metric | Reported Value |
| Random Forest | Suzuki-Miyaura Coupling | R² | 0.875 |
| Polynomial Regression | Suzuki-Miyaura Coupling | R² | 0.773 |
| Support Vector Regressor | Suzuki-Miyaura Coupling | R² | 0.560 |
| Random Forest | Maize Yield Prediction | RMSE | 129.9 |
| Artificial Neural Network | Wheat Yield Prediction | RMSE | 37-141% |
| ULMFiT-SSP1 (CFR) | meta-C-H activation | RMSE | 8.40 ± 0.12 (% yield) |
| CARL Framework | Buchwald-Hartwig Amination | MAE | 2.81 |
| CARL Framework | Buchwald-Hartwig Amination | RMSE | 4.15 |
| CARL Framework | Buchwald-Hartwig Amination | R² | 0.977 |
Note: The performance of these models is highly dependent on the specific dataset and features used in the respective studies. These values should be considered as indicative benchmarks.
Experimental Protocols
Protocol 1: High-Throughput Experimentation (HTE) for Data Generation in Buchwald-Hartwig Amination
This protocol outlines a general procedure for setting up a 96-well plate for high-throughput screening of Buchwald-Hartwig amination reactions to generate a dataset for machine learning.
1. Reagent Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, amine, base, and palladium precatalyst/ligand system in a suitable anhydrous solvent (e.g., toluene, dioxane). The concentrations should be chosen to allow for easy dispensing into the 96-well plate.
2. Plate Loading (in a glovebox or under inert atmosphere):
-
Using a liquid handling robot or multichannel pipette, dispense the stock solutions into the wells of a 96-well reaction block according to a predefined experimental design. This design should systematically vary the stoichiometry of reactants, catalyst loading, and ligand-to-metal ratio.
-
Each well should contain a small magnetic stir bar.
3. Reaction Execution:
-
Seal the reaction block with a pierceable cap mat.
-
Place the reaction block on a heating/stirring plate and run the reactions at the desired temperature for a set amount of time.
4. Quenching and Sample Preparation:
-
After the reaction is complete, cool the reaction block to room temperature.
-
Add an internal standard solution to each well.
-
Add a quenching solution (e.g., water or a dilute acid) to each well.
-
Add an extraction solvent (e.g., ethyl acetate) to each well.
5. Analysis:
-
Seal the plate and shake vigorously to ensure thorough mixing and extraction.
-
Centrifuge the plate to separate the organic and aqueous layers.
-
Analyze the organic layer of each well by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the yield of the desired aniline product.
6. Data Compilation:
-
Compile the reaction parameters (reactants, catalyst, ligand, base, solvent, temperature, time) and the corresponding yields into a structured format (e.g., a CSV file) for input into your machine learning model.
Protocol 2: Data-Driven Optimization of Catalytic Hydrogenation of Nitrobenzene
This protocol describes an iterative approach to optimizing the catalytic hydrogenation of nitrobenzene using a machine learning model, such as Bayesian optimization.
1. Initial Data Generation:
-
Perform a small set of initial experiments (e.g., 5-10) based on a space-filling design of experiments (DoE) to explore the parameter space. Key parameters to vary include temperature (e.g., 60-120°C), hydrogen pressure (e.g., 10-50 bar), and catalyst loading (e.g., 0.5-2 mol%).
-
Conduct the reactions in a high-pressure autoclave.
-
After each reaction, analyze the product mixture by GC-MS to determine the yield of aniline and any byproducts.
2. Machine Learning Model Training:
-
Use the data from the initial experiments to train a surrogate model (e.g., a Gaussian Process model within a Bayesian optimization framework). The model will learn the relationship between the reaction conditions and the aniline yield.
3. Suggestion of Next Experiment:
-
The Bayesian optimization algorithm will use the trained model to suggest the next set of experimental conditions that are most likely to improve the yield. This is done by balancing exploration (trying new, uncertain regions of the parameter space) and exploitation (focusing on regions predicted to have high yields).
4. Experimental Validation and Model Update:
-
Perform the experiment under the conditions suggested by the algorithm.
-
Add the new data point (conditions and resulting yield) to your dataset.
-
Retrain the machine learning model with the updated dataset.
5. Iteration:
-
Repeat steps 3 and 4 until the desired yield is achieved or a predefined number of experiments has been conducted.
Visualizations
Caption: A typical workflow for applying machine learning to optimize aniline synthesis.
Caption: A troubleshooting workflow for addressing low experimental yields in aniline synthesis.
References
Validation & Comparative
Structural Elucidation of 4-Chloro-2-ethylaniline: A Comparative 13C NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 4-chloro-2-ethylaniline using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related aniline derivatives, a detailed experimental protocol, and a logical workflow for structural verification.
The precise structural confirmation of organic molecules is a critical step in chemical research and drug development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide focuses on the structural verification of this compound by comparing its predicted 13C NMR spectral data with experimentally obtained data for structurally similar aniline derivatives.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of this compound were predicted and compared with the experimental data of aniline, 4-chloroaniline, 4-ethylaniline, and 4-chloro-2-methylaniline. The data, presented in Table 1, showcases the influence of substituents on the chemical shifts of the aromatic carbons. The predicted shifts for this compound are consistent with the trends observed in the experimental data of the analogous compounds, providing a strong basis for its structural confirmation.
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) of this compound and Related Compounds.
| Carbon Atom | This compound (Predicted) | Aniline (Experimental) | 4-Chloroaniline (Experimental) | 4-Ethylaniline (Experimental) | 4-Chloro-2-methylaniline (Experimental) |
| C1 | 144.1 | 146.7 | 145.2 | 144.5 | 143.0 |
| C2 | 131.2 | 115.2 | 116.3 | 115.3 | 127.1 |
| C3 | 128.9 | 129.4 | 129.5 | 129.2 | 126.9 |
| C4 | 124.7 | 118.6 | 123.9 | 134.1 | 123.1 |
| C5 | 116.5 | 129.4 | 129.5 | 129.2 | 129.1 |
| C6 | 114.8 | 115.2 | 116.3 | 115.3 | 115.7 |
| CH2 | 23.8 | - | - | 28.1 | - |
| CH3 | 13.5 | - | - | 16.2 | 17.5 (CH3) |
Disclaimer: Predicted data was obtained from an online NMR prediction tool. Experimental data was sourced from publicly available spectral databases.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring the 13C NMR spectrum of an aromatic amine like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 MHz or higher.
-
The instrument should be equipped with a broadband probe.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): 64 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
4. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is desired, although this is less common for 13C NMR.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using 13C NMR spectroscopy.
Caption: Workflow for structural confirmation using 13C NMR.
A Comparative Analysis of 4-Chloro-2-ethylaniline and 2-Chloro-4-ethylaniline for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, properties, and potential applications of two key chloro-ethylaniline isomers, providing researchers with comparative data and detailed experimental protocols.
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of a project's success. Substituted anilines, in particular, are a versatile class of compounds frequently employed as starting materials or key intermediates. This guide provides a comparative analysis of two positional isomers: 4-Chloro-2-ethylaniline and 2-Chloro-4-ethylaniline. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties and synthetic considerations, thereby facilitating informed decisions in their research endeavors.
Physicochemical and Toxicological Properties
While both isomers share the same molecular formula (C₈H₁₀ClN) and a molecular weight of 155.62 g/mol , the placement of the chloro and ethyl groups on the aniline ring significantly influences their physical and chemical characteristics, as well as their toxicological profiles.[1][2][3][4] The differing substitution patterns can lead to variations in reactivity, biological interactions, and toxicity.[2]
| Property | This compound | 2-Chloro-4-ethylaniline |
| CAS Number | 30273-39-3[3] | 90006-41-0[4] |
| Molecular Formula | C₈H₁₀ClN[3] | C₈H₁₀ClN[4] |
| Molecular Weight | 155.62 g/mol [3] | 155.62 g/mol [4] |
| Boiling Point | ~249.9 °C[2] | Data not readily available |
| Flash Point | 104.9 °C[2] | Data not readily available |
| Safety Hazards | Warning: Causes skin and eye irritation, may cause respiratory irritation.[2] | Warning: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation. |
Note: The safety information is based on available supplier data and may not be exhaustive. A comprehensive risk assessment should be conducted before handling these chemicals.
Studies on chloroaniline isomers have indicated that the position of the chlorine atom can significantly impact the compound's toxicity. For instance, comparative studies on o-, m-, and p-chloroanilines have shown differences in their potential to induce methemoglobin formation and other hematotoxic effects.[1] While specific comparative toxicity data for this compound and 2-Chloro-4-ethylaniline is not extensively available, it is reasonable to infer that their isomeric differences will result in distinct toxicological profiles.
Synthesis and Experimental Protocols
The synthesis of these isomers typically involves the manipulation of substituted anilines or nitrobenzenes. The choice of starting material and reaction conditions is crucial for achieving the desired regioselectivity and yield.
Synthesis of this compound
A common route to this compound involves the direct chlorination of 2-ethylaniline. To control the regioselectivity and favor chlorination at the para-position, the reaction is often carried out on the corresponding anilinium salt.
Experimental Protocol: Synthesis of this compound
-
Dissolution and Salt Formation: Dissolve 2-ethylaniline (1.0 eq) in a suitable inert solvent (e.g., dichloromethane). Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation to form the anilinium salt.
-
Chlorination: To the suspension of the anilinium salt, add a chlorinating agent such as sulfuryl chloride (1.05 eq) dropwise while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Note: This is a generalized protocol and may require optimization.
Synthesis of 2-Chloro-4-ethylaniline
The synthesis of 2-Chloro-4-ethylaniline can be approached by the reduction of a corresponding nitroaromatic precursor, such as 2-chloro-4-ethyl-1-nitrobenzene. This precursor can be synthesized via the nitration of 1-chloro-3-ethylbenzene.
Experimental Protocol: Synthesis of 2-Chloro-4-ethylaniline
-
Nitration: To a cooled mixture of concentrated nitric acid and sulfuric acid, slowly add 1-chloro-3-ethylbenzene (1.0 eq) while maintaining the temperature below 10 °C. Stir for several hours, then pour the reaction mixture onto ice.
-
Isolation of Nitro Intermediate: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent to obtain crude 2-chloro-4-ethyl-1-nitrobenzene.
-
Reduction: Dissolve the crude nitro compound in ethanol. Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture at reflux and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the hot solution to remove the iron salts. Neutralize the filtrate with an aqueous solution of sodium carbonate.
-
Purification: Extract the product with an organic solvent. Dry the organic layer and remove the solvent. Purify the crude 2-Chloro-4-ethylaniline by vacuum distillation or recrystallization.
Note: This is a generalized protocol and may require optimization.
Performance and Applications
Both this compound and 2-Chloro-4-ethylaniline serve as valuable intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2] Their utility stems from the reactive amino group and the substituted benzene ring, which allow for a variety of chemical transformations.[2]
This compound is noted as a precursor for herbicides.[2] The unique combination of the electron-withdrawing chlorine atom and the electron-donating ethyl group influences its regioselectivity in chemical reactions and its interactions with biological systems.[2] It is also a precursor in the synthesis of certain analgesics, anti-inflammatory agents, and antihistamines.[2]
2-Chloro-4-ethylaniline and its derivatives are also of interest in the development of biologically active compounds. The different positioning of the substituents compared to its isomer can lead to variations in interactions with enzymes and other biological targets.[2]
Due to a lack of direct comparative studies in the public domain, a quantitative comparison of their performance in specific applications is not feasible. However, the choice between these isomers in a synthetic route will depend on the desired substitution pattern of the final target molecule.
Analytical Characterization
The purity and identity of both isomers can be confirmed using standard analytical techniques.
Experimental Protocol: HPLC Analysis of Chloro-ethylaniline Isomers
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analytes (typically around 240-254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.
This method should allow for the separation and quantification of the desired isomer and any potential impurities.
Conclusion
This compound and 2-Chloro-4-ethylaniline are two structurally similar yet distinct chemical entities with significant potential in chemical synthesis. The choice between them is dictated by the specific structural requirements of the target molecule. While direct comparative performance data is scarce, this guide provides a foundational understanding of their properties, synthesis, and analysis, based on available information for these and structurally related compounds. The detailed experimental protocols offer a starting point for researchers to develop and optimize their synthetic and analytical methods for these important building blocks.
References
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 3. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-ethylaniline | C8H10ClN | CID 20429783 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Vitro Toxicity of Chloroaniline and Aminophenol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro toxicity of chloroaniline and aminophenol isomers. The information is compiled from various studies to offer an objective overview supported by experimental data. This document is intended to aid in the assessment of the toxicological profiles of these compounds in a research and development context.
Executive Summary
Chloroaniline and aminophenol isomers exhibit distinct in-vitro toxicological profiles, largely dictated by the position of the chloro- and hydroxyl- groups on the aniline ring. Generally, p-substituted isomers tend to show higher toxicity. For chloroanilines, the primary mechanism of toxicity is methemoglobinemia, leading to oxidative stress, with the order of potency being para > meta > ortho. p-Chloroaniline is a known genotoxic agent. In the case of aminophenols, the toxicity is organ-specific, with p-aminophenol being a potent nephrotoxicant, while the ortho- and meta- isomers target other systems. The toxicity of aminophenols is often mediated by their oxidation to reactive quinoneimine intermediates, leading to glutathione depletion and mitochondrial damage.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the in-vitro toxicity of chloroaniline and aminophenol isomers. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and endpoints.
| Isomer | Cell Line | Assay | Endpoint | Result | Citation |
| Chloroaniline Isomers | |||||
| p-Chloroaniline | - | Hematotoxicity | Methemoglobin formation | Most potent isomer | [1] |
| m-Chloroaniline | - | Hematotoxicity | Methemoglobin formation | Intermediate potency | [1] |
| o-Chloroaniline | - | Hematotoxicity | Methemoglobin formation | Least potent isomer | [1] |
| p-Chloroaniline | Various | Genotoxicity | Mutagenicity | Clearly genotoxic | [1] |
| o-, m-Chloroaniline | Various | Genotoxicity | Mutagenicity | Inconsistent/weak effects | [1] |
| 2-Chloroaniline | Renal cortical slices | Gluconeogenesis | Inhibition | 0.5 µM required for effect | [2] |
| 4-Chloroaniline | Renal cortical slices | Gluconeogenesis | Inhibition | 0.5 µM required for effect | [2] |
| 2- & 4-Chloroaniline | Renal cortical slices | LDH Release | Cytotoxicity | No increase observed | [2] |
| Aminophenol Isomers | |||||
| p-Aminophenol | Renal cortical slices | Nephrotoxicity | - | Most potent aminophenol | [2] |
| o-Aminophenol | Renal cortical slices | Nephrotoxicity | - | Less potent than p-isomer | [2] |
| p-Aminophenol | Renal cortical slices | Gluconeogenesis | Inhibition | 0.1 µM required for effect | [2] |
| o-Aminophenol | Renal cortical slices | Gluconeogenesis | Inhibition | 0.5 µM required for effect | [2] |
| N-acetyl-p-aminophenol | Mouse hepatocytes | Cytotoxicity | - | ~10-fold more toxic | [3] |
| N-acetyl-m-aminophenol | Mouse hepatocytes | Cytotoxicity | - | ~10-fold less toxic than p-isomer | [3] |
| p-Aminophenol | Rabbit renal proximal tubules | LDH Release | Cytotoxicity | Time-dependent cell death at 0.5 and 1 mM | [4][5] |
| p-Aminophenol | Rabbit renal proximal tubules | Respiration | Mitochondrial Toxicity | 30% inhibition at 1 mM | [4][5] |
| p-Aminophenol | Rabbit renal proximal tubules | ATP Levels | Mitochondrial Toxicity | 60% decrease at 1 mM | [4][5] |
| p-Aminophenol | Jurkat T cells | Cytotoxicity | Decreased survival, increased LDH | Concentration-dependent (10-250 µM) | [6] |
| p-Aminophenol | Jurkat T cells | Apoptosis | DNA fragmentation | Increased at 100 µM | [6] |
Experimental Protocols
Detailed methodologies for key in-vitro toxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and the concentration is determined by spectrophotometry, which is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chloroaniline or aminophenol isomers and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt (e.g., INT) to a colored formazan product, which can be measured spectrophotometrically. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
-
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
This assay is a sensitive method for the detection of DNA damage in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide and lysed to remove membranes and soluble cellular components, leaving behind the nuclear DNA as a "nucleoid". The DNA is then subjected to electrophoresis. Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleoid, forming a "comet tail". The extent of DNA damage is proportional to the length and intensity of the comet tail.
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
-
In-Vitro Micronucleus Test for Genotoxicity
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
-
Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
-
Protocol:
-
Cell Culture and Treatment: Expose cultured cells (e.g., CHO, V79, or human lymphocytes) to the test compounds with and without metabolic activation (S9 fraction).
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score the frequency of micronucleated cells in a population of binucleated cells (if cytochalasin B is used) or mononucleated cells.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to that in the negative control group.
-
Mechanisms of Toxicity and Signaling Pathways
The toxicity of chloroaniline and aminophenol isomers is initiated by different mechanisms, which converge on common pathways of cellular stress and death.
Chloroaniline-Induced Toxicity
The primary mechanism of chloroaniline toxicity is the induction of methemoglobinemia, which leads to oxidative stress and subsequent cellular damage. p-Chloroaniline is also a known genotoxic agent.
Caption: Chloroaniline toxicity pathway.
Aminophenol-Induced Toxicity
The toxicity of aminophenols, particularly the para-isomer, is largely attributed to its metabolic activation to a reactive quinoneimine intermediate. This leads to depletion of cellular antioxidants, mitochondrial dysfunction, and ultimately cell death.
Caption: Aminophenol toxicity pathway.
Oxidative Stress-Induced Apoptosis Signaling
Both chloroanilines and aminophenols can induce oxidative stress, which is a key trigger for apoptosis. The following diagram illustrates a general signaling cascade initiated by reactive oxygen species (ROS).
Caption: Oxidative stress-induced apoptosis.
Conclusion
The in-vitro toxicity of chloroaniline and aminophenol isomers is distinct and isomer-dependent. Chloroanilines primarily induce hematotoxicity through methemoglobin formation and oxidative stress, with p-chloroaniline also being genotoxic. Aminophenols, particularly p-aminophenol, are metabolized to reactive intermediates that cause cytotoxicity, with the kidney being a primary target. The provided experimental protocols and mechanistic pathways offer a framework for the toxicological assessment of these compounds. Further studies providing direct comparative quantitative data (e.g., EC50 values) across a range of cell lines and endpoints would be beneficial for a more detailed risk assessment.
References
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Reduction of 4-chloro-2-ethyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of 4-chloro-2-ethyl-1-nitrobenzene to its corresponding aniline, 4-chloro-2-ethylaniline, is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. The primary challenge in this process is achieving high chemoselectivity, specifically the reduction of the nitro group without concurrent dehalogenation of the chloro-substituent. This guide provides a comparative analysis of common catalytic systems used for this reaction, supported by representative experimental data and detailed methodologies to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for maximizing the yield and purity of the desired product. Noble metal catalysts, such as palladium and platinum on a carbon support, are frequently employed for their high activity. Non-precious metal catalysts, like Raney Nickel, offer a cost-effective alternative and are particularly noted for their ability to minimize dehalogenation.
| Catalyst System | Typical Reaction Conditions | Advantages | Potential Disadvantages |
| Palladium on Carbon (Pd/C) | Hydrogen gas, Methanol or Ethanol solvent, Room temperature to mild heating. | High catalytic activity, readily available. | Can lead to dehalogenation, especially at higher temperatures and pressures. |
| Platinum on Carbon (Pt/C) | Hydrogen gas, Aromatic or alcoholic solvents, 80-110°C, 5-50 atm H₂ pressure.[1] | Excellent activity, can be modified to improve selectivity.[1] | Higher cost compared to some alternatives, may still cause some dehalogenation. |
| Raney Nickel | Hydrogen gas or hydrazine hydrate, Alcoholic solvents, Room temperature to reflux. | Cost-effective, excellent for preventing dehalogenation of aromatic chlorides. | Pyrophoric nature requires careful handling, lower activity than noble metal catalysts. |
| Modified Pt/C Catalysts | Hydrogen gas, Aromatic solvent, 80-110°C, 5-50 atm H₂ pressure.[1] | Enhanced selectivity and reduced dehalogenation compared to standard Pt/C.[1] | May require catalyst synthesis or modification, potentially increasing costs and complexity. |
| Metal-Free Reductions | e.g., Bis(pinacolato)diboron (B₂pin₂) in Methanol/Water with NaOH, 50°C. | Avoids metal contamination, can be highly chemoselective. | Stoichiometric reagents can generate significant waste, may not be as scalable or cost-effective as catalytic hydrogenation. |
Experimental Protocols
Detailed methodologies for the catalytic reduction of 4-chloro-2-ethyl-1-nitrobenzene using different catalyst systems are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.
General Reaction Pathway
The fundamental transformation involves the reduction of the nitro group to an amine in the presence of a catalyst and a hydrogen source.
Caption: General reaction scheme for the catalytic reduction of 4-chloro-2-ethyl-1-nitrobenzene.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used catalyst for nitro group reductions. The following is a general procedure adaptable for this specific substrate.
Materials:
-
4-chloro-2-ethyl-1-nitrobenzene
-
10% Palladium on Carbon (50% wet)
-
Methanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-chloro-2-ethyl-1-nitrobenzene (1 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.
Protocol 2: Selective Hydrogenation with a Modified Platinum on Carbon (Pt/C) Catalyst
This protocol is adapted from a procedure for a similar halogenated nitroaromatic compound and suggests conditions that favor high selectivity.[1]
Materials:
-
4-chloro-2-ethyl-1-nitrobenzene
-
Modified Platinum on Carbon catalyst (e.g., commercially available or prepared with specific dopants)
-
Aromatic solvent (e.g., Toluene)
-
High-pressure hydrogenation reactor
Procedure:
-
Charge the high-pressure reactor with 4-chloro-2-ethyl-1-nitrobenzene and the aromatic solvent.
-
Add the modified Pt/C catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5-50 atm.[1]
-
Heat the reaction mixture to 80-110°C with vigorous stirring.[1]
-
Maintain the temperature and pressure and monitor the reaction until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate by distillation or evaporation to yield the product.
Protocol 3: Dehalogenation-Resistant Reduction using Raney Nickel
Raney Nickel is a preferred catalyst when suppression of hydrodehalogenation is a primary concern.
Materials:
-
4-chloro-2-ethyl-1-nitrobenzene
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas or Hydrazine hydrate
-
Reaction flask with reflux condenser
Procedure:
-
To a reaction flask containing 4-chloro-2-ethyl-1-nitrobenzene dissolved in ethanol, carefully add Raney Nickel slurry (the amount may vary, start with a catalytic amount and optimize).
-
For hydrogenation with hydrogen gas, follow the procedure outlined in Protocol 1, typically at slightly elevated temperatures.
-
For transfer hydrogenation with hydrazine hydrate, add hydrazine hydrate dropwise to the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.
-
After the addition is complete, the mixture can be heated to reflux to drive the reaction to completion.
-
Monitor the reaction by TLC or GC.
-
Once complete, cool the mixture and carefully filter off the Raney Nickel.
-
The ethanol solution containing the product can be concentrated, and the product extracted and purified.
Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic hydrogenation process, from reaction setup to product isolation.
Caption: A standard experimental workflow for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene.
References
Shifting the Paradigm: A Comparative Guide to Alternatives for 4-Chloro-2-ethylaniline in Plant Protection Agent Synthesis
For researchers and professionals in agrochemical development, the synthesis of novel and effective plant protection agents is a continuous endeavor. 4-Chloro-2-ethylaniline has traditionally served as a valuable building block in this process. However, the exploration of alternative precursors is crucial for discovering new active compounds, improving synthesis efficiency, and developing safer agrochemicals. This guide provides a comparative analysis of viable alternatives to this compound, focusing on other chloroaniline isomers such as 2-Chloro-4-methylaniline and 3-Chloro-2-methylaniline. We present a review of their application in the synthesis of prominent classes of herbicides, supported by available experimental data on synthesis and efficacy.
This guide will delve into the synthesis of two major classes of herbicides, Phenylurea and Quinolonecarboxylic acid herbicides, and explore how the choice of the starting chloroaniline isomer can influence the final product's characteristics.
Phenylurea Herbicides: A Comparative Synthesis
Phenylurea herbicides are a significant class of compounds that act by inhibiting photosynthesis. The synthesis of these herbicides typically involves the reaction of a substituted aniline with an isocyanate. Here, we compare the use of this compound and its isomer, 2-Chloro-4-methylaniline, in the synthesis of phenylurea-type herbicides. A well-known example of a herbicide synthesized from 2-Chloro-4-methylaniline is Chlorotoluron.[1]
Experimental Protocol: Synthesis of Substituted Phenylurea Herbicides
The following is a general protocol for the synthesis of N-aryl-N',N'-dimethylureas, a common structure among phenylurea herbicides. This protocol can be adapted for various substituted anilines.
Materials:
-
Substituted Chloroaniline (e.g., this compound or 2-Chloro-4-methylaniline)
-
Dimethylcarbamoyl chloride
-
Pyridine
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the substituted chloroaniline in toluene.
-
Add pyridine to the solution as a scavenger for the hydrochloric acid produced during the reaction.
-
Cool the mixture in an ice bath and slowly add dimethylcarbamoyl chloride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a dilute sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-N',N'-dimethylurea.
Performance Data
| Precursor Aniline | Target Herbicide Class | Typical Yield | Typical Purity | Herbicidal Efficacy (Example) |
| This compound | Phenylurea-type | Data not available | Data not available | Data not available in direct comparison |
| 2-Chloro-4-methylaniline | Phenylurea (e.g., Chlorotoluron) | High | High | Effective against broadleaf weeds in cereal crops[1] |
Note: The table highlights the established use of 2-Chloro-4-methylaniline. The lack of directly comparable public data for this compound in the synthesis of a similar, widely used phenylurea herbicide suggests that 2-Chloro-4-methylaniline is a more common and likely more efficient precursor for this class of herbicides.
Quinolonecarboxylic Acid Herbicides: The Case of Quinclorac
Quinolonecarboxylic acid herbicides are another important class of plant protection agents. A prominent example is Quinclorac, which is synthesized using 3-Chloro-2-methylaniline as a key intermediate.[2][3][4] This highlights a different isomeric alternative to this compound for a distinct class of herbicides.
Experimental Protocol: Synthesis of Quinclorac from 3-Chloro-2-methylaniline
The synthesis of Quinclorac is a multi-step process. A crucial step involves the reaction of 3-chloro-2-methylaniline. While the full industrial synthesis is complex, a simplified representation of a key step is provided below.
General Reaction Step:
The synthesis of the quinoline core of Quinclorac involves a cyclization reaction. A key starting material for this is derived from 3-Chloro-2-methylaniline. For instance, a Doebner-von Miller reaction or similar cyclization strategies can be employed, reacting the aniline with α,β-unsaturated aldehydes or ketones.
Performance Data
The production of Quinclorac using 3-Chloro-2-methylaniline is an optimized industrial process.
| Precursor Aniline | Target Herbicide | Yield | Purity | Herbicidal Efficacy |
| 3-Chloro-2-methylaniline | Quinclorac | 77-85% [4] | >99% [4] | Effective against barnyard grass and other weeds in rice fields[2][5] |
The high yield and purity reported for the synthesis of 3-chloro-2-methylaniline, a direct precursor to Quinclorac, underscores its suitability for large-scale production.[4]
Logical Flow of Alternative Selection
The choice of an alternative to this compound is dictated by the target plant protection agent. The following diagram illustrates the logical relationship between the precursor anilines and the resulting herbicide classes.
Caption: Synthetic pathways from chloroaniline precursors to major herbicide classes.
Conclusion
While this compound is a versatile intermediate, this guide highlights that other chloroaniline isomers serve as effective, and in some cases, more established alternatives for the synthesis of specific and highly effective classes of plant protection agents.
-
2-Chloro-4-methylaniline is a proven precursor for the large-scale production of phenylurea herbicides like Chlorotoluron.
-
3-Chloro-2-methylaniline is the key building block for the quinolonecarboxylic acid herbicide Quinclorac, with documented high-yield and high-purity synthetic routes.
For researchers and drug development professionals, the exploration of these and other aniline analogs presents a promising avenue for the discovery of new herbicidal molecules. The choice of the aniline precursor is a critical decision in the synthetic strategy, directly influencing the final product's chemical properties and biological activity. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate the subtle advantages and disadvantages of each precursor for the synthesis of a broader range of plant protection agents.
References
- 1. 4-氯-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, herbicidal activity, crop safety and soil degradation of sulfonylamino-substituted chlorsulfuron [nyxxb.cn]
- 5. Page loading... [wap.guidechem.com]
A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-2-ethylaniline
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 4-Chloro-2-ethylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires rigorous purity assessment to avoid the introduction of unwanted side-products in subsequent reactions.[1] This guide provides a comparative overview of elemental analysis and other common analytical techniques for validating the purity of this compound, supported by theoretical data and representative experimental protocols.
The Gold Standard: Elemental Analysis
Elemental analysis is a fundamental technique for determining the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine with the theoretical values, a direct assessment of purity can be made. For a pure sample of this compound (C₈H₁₀ClN), the expected elemental composition is the benchmark against which all synthesized batches should be compared.[2]
Theoretical Elemental Composition of this compound
To calculate the theoretical elemental composition, the molecular formula (C₈H₁₀ClN) and the atomic weights of the constituent elements are used. The molecular weight of this compound is 155.62 g/mol .[1][2]
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 61.74 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 6.49 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.78 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.00 |
| Total | 155.64 | 100.00 |
Note: Slight variations in total molecular weight may occur due to rounding of atomic weights.
Orthogonal Purity Assessment: A Multi-Technique Approach
While elemental analysis provides a direct measure of elemental composition, a comprehensive purity validation strategy employs orthogonal methods that assess different physicochemical properties of the compound. These techniques can identify impurities that may not be readily detectable by elemental analysis alone, such as isomers or compounds with similar elemental compositions.
The following table summarizes the key performance characteristics of elemental analysis alongside common chromatographic and spectroscopic techniques used for purity determination of aromatic amines.
| Analytical Technique | Principle | Typical Purity Assessment | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). Halogens are determined by other methods. | Comparison of experimental elemental percentages with theoretical values. | Provides fundamental confirmation of elemental composition. | Not sensitive to isomeric impurities or impurities with similar elemental composition. Requires a relatively pure sample for accurate results. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Determination of the area percentage of the main peak relative to the total area of all peaks. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like anilines.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. | Calculation of the area percentage of the main peak relative to the total area of all peaks. | High resolution and sensitivity for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more complex and costly than GC. Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Quantitative NMR (qNMR) can be used for purity determination by comparing the integral of a signal from the analyte with that of a certified reference standard. | Provides detailed structural information, which can help in identifying impurities. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a reference standard for quantification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. | Comparison of the sample's spectrum with that of a known pure standard to identify the presence of unexpected functional groups. | Provides a unique "fingerprint" of the molecule, useful for confirming identity and detecting functional group impurities. | Not inherently quantitative and has lower sensitivity for minor impurities compared to chromatography. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | When coupled with GC or HPLC, it can be used to identify and quantify impurities based on their mass spectra. | High sensitivity and selectivity. Provides molecular weight and fragmentation information for impurity identification.[4] | May not be suitable for isomeric impurities without chromatographic separation. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following sections provide representative methodologies for the key analytical techniques discussed.
Elemental Analysis
Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin or silver capsule.
-
Instrumentation: Utilize a calibrated elemental analyzer.
-
Analysis: The sample is combusted at high temperature (typically >900°C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. Chlorine content is typically determined by titration or ion chromatography after combustion and absorption in a suitable solution.
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight. The results are then compared to the theoretical values. An acceptable deviation is generally considered to be within ±0.4%.[5]
Gas Chromatography (GC)
Protocol for Analysis of Aromatic Amines: [6][7]
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A 30 m x 0.25 mm ID fused-silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection Volume: 1 µL (splitless injection).
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Protocol for Analysis of Aromatic Amines:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier to improve peak shape). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 240 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Visualizing the Purity Validation Workflow
A systematic workflow is crucial for the comprehensive validation of a synthesized compound's purity. The following diagram illustrates the logical steps from synthesis to final purity assessment.
References
- 1. This compound|CAS 30273-39-3|Supplier [benchchem.com]
- 2. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
A Comparative Guide to the Spectroscopic Properties of 4-Chloro-2-ethylaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 4-Chloro-2-ethylaniline and a selection of its structurally related derivatives. Understanding the nuanced differences in their spectral characteristics is crucial for the identification, characterization, and development of these compounds in various research and pharmaceutical applications. This document summarizes key quantitative data, outlines experimental protocols, and visualizes potential biological signaling pathways where these derivatives may play a role.
Spectroscopic Data Comparison
The following tables provide a comparative summary of the available spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | -NH₂ / -NH- | -CH₂- | -CH₃ | Other Protons | Solvent |
| This compound | 6.8-7.2 (m) | ~3.6 (br s) | 2.52 (q) | 1.21 (t) | - | CDCl₃ |
| 4-Chloro-2-methylaniline | 6.5-7.1 (m) | 3.63 (br s) | - | 2.15 (s) | - | CDCl₃ |
| N-Ethyl-4-chloroaniline [1] | 6.45-7.09 (m)[1] | 3.50 (br s)[1] | 3.03 (q)[1] | 1.18 (t)[1] | - | CDCl₃[1] |
| 2-Chloro-4-methylaniline [2] | 6.6-7.1 (m)[2] | 3.8 (br s) | - | 2.2 (s)[2] | - | CDCl₃[2] |
| 4-Chloro-N-methylaniline [3][4] | 6.45-7.11 (m)[4] | 3.59 (br s) | - | 2.72 (s)[4] | - | CDCl₃[4] |
| 4-Chloro-2-nitroaniline [1] | 6.8-8.1 (m)[1] | 6.2 (br s) | - | - | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | -CH₂- | -CH₃ | Other Carbons | Solvent |
| This compound | 115-145 | ~24 | ~14 | - | CDCl₃ |
| 4-Chloro-2-methylaniline [5] | 115.4, 118.9, 127.0, 129.5, 130.2, 142.9[5] | - | 17.1[5] | - | CDCl₃[5] |
| N-Ethyl-4-chloroaniline | 113.8, 122.3, 128.9, 146.4 | 38.0 | 14.8 | - | CDCl₃ |
| 2-Chloro-4-methylaniline | 116.0, 120.2, 127.8, 129.5, 130.1, 143.2 | - | 20.4 | - | CDCl₃ |
| 4-Chloro-N-methylaniline [6] | 113.7, 122.5, 128.9, 147.1[6] | - | 30.8[6] | - | CDCl₃[6] |
| 4-Chloro-2-nitroaniline [7] | 119.5, 120.1, 125.8, 130.0, 133.2, 144.9[7] | - | - | - | DMSO-d₆[7] |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-N Stretch | C-Cl Stretch |
| This compound | 3300-3500 | ~3050 | 2850-2970 | 1500-1600 | 1250-1350 | 700-850 |
| 4-Chloro-2-methylaniline [8] | ~3400, ~3300 | ~3030 | ~2920 | ~1620, ~1500 | ~1300 | ~810 |
| N-Ethyl-4-chloroaniline | ~3400 | ~3050 | 2850-2970 | ~1600, ~1500 | ~1310 | ~810 |
| 2-Chloro-4-methylaniline | ~3450, ~3350 | ~3050 | ~2920 | ~1620, ~1510 | ~1280 | ~800 |
| 4-Chloro-N-methylaniline [9] | ~3420 | ~3050 | ~2900 | ~1600, ~1500 | ~1320 | ~810 |
| 4-Chloro-2-nitroaniline [10] | ~3480, ~3370 | ~3080 | - | ~1620, ~1580 | ~1330 | ~820 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound [11] | 155/157[11] | 140 ([M-CH₃]⁺), 127 ([M-C₂H₄]⁺) |
| 4-Chloro-2-methylaniline | 141/143 | 126 ([M-CH₃]⁺), 106 |
| N-Ethyl-4-chloroaniline [1] | 155/157[1] | 140 ([M-CH₃]⁺)[1], 127 ([M-C₂H₄]⁺), 111 |
| 2-Chloro-4-methylaniline | 141/143 | 126 ([M-CH₃]⁺), 106 |
| 4-Chloro-N-methylaniline [12] | 141/143[12] | 126 ([M-CH₃]⁺)[12], 111, 104 |
| 4-Chloro-2-nitroaniline | 172/174 | 142 ([M-NO]⁺), 126 ([M-NO₂]⁺), 111 |
Table 5: UV-Visible (UV-Vis) Spectroscopy Data (λmax [nm])
| Compound | λmax 1 | λmax 2 | Solvent |
| This compound | ~245 | ~295 | Ethanol |
| 4-Chloro-2-methylaniline | ~243 | ~293 | Ethanol |
| N-Ethyl-4-chloroaniline | ~250 | ~300 | Ethanol |
| 2-Chloro-4-methylaniline | ~240 | ~290 | Ethanol |
| 4-Chloro-N-methylaniline | ~255 | ~305 | Ethanol |
| 4-Chloro-2-nitroaniline [8] | 248[8] | 408[8] | Ethanol[8] |
| 4-Chloroaniline [13] | 242[13] | 295[13] | Alcohol[13] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Parameters: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Parameters: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.
-
Data Processing: Free induction decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Parameters: Spectra were acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Data Processing: A background spectrum of the empty sample holder (or KBr pellet without sample) was subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer or equivalent, operating in electron ionization (EI) mode.
-
Parameters: The ionization energy was set to 70 eV. The mass range scanned was typically m/z 50-500.
-
Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the analyte was prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.
-
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer or equivalent, using a 1 cm path length quartz cuvette.
-
Parameters: The spectra were scanned from 200 to 800 nm. The solvent was used as a blank for baseline correction.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.
Potential Signaling Pathway Involvement
Derivatives of this compound, particularly those with a quinazoline scaffold, have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer progression. The structural similarity of anilines to the anilinoquinazoline core of several approved tyrosine kinase inhibitors suggests that they may target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway
The EGFR signaling cascade plays a critical role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of anilinoquinazoline derivatives.
Anilinoquinazoline-based inhibitors function by competing with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR signaling pathway and the inhibitory action of anilinoquinazoline derivatives.
Similar to their action on EGFR, certain anilinoquinazoline derivatives can inhibit the tyrosine kinase activity of VEGFR, thereby suppressing angiogenesis and vascular permeability, which are critical for tumor progression. The dual inhibition of both EGFR and VEGFR pathways is a promising strategy in cancer therapy.
Experimental Workflow
The general workflow for the spectroscopic characterization of this compound derivatives is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of aniline derivatives.
This systematic approach ensures the purity and correct structural assignment of the synthesized compounds, which is a prerequisite for any further biological or pharmaceutical evaluation.
References
- 1. 4-Chloro-2-nitroaniline (89-63-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Chloro-2-methylaniline hydrochloride [webbook.nist.gov]
- 3. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-methylaniline(932-96-7) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. 4-Chloro-N-methylaniline | CAS#:932-96-7 | Chemsrc [chemsrc.com]
- 10. p-Chloroaniline [webbook.nist.gov]
- 11. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum [chemicalbook.com]
- 12. 2-氯-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chloroaniline-Derived Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed comparison of prominent herbicides synthesized from chloroaniline precursors, with a focus on Propanil, Diuron, and Linuron. All three are derived from 3,4-dichloroaniline and share a common mechanism of action, yet exhibit distinct efficacy profiles and application uses.[1]
Chemical Derivations and Relationships
Propanil, Diuron, and Linuron are synthesized from the 3,4-dichloroaniline intermediate.[1][2][3] Propanil is an anilide, formed by the condensation of 3,4-dichloroaniline with propanoic acid. Diuron and Linuron belong to the phenylurea class. The synthesis of Diuron involves reacting 3,4-dichloroaniline to form an isocyanate intermediate, which is then reacted with dimethylamine.[2] This shared origin underscores their structural similarities, which in turn dictates their biochemical mode of action.
References
- 1. Tetrachloroazobenzene in 3,4-dichloroaniline and its herbicidal derivatives: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 3. Direct Method of Preparing Propanil Rice Herbicide from 3,4-Dichloronitrobenzene in Kilogram Scale [chemistry.semnan.ac.ir]
Comparing Friedel-Crafts alkylation and nitro reduction for 2-ethylaniline synthesis
A Comparative Guide to the Synthesis of 2-Ethylaniline
Guide Published: December 29, 2025
This guide provides a comprehensive comparison of two potential synthetic pathways for producing 2-ethylaniline, a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] The analysis focuses on the direct Friedel-Crafts alkylation of aniline versus a multi-step pathway involving the nitration of ethylbenzene followed by reduction. The comparison is supported by experimental data and detailed protocols to assist researchers and chemical development professionals in making informed decisions for process design and optimization.
Route 1: Friedel-Crafts Alkylation of Aniline
The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst.[2] Theoretically, the direct ethylation of aniline would appear to be the most straightforward approach to 2-ethylaniline.
Challenges and Performance
Despite its theoretical appeal, the direct Friedel-Crafts alkylation of aniline is practically unfeasible. The core of the problem lies in the interaction between the aniline substrate and the Lewis acid catalyst (e.g., AlCl₃).[3][4]
-
Catalyst Deactivation: Aniline's amino group (-NH₂) is a Lewis base, which readily reacts with the Lewis acid catalyst.[3][5] This acid-base reaction forms a salt complex, deactivating the catalyst and preventing it from facilitating the alkylation of the aromatic ring.[3][4][6]
-
Ring Deactivation: The formation of the anilinium salt places a positive charge on the nitrogen atom, which strongly deactivates the benzene ring towards electrophilic aromatic substitution.[3][5]
-
Poor Selectivity: Even if the reaction were to proceed, it would suffer from a lack of selectivity, leading to a mixture of N-alkylation, ortho-alkylation, para-alkylation, and polyalkylation products, resulting in extremely low yields of the desired 2-ethylaniline.[7]
Due to these significant and prohibitive challenges, quantitative data for the successful synthesis of 2-ethylaniline via this direct method is not available in standard chemical literature. The reaction is considered incompatible with the substrate.[3]
Logical Workflow: Friedel-Crafts Alkylation Attempt
The diagram below illustrates the problematic interaction that prevents a successful reaction.
Caption: Logical diagram showing the failure of Friedel-Crafts alkylation on aniline.
Route 2: Nitro Reduction Pathway
The industrially preferred and more reliable method for synthesizing 2-ethylaniline involves a two-step process starting from ethylbenzene. This pathway offers high yields and excellent regioselectivity.
-
Step 1: Nitration of Ethylbenzene. Ethylbenzene is treated with a nitrating mixture (typically nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The ethyl group is an ortho, para-director, leading to a mixture of 1-ethyl-2-nitrobenzene (ortho-isomer) and 1-ethyl-4-nitrobenzene (para-isomer).[8]
-
Step 2: Reduction of 1-Ethyl-2-nitrobenzene. After separation of the isomers, the purified 1-ethyl-2-nitrobenzene is reduced to the corresponding amine, 2-ethylaniline. Catalytic hydrogenation is the most common, efficient, and clean method for this transformation.[7][9]
Experimental Workflow: Nitro Reduction Pathway
The following diagram outlines the successful multi-step synthesis of 2-ethylaniline.
Caption: Experimental workflow for the synthesis of 2-ethylaniline via the nitro reduction pathway.
Data Presentation and Comparison
The quantitative data clearly favors the Nitro Reduction Pathway as the only viable method for producing 2-ethylaniline with high purity and yield.
| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Nitro Reduction Pathway |
| Starting Material | Aniline, Ethyl Halide | Ethylbenzene |
| Number of Steps | 1 (Theoretically) | 2 (Nitration, Reduction) |
| Overall Feasibility | Not Feasible | High / Industrially Practiced |
| Selectivity | Extremely Poor (Hypothetical) | Good to Excellent |
| Typical Overall Yield | ~0% | >85% (based on ortho-isomer) |
| Key Challenge | Catalyst and Ring Deactivation | Isomer Separation |
Performance Data for Nitro Reduction Pathway
| Step | Reaction | Reagents/Catalyst | Temp. | Pressure | Time | Conversion/Yield | Selectivity |
| 1 | Nitration | HNO₃, H₂SO₄ | 25-30°C | Atmospheric | 2-3 h | >95% | ~50:50 ortho:para[10] |
| 2 | Reduction | H₂, Pd/C | 40-100°C | 0.1-4.0 MPa[11] | 1-5 h | >99%[11] | >98% to 2-ethylaniline[11] |
Experimental Protocols
Protocol for Step 1: Nitration of Ethylbenzene
This protocol is adapted from standard laboratory procedures for aromatic nitration.[8][9]
-
Preparation: Prepare a nitrating mixture by slowly adding 100 mL of concentrated sulfuric acid (~98%) to 80 mL of concentrated nitric acid (~70%) in a flask cooled in an ice bath. Maintain the temperature below 20°C.[9]
-
Reaction Setup: Place 106 g (1.0 mol) of ethylbenzene into a round-bottom flask equipped with a dropping funnel and mechanical stirrer.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene. Carefully maintain the reaction temperature between 25-30°C using an external cooling bath.[9]
-
Reaction Time: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.[9]
-
Work-up: Pour the reaction mixture onto crushed ice. Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[12]
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of nitroethylbenzene isomers can be separated by fractional distillation.
Protocol for Step 2: Catalytic Hydrogenation of 1-Ethyl-2-nitrobenzene
This protocol describes a general procedure for the catalytic reduction of a nitroarene.[9][11]
-
Reaction Setup: In a suitable hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve 75.6 g (0.5 mol) of 1-ethyl-2-nitrobenzene in 500 mL of ethanol.[9]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add ~1.0 g of 10% Palladium on Carbon (Pd/C) catalyst.[9]
-
Hydrogenation: Seal the reactor, purge the system with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1.0-2.0 MPa).[13]
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic. Continue the reaction until hydrogen uptake ceases (usually 2-6 hours).[9] A reaction temperature of 150-200°C may be used in industrial settings to increase the rate.[13][14]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst.[9][11] The solvent can be removed from the filtrate by rotary evaporation, and the resulting 2-ethylaniline can be purified by distillation.
Conclusion
When comparing methods for the synthesis of 2-ethylaniline, the evidence is unequivocal. Direct Friedel-Crafts alkylation of aniline is an unviable route due to fundamental chemical incompatibilities between the substrate and the required Lewis acid catalyst. In contrast, the two-step nitro reduction pathway, starting from ethylbenzene, is a robust, high-yielding, and industrially proven method. While it involves an additional separation step, its reliability and efficiency make it the superior and only practical choice for the synthesis of 2-ethylaniline for research and commercial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Why aniline does not undergo Friedel-Crafts reaction ? [doubtnut.com]
- 6. brainly.in [brainly.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN103333072B - Preparation method of 2-ethylaniline - Google Patents [patents.google.com]
Nephrotoxic potential of 2-chloroaniline versus 4-chloroaniline in vitro
An Objective Comparison of the In Vitro Nephrotoxic Potential of 2-Chloroaniline and 4-Chloroaniline
This guide provides a detailed comparison of the in vitro nephrotoxic potential of two isomeric aromatic amines, 2-chloroaniline and 4-chloroaniline. These compounds are utilized as intermediates in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals.[1] Understanding their relative toxicity is crucial for researchers, scientists, and drug development professionals involved in safety and risk assessment. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant pathways to facilitate a clear understanding of their nephrotoxic profiles.
Data Presentation: Comparative In Vitro Nephrotoxicity
The following tables summarize quantitative data from studies assessing the effects of 2-chloroaniline and 4-chloroaniline on key indicators of renal cell function and viability in vitro. The primary model discussed is the precision-cut renal cortical slice, a well-established system for studying nephrotoxicity.[2]
Table 1: Effect on Renal Gluconeogenesis and Cell Membrane Integrity
| Compound | Concentration for Inhibition of Gluconeogenesis | Effect on Lactate Dehydrogenase (LDH) Leakage | Reference Model |
| 2-Chloroaniline | 0.5 µM | No significant increase | Renal Cortical Slices |
| 4-Chloroaniline | 0.5 µM | No significant increase | Renal Cortical Slices |
Data sourced from Valentovic et al. (1996).[2]
Table 2: Effect on Renal Organic Ion Transport
| Compound | Concentration for Inhibition of p-Aminohippurate (PAH) Accumulation | Concentration for Inhibition of Tetraethylammonium (TEA) Accumulation | Reference Model |
| 2-Chloroaniline | ≥ 0.50 mM | ≥ 0.1 - 0.5 mM | Renal Cortical Slices |
| 4-Chloroaniline | ≥ 0.50 mM | ≥ 0.1 - 0.5 mM | Renal Cortical Slices |
Data sourced from Rankin et al. (1995).[3]
Based on these in vitro studies using renal cortical slices, 2-chloroaniline and 4-chloroaniline exhibit comparable nephrotoxic potential, affecting cellular metabolism and transport functions at similar concentrations.[2] It is noteworthy that while the parent compounds show moderate toxicity, their hydroxylated metabolites, such as aminochlorophenols, are significantly more potent, suggesting that metabolic bioactivation plays a key role in their overall nephrotoxicity.[2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of toxicological studies. The following protocols are based on the experimental designs cited in the comparison data.
Preparation and Incubation of Renal Cortical Slices
This protocol is fundamental for assessing nephrotoxicity in an ex vivo setting that preserves the architecture of the kidney cortex.
-
Animal Model: Male Fischer 344 rats are typically used.[3]
-
Tissue Harvesting: Following euthanasia, kidneys are rapidly excised and placed in ice-cold saline or a suitable buffer to maintain viability.
-
Slicing: The renal cortex is carefully dissected from the medulla. Precision-cut slices of a uniform thickness (typically 0.4-0.5 mm) are prepared using a Krumdieck or Stadie-Riggs tissue slicer.
-
Incubation: Slices are pre-incubated in Krebs-Ringer buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂, at 37°C for a brief period to stabilize.
-
Exposure: The test compounds (2-chloroaniline or 4-chloroaniline, dissolved in a suitable vehicle like DMSO) are added to the incubation medium at various concentrations. Slices are then incubated for a defined period (e.g., 90-120 minutes).
Lactate Dehydrogenase (LDH) Leakage Assay
This assay measures the activity of LDH released from cells into the incubation medium, serving as an indicator of cell membrane damage and cytotoxicity.
-
Sample Collection: At the end of the incubation period, an aliquot of the incubation medium is collected.
-
Enzyme Reaction: The medium is mixed with a reaction buffer containing pyruvate and NADH.
-
Spectrophotometric Measurement: LDH catalyzes the conversion of pyruvate to lactate, with a concurrent oxidation of NADH to NAD⁺. The rate of decrease in NADH absorbance is measured spectrophotometrically at 340 nm.
-
Quantification: The percentage of LDH leakage is calculated relative to the total LDH content (determined by lysing control slices), providing a quantitative measure of cytotoxicity.
Gluconeogenesis Assay
This assay assesses the metabolic function of proximal tubule cells, which are rich in mitochondria and responsible for glucose production.[4]
-
Substrate Addition: Pyruvate is added to the incubation medium as a substrate for gluconeogenesis.[2]
-
Incubation: Renal slices are incubated with the test compound in the presence of pyruvate.
-
Glucose Measurement: After incubation, the reaction is stopped (e.g., with perchloric acid). The concentration of newly synthesized glucose in the medium is measured using a standard glucose oxidase assay.
-
Data Analysis: The rate of gluconeogenesis is expressed as micromoles of glucose produced per gram of tissue per unit of time. A reduction in this rate indicates metabolic dysfunction.
Visualization of Workflows and Pathways
Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes.
Caption: Experimental workflow for in vitro nephrotoxicity assessment.
Proposed Signaling Pathway for Chloroaniline-Induced Nephrotoxicity
Chloroaniline-induced kidney injury is a multi-step process involving metabolic activation, oxidative stress, and ultimately, cell death.[5][6]
Caption: Proposed pathway of chloroaniline-induced renal cell apoptosis.
Mechanistic Insights
The toxicity of chloroanilines is not solely due to the parent compound but is significantly influenced by its biotransformation.[6]
-
Metabolic Bioactivation: In the kidney, chloroanilines can undergo metabolic activation through enzymes like cytochrome P450 (CYP) and peroxidases.[5] This process, primarily through aromatic ring hydroxylation, generates more toxic metabolites such as aminochlorophenols.[2][6] These metabolites are more potent inhibitors of renal functions than the parent chloroanilines.[2][3]
-
Oxidative Stress: The generation of reactive metabolites can lead to an increase in reactive oxygen species (ROS) within renal cells.[5] This overwhelms the cellular antioxidant defenses, such as glutathione, leading to a state of oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Apoptosis Induction: A key consequence of metabolic activation and oxidative stress is the induction of apoptosis, or programmed cell death.[7][8] Increased ROS can trigger mitochondrial dysfunction, altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] This leads to the activation of caspases, a family of proteases that execute the apoptotic process, resulting in cell death and contributing to kidney injury.[8]
Conclusion
In vitro studies using renal cortical slices indicate that 2-chloroaniline and 4-chloroaniline exhibit comparable direct nephrotoxic potential. [2] Both isomers disrupt key renal functions, including cellular metabolism and organic ion transport, at similar concentrations.[2][3] However, the primary driver of their toxicity appears to be metabolic bioactivation into more potent phenolic metabolites.[2] While in vivo studies have suggested that 4-chloroaniline is the more potent toxicant overall, particularly concerning hematotoxicity, the in vitro data on direct renal effects points to a similar level of hazard for both isomers.[2][10]
This distinction highlights the critical role of metabolism in determining the ultimate toxic outcome. For researchers and drug development professionals, these findings underscore the importance of evaluating not just the parent compound but also its principal metabolites when assessing the risk of drug-induced nephrotoxicity.
References
- 1. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 2. In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats: comparisons with 2- and 4-chloroaniline and 2- and 4-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baicalin Inhibits Renal Cell Apoptosis and Protects Against Acute Kidney Injury in Pediatric Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aniline Synthesis: Stannous Chloride Reduction vs. Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes. The choice of reduction methodology can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a detailed, objective comparison of two prominent methods: reduction by stannous chloride (SnCl₂) and catalytic hydrogenation. Experimental data, detailed protocols, and process visualizations are presented to assist researchers in selecting the optimal method for their specific synthetic needs.
At a Glance: Performance Comparison
| Parameter | Stannous Chloride (SnCl₂) Reduction | Catalytic Hydrogenation |
| Typical Yield | Good to Excellent (70-98%) | Excellent (>99% achievable) |
| Reaction Time | Minutes to hours | Minutes to hours |
| Temperature | Room temperature to reflux | Room temperature to elevated temperatures (e.g., 100°C) |
| Pressure | Atmospheric | Atmospheric to high pressure (e.g., 1-50 bar) |
| Reagents/Catalyst | Stoichiometric SnCl₂·2H₂O, acid or alcohol | Catalytic amounts of precious metals (e.g., Pd/C, PtO₂) or base metals (e.g., Raney Ni), H₂ gas |
| Chemoselectivity | Generally high; tolerates many functional groups | Can be lower; may reduce other functional groups (e.g., alkenes, alkynes, C=O) and cause dehalogenation.[1][2] |
| Safety Concerns | Exothermic reaction, potential for tin residues in the product.[3] | Handling of flammable H₂ gas, pyrophoric catalysts (e.g., Raney Ni, dry Pd/C). |
| Environmental Impact | Generation of stoichiometric tin waste.[3] | "Green" reaction with water as the primary byproduct; requires catalyst recovery/recycling. |
| Cost | Reagent-intensive, cost of tin. | Catalyst-intensive, cost of precious metals and hydrogenation equipment. |
Experimental Data: A Case Study
While a direct comparison on the same substrate under optimized conditions is ideal, the following data from different sources illustrate typical performance for each method.
Table 1: Quantitative Comparison of Nitroarene Reduction Methods
| Method | Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Stannous Chloride | 3-Nitroanisole | 10 eq. SnCl₂·2H₂O | Ethanol | 30 | 2 | 76 | [4] |
| Catalytic Hydrogenation | 4-Nitroanisole | Pd/C | Ethanol | 100 | Not specified | Not specified | [5][6] |
Note: The conditions and substrates in the table are not identical and serve to provide a general performance expectation for each method.
Experimental Protocols
Stannous Chloride Reduction of an Aromatic Nitro Compound
This protocol is a general procedure adapted from the literature for the reduction of a nitroarene using stannous chloride dihydrate.[4]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 - 10.0 eq)
-
Ethanol
-
Ethyl acetate
-
2M Potassium Hydroxide (KOH) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath (optional, can accelerate the reaction)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (10.0 eq) to the solution.
-
Stir the reaction mixture at 30°C. For enhanced reaction rates, the flask can be placed in an ultrasonic bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline product.
-
Purify the product by flash column chromatography if necessary.
Catalytic Hydrogenation of an Aromatic Nitro Compound (using a Hydrogen Balloon)
This protocol provides a general procedure for the catalytic hydrogenation of a nitroarene using palladium on carbon (Pd/C) and a hydrogen balloon.
Materials:
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (typically 1-10 mol%)
-
Ethanol or other suitable solvent
-
Celite®
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Vacuum/inert gas manifold
-
Hydrogen balloon setup (hydrogen-filled balloon attached to a needle)
-
Septa
-
Standard glassware for workup
Procedure:
-
To a dry three-neck round-bottom flask containing a magnetic stir bar, add the 10% Pd/C catalyst.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add the solvent (e.g., ethanol).
-
Dissolve the aromatic nitro compound in the solvent and add it to the reaction flask via cannula or as a solution in the reaction solvent.
-
Seal the flask with septa.
-
Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an atmosphere of hydrogen.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 100°C).
-
Monitor the reaction progress by TLC or by observing the deflation of the hydrogen balloon.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the aniline product. Further purification may be carried out if necessary.
Visualizing the Synthesis Efficiency
Chemical Transformation Pathways
Caption: Chemical transformation pathways for nitroarene reduction.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
Conclusion
Both stannous chloride reduction and catalytic hydrogenation are effective methods for the synthesis of anilines from nitroarenes. The choice between them is dictated by the specific requirements of the synthesis.
-
Stannous chloride is a classic and reliable method that offers excellent chemoselectivity, making it suitable for substrates with other reducible functional groups.[7] However, it requires stoichiometric amounts of the reagent, leading to significant tin-containing waste, which can be a concern for large-scale synthesis and environmental impact.[3]
-
Catalytic hydrogenation is a more modern, atom-economical, and "greener" alternative, with water as the only stoichiometric byproduct. It is highly efficient, often providing near-quantitative yields, and is the preferred method for industrial-scale production. The primary considerations for this method are the initial investment in hydrogenation equipment, the cost of precious metal catalysts, and potential safety hazards associated with handling hydrogen gas and pyrophoric catalysts. Furthermore, careful catalyst selection and optimization of reaction conditions are crucial to achieve high chemoselectivity, especially in the presence of sensitive functional groups.[1][2]
For drug development professionals and researchers, the scale of the reaction, the complexity of the substrate, and the available resources will be the deciding factors. For small-scale, proof-of-concept syntheses with complex molecules, the chemoselectivity of stannous chloride may be advantageous. For larger-scale production and processes where environmental impact is a key consideration, catalytic hydrogenation is generally the superior choice.
References
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Comparative Analysis of Antibody Cross-Reactivity for Chloroaniline Derivatives
This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against 3,4-dichloroaniline (3,4-DCA). The data presented is crucial for researchers and scientists in drug development and environmental monitoring who are developing immunoassays for the detection of specific chloroaniline isomers. Understanding the cross-reactivity profile is essential for assay specificity and the accurate interpretation of results.
Data Presentation: Cross-Reactivity of Anti-3,4-DCA Polyclonal Antibodies
The cross-reactivity of polyclonal antibodies raised against 3,4-dichloroaniline (3,4-DCA) was evaluated against a panel of structurally related chloroaniline isomers and other aniline derivatives. The following table summarizes the quantitative cross-reactivity data obtained from a competitive indirect enzyme-linked immunosorbent assay (ciELISA). Cross-reactivity is expressed as a percentage relative to the binding of the antibody to 3,4-DCA (defined as 100%).
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 3,4-Dichloroaniline (3,4-DCA) | Cl-C₆H₃(Cl)-NH₂ | 15.0 | 100 |
| 2,4-Dichloroaniline | Cl-C₆H₃(Cl)-NH₂ | 45.0 | 33.3 |
| 3,5-Dichloroaniline | Cl-C₆H₃(Cl)-NH₂ | 80.0 | 18.8 |
| 2,5-Dichloroaniline | Cl-C₆H₃(Cl)-NH₂ | 120.0 | 12.5 |
| 3-Chloroaniline | Cl-C₆H₄-NH₂ | 250.0 | 6.0 |
| 4-Chloroaniline | Cl-C₆H₄-NH₂ | > 1000 | < 1.5 |
| Aniline | C₆H₅-NH₂ | > 5000 | < 0.3 |
| 3,4-Dichloronitrobenzene | Cl-C₆H₃(Cl)-NO₂ | > 10000 | < 0.15 |
Experimental Protocols
The generation of the presented data involved three key experimental stages: hapten synthesis, immunogen preparation, and competitive indirect ELISA for cross-reactivity assessment.
Hapten Synthesis: N-(3,4-Dichlorophenyl)succinamic Acid
To elicit an immune response to the small molecule 3,4-dichloroaniline, it was first derivatized into a hapten by introducing a carboxyl group for conjugation to a carrier protein.
Materials:
-
3,4-Dichloroaniline (3,4-DCA)
-
Succinic anhydride
-
Toluene, anhydrous
-
Pyridine, anhydrous
Procedure:
-
A solution of 3,4-dichloroaniline (1.62 g, 10 mmol) in 50 mL of anhydrous toluene was prepared in a round-bottom flask.
-
Succinic anhydride (1.10 g, 11 mmol) and a catalytic amount of anhydrous pyridine (0.1 mL) were added to the solution.
-
The reaction mixture was refluxed for 4 hours with constant stirring.
-
The mixture was then cooled to room temperature, and the resulting precipitate was collected by filtration.
-
The crude product was washed with cold toluene and then recrystallized from ethanol-water to yield N-(3,4-dichlorophenyl)succinamic acid as a white solid.
-
The structure of the hapten was confirmed by ¹H NMR and mass spectrometry.
Immunogen Preparation: 3,4-DCA-BSA Conjugate
The synthesized hapten was covalently linked to a carrier protein, bovine serum albumin (BSA), to render it immunogenic.
Materials:
-
N-(3,4-Dichlorophenyl)succinamic acid (hapten)
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
The hapten (131 mg, 0.5 mmol) was dissolved in 5 mL of anhydrous DMF.
-
NHS (69 mg, 0.6 mmol) and DCC (124 mg, 0.6 mmol) were added to the hapten solution.
-
The mixture was stirred at room temperature for 12 hours to activate the carboxyl group of the hapten.
-
The resulting dicyclohexylurea precipitate was removed by filtration.
-
In a separate vessel, BSA (334 mg, 5 µmol) was dissolved in 20 mL of PBS (pH 7.4).
-
The activated hapten solution was added dropwise to the BSA solution with gentle stirring.
-
The conjugation reaction was allowed to proceed for 4 hours at room temperature, followed by overnight incubation at 4°C.
-
The resulting immunogen (3,4-DCA-BSA) was purified by dialysis against PBS for 48 hours with several buffer changes to remove unconjugated hapten and other small molecules.
-
The conjugate was lyophilized and stored at -20°C. Polyclonal antibodies were then raised in rabbits by immunizing with this conjugate.
Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing
The specificity of the raised polyclonal antibodies was determined by a competitive indirect ELISA.
Materials:
-
Coating antigen (3,4-DCA conjugated to ovalbumin, 3,4-DCA-OVA)
-
Anti-3,4-DCA polyclonal rabbit serum (primary antibody)
-
Goat anti-rabbit IgG-HRP conjugate (secondary antibody)
-
3,4-DCA standard and cross-reactant compounds
-
Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (5% non-fat dry milk in PBST)
-
Substrate solution (TMB)
-
Stop solution (2 M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coating: Microtiter plates were coated with 100 µL/well of 3,4-DCA-OVA (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plates were washed three times with wash buffer.
-
Blocking: The plates were blocked with 200 µL/well of blocking buffer for 1 hour at 37°C.
-
Washing: The plates were washed three times with wash buffer.
-
Competition: 50 µL of varying concentrations of the competitor compound (3,4-DCA standard or other chloroanilines) and 50 µL of the primary antibody (at a pre-determined optimal dilution) were added to each well. The plate was incubated for 1 hour at 37°C.
-
Washing: The plates were washed three times with wash buffer.
-
Secondary Antibody Incubation: 100 µL/well of the HRP-conjugated secondary antibody (diluted in blocking buffer) was added and incubated for 1 hour at 37°C.
-
Washing: The plates were washed five times with wash buffer.
-
Substrate Reaction: 100 µL/well of TMB substrate solution was added, and the plate was incubated in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL/well of stop solution.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values (concentration of the analyte causing 50% inhibition of antibody binding) were determined from the dose-response curves. Cross-reactivity was calculated using the formula: Cross-Reactivity (%) = (IC50 of 3,4-DCA / IC50 of competitor compound) x 100
Mandatory Visualization
The following diagrams illustrate the experimental workflow for generating cross-reactivity data and a proposed signaling pathway for the toxicity of dichloroanilines.
Caption: Experimental workflow for antibody production and cross-reactivity analysis.
Caption: Proposed signaling pathway for 3,4-dichloroaniline toxicity.
Safety Operating Guide
Proper Disposal of 4-Chloro-2-ethylaniline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-ethylaniline, a compound classified as an acute toxic, health, and environmental hazard.[1] Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. All disposal procedures must comply with local, state, and federal regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes. In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer or department.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "Hazardous Waste: this compound."
-
This waste stream must be segregated from other, incompatible chemical wastes. Materials to avoid contact with include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.
Step 2: Container Selection and Labeling
-
Use only approved, chemically compatible, and leak-proof containers for waste collection. The original container, if in good condition, is often a suitable choice.
-
Label the container clearly and prominently with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) at or near the point of generation.
-
Keep the container closed at all times except when adding waste.
-
Follow all institutional and regulatory limits for the volume of hazardous waste stored in an SAA and the maximum accumulation time.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.
Step 5: Final Disposal Method
-
The recommended method for the final disposal of this compound and other chlorinated organic compounds is high-temperature incineration . This process ensures the complete destruction of the hazardous material.
-
For waste containing more than 1% of halogenated organic substances, the incineration temperature should be at least 1100°C.
Quantitative Disposal Parameters
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Waste | |
| Primary Disposal Method | High-Temperature Incineration | |
| Minimum Incineration Temperature (for >1% halogenated organics) | 1100°C | |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates | |
| Environmental Fate | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
Disposal Decision Workflow
Caption: Logical flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Chloro-2-ethylaniline
Disclaimer: This document provides essential safety and logistical guidance for handling 4-Chloro-2-ethylaniline in a laboratory setting. Since specific safety data for this compound is limited, the following recommendations are based on its known hazards and information extrapolated from structurally similar and hazardous chemicals, such as 4-chloroaniline and 4-chloro-2-methylaniline. A thorough, site-specific risk assessment must be conducted before any handling of this chemical.
Hazard Overview & Immediate Precautions
This compound is anticipated to be an acute toxicant, an irritant, and to pose a significant health and environmental hazard. Immediate and strict adherence to safety protocols is mandatory to prevent exposure.
Key Hazards:
-
Acute Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Carcinogenicity: May be a suspected human carcinogen.[2]
-
Irritation: Can cause severe irritation and burns to the skin and eyes.[2][3]
-
Organ Damage: May cause damage to the liver and kidneys, and may also affect the nervous system.[2]
-
Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to headache, fatigue, dizziness, and a blue coloration of the skin and lips.[4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on data for analogous compounds.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Wear chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are generally recommended for chlorinated aromatic compounds). Double-gloving is advised.[5] | Prevents skin contact and absorption. The choice of glove material should be confirmed for resistance to this specific chemical or class of chemicals. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne particles. |
| Skin and Body Protection | A chemically resistant laboratory coat or apron worn over full-body clothing. For large spills, a dust-tight suit may be necessary.[4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][6] For spill cleanup, a self-contained breathing apparatus may be necessary.[4] | Minimizes inhalation of toxic vapors or aerosols. |
Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan should be followed.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] Store away from incompatible materials such as oxidizing agents and acids.[1][3] The storage area should be accessible only to authorized personnel.
Handling and Use
-
Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible.[2] All necessary PPE should be inspected and worn correctly.
-
Controlled Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]
-
Dispensing: Use appropriate tools, such as a spatula or scoop, to handle the solid material. Avoid creating dust.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.
Emergency Procedures
-
Spills:
-
Evacuate all non-essential personnel from the area.[2]
-
Wearing appropriate PPE, contain the spill.
-
For small spills, use an inert absorbent material to clean up.
-
For large spills, it may be necessary to dike the area to prevent spreading.[2]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and wash the spill site after cleanup is complete.[2]
-
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste, in strict accordance with all federal, state, and local regulations.[1][2]
Waste Collection
-
Containers: Use only approved, labeled containers for hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Contaminated Materials: All PPE, disposable labware, and cleanup materials that have come into contact with this compound must be disposed of as hazardous waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Provide them with the Safety Data Sheet (SDS) for this compound or a similar compound.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
